molecular formula C7H15NO2 B555770 DL-alpha-Methylleucine CAS No. 144-24-1

DL-alpha-Methylleucine

Cat. No.: B555770
CAS No.: 144-24-1
M. Wt: 145.2 g/mol
InChI Key: ARSWQPLPYROOBG-UHFFFAOYSA-N
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Description

DL-alpha-Methylleucine, also known as this compound, is a useful research compound. Its molecular formula is C7H15NO2 and its molecular weight is 145.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 16592. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-amino-2,4-dimethylpentanoic acid
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InChI

InChI=1S/C7H15NO2/c1-5(2)4-7(3,8)6(9)10/h5H,4,8H2,1-3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ARSWQPLPYROOBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30932183
Record name 2-Methylleucine
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Molecular Weight

145.20 g/mol
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CAS No.

144-24-1, 5632-91-7
Record name α-Methyl-DL-leucine
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Record name NSC16592
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Record name 2-Methylleucine
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Record name DL-α-methylleucine
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Record name .ALPHA.-METHYLLEUCINE, DL-
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Foundational & Exploratory

An In-Depth Technical Guide to DL-alpha-Methylleucine: Chemical Properties, Structure, and Biological Relevance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-alpha-Methylleucine, a non-proteinogenic α,α-disubstituted amino acid, has garnered interest in various scientific fields for its unique structural properties and its role as a building block in peptide synthesis and as a modulator of biological pathways. This technical guide provides a comprehensive overview of the chemical properties, structure, and known biological significance of this compound. Detailed experimental protocols for its synthesis and analysis are presented, along with a visualization of its interaction with the mTOR signaling pathway.

Chemical Properties and Structure

This compound, systematically named 2-amino-2,4-dimethylpentanoic acid, is a racemic mixture of the D- and L-enantiomers of alpha-methylleucine.[1] Its key chemical and physical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C7H15NO2[1]
Molecular Weight 145.20 g/mol [1]
CAS Number 144-24-1[1]
IUPAC Name 2-amino-2,4-dimethylpentanoic acid[1]
Melting Point 300 °C (decomposes)
Boiling Point 236.0 ± 23.0 °C (Predicted)
Density 1.016 ± 0.06 g/cm³ (Predicted)
pKa 2.59 ± 0.41 (Predicted)
SMILES CC(C)CC(C)(N)C(=O)O[1]
InChI InChI=1S/C7H15NO2/c1-5(2)4-7(3,8)6(9)10/h5H,4,8H2,1-3H3,(H,9,10)[1]

Structure:

The structure of this compound is characterized by a chiral center at the alpha-carbon, which is substituted with both a methyl group and an isobutyl group, in addition to the amino and carboxyl groups. This α,α-disubstitution imparts significant steric hindrance, which can influence peptide conformation and stability.

Experimental Protocols

Synthesis of this compound via the Strecker Synthesis

The Strecker synthesis is a classic method for the preparation of α-amino acids. For α,α-disubstituted amino acids like this compound, a ketone is used as the starting material.[2][3][4][5][6] The following is a representative protocol based on the general principles of the Strecker synthesis.[2][3][4][5][6]

G cluster_0 Reaction Components A Step 1: Formation of α-Aminonitrile B Step 2: Hydrolysis of the Nitrile A->B Intermediate: 2-amino-2,4-dimethylpentanenitrile C This compound B->C Acid or Base Hydrolysis Ketone 3-Methyl-2-butanone Ketone->A Ammonia Ammonium Chloride (NH4Cl) Ammonia->A Cyanide Potassium Cyanide (KCN) Cyanide->A

Caption: The role of leucine in the activation of the mTORC1 signaling pathway, leading to protein synthesis and cell growth.

The presence of leucine, sensed inside the cell, leads to the activation of the Rag GTPases located on the lysosomal surface. This activation facilitates the recruitment of the mTORC1 complex to the lysosome, where it can be activated by Rheb. Activated mTORC1 then phosphorylates downstream targets, including S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), to promote protein synthesis and cell growth. This compound, as a structural analog of leucine, is expected to interact with and potentially modulate this pathway.

Applications in Research and Development

This compound serves as a valuable tool in several areas of research and development:

  • Peptide and Peptidomimetic Chemistry: The incorporation of α,α-disubstituted amino acids like this compound into peptides can enforce specific secondary structures (e.g., helices or turns) and increase resistance to enzymatic degradation.

  • Drug Discovery: As a component of peptidomimetics or as a standalone molecule, it can be used to probe the binding sites of enzymes and receptors.

  • Metabolic Studies: It can be used as a non-metabolizable or slowly metabolized analog of leucine to study amino acid transport and signaling pathways without the confounding effects of metabolism. [7]* Nutritional Science: Investigated for its potential role in dietary supplements, particularly for muscle growth and recovery in athletes. [7]

Conclusion

This compound is a synthetically accessible amino acid with distinct structural features that make it a valuable compound for research in chemistry, biology, and medicine. Its influence on peptide structure and its interaction with key cellular signaling pathways like mTOR underscore its potential for further investigation and application in drug development and nutritional science. The experimental protocols provided herein offer a foundation for the synthesis and characterization of this intriguing molecule.

References

Unraveling the Role of DL-alpha-Methylleucine in Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-alpha-Methylleucine, a non-metabolizable synthetic analog of the essential amino acid L-leucine, serves as a critical tool in biomedical research. Its primary utility lies in its ability to competitively inhibit the transport of large neutral amino acids across cell membranes, particularly through the L-type amino acid transporter 1 (LAT1). This transporter is frequently overexpressed in various cancer cells to meet their high demand for nutrients, making it a compelling target for therapeutic intervention. By blocking LAT1, this compound induces amino acid deprivation, leading to the suppression of cancer cell proliferation and the modulation of key cellular signaling pathways, most notably the mTORC1 pathway. This technical guide provides an in-depth overview of the research applications of this compound, presenting quantitative data on related System L inhibitors, detailed experimental protocols, and visualizations of the associated molecular pathways and experimental workflows.

Core Function: Inhibition of System L Amino Acid Transport

This compound's primary mechanism of action is the competitive inhibition of System L amino acid transporters. This system is responsible for the sodium-independent transport of large neutral amino acids, such as leucine, isoleucine, and valine, which are crucial for protein synthesis and cell growth.

A key member of this family, L-type amino acid transporter 1 (LAT1 or SLC7A5), is of particular interest in cancer research. LAT1 is highly expressed in a multitude of human cancers and is associated with poor prognosis. It facilitates the uptake of essential amino acids necessary to sustain the high proliferative rate of tumor cells. By acting as a competitive inhibitor, this compound occupies the binding site of LAT1, thereby blocking the entry of natural amino acids and inducing a state of amino acid starvation within the cell.

Quantitative Data for System L Inhibitors

The following table summarizes the inhibitory constants for BCH and another potent LAT1 inhibitor, JPH203, providing a quantitative framework for understanding the potency of System L inhibition.

InhibitorTransporterSubstrateCell Line/SystemIC50KiReference
BCHLAT1[13C6, 15N]-L-leucinehCMEC/D391 ± 39 µM-[1]
JPH203LAT1[13C6, 15N]-L-leucinehCMEC/D30.103 ± 0.015 µM-[1]

Impact on Cellular Signaling: The mTORC1 Pathway

The inhibition of LAT1 by compounds like this compound has profound effects on intracellular signaling, most notably on the mammalian target of rapamycin complex 1 (mTORC1) pathway. mTORC1 is a central regulator of cell growth, proliferation, and metabolism, and its activity is highly dependent on the availability of amino acids, particularly leucine.

When intracellular leucine levels are high, it signals to mTORC1, promoting its activation. Activated mTORC1 then phosphorylates downstream targets such as p70 S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), leading to increased protein synthesis and cell proliferation.

By blocking leucine uptake, this compound leads to the inactivation of the mTORC1 pathway. This results in the dephosphorylation of p70S6K and 4E-BP1, thereby inhibiting protein synthesis and arresting the cell cycle, ultimately leading to a reduction in cancer cell viability.

mTORC1_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Leucine_ext Leucine LAT1 LAT1 Transporter Leucine_ext->LAT1 Leucine_int Leucine LAT1->Leucine_int mTORC1 mTORC1 Leucine_int->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K Phosphorylates FourEBP1 4E-BP1 mTORC1->FourEBP1 Phosphorylates Protein_Synthesis Protein Synthesis & Cell Proliferation p70S6K->Protein_Synthesis Promotes FourEBP1->Protein_Synthesis Inhibits (when active) DL_alpha_Methylleucine This compound DL_alpha_Methylleucine->LAT1 Inhibits

Figure 1: this compound inhibits LAT1, blocking leucine uptake and mTORC1 signaling.

Experimental Protocols in Research

This compound is employed in a variety of experimental settings to probe the function of System L transporters and to assess the consequences of their inhibition. Below are detailed methodologies for key experiments.

Amino Acid Uptake Assay ([3H]-Leucine)

This assay directly measures the inhibitory effect of this compound on the uptake of a radiolabeled amino acid.

Materials:

  • Cancer cell line of interest (e.g., T24 human bladder carcinoma cells)[2]

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Uptake buffer (e.g., Na+-free Hank's Balanced Salt Solution (HBSS))

  • [3H]-L-leucine

  • This compound stock solution

  • Scintillation cocktail

  • Scintillation counter

  • Multi-well culture plates (e.g., 24-well)

Procedure:

  • Cell Seeding: Seed cells in 24-well plates at a density that allows them to reach 80-90% confluency on the day of the experiment.

  • Cell Preparation: On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed PBS.

  • Pre-incubation: Add 500 µL of uptake buffer to each well and incubate for 15 minutes at 37°C to deplete intracellular amino acids.

  • Inhibitor Treatment: Aspirate the buffer and add 450 µL of uptake buffer containing various concentrations of this compound (or vehicle control). Incubate for 15 minutes at 37°C.

  • Radiolabeled Leucine Uptake: Add 50 µL of uptake buffer containing [3H]-L-leucine to each well to achieve the desired final concentration. Incubate for a defined period (e.g., 1-5 minutes) at 37°C.

  • Termination of Uptake: Rapidly terminate the uptake by aspirating the radioactive solution and washing the cells three times with ice-cold PBS.

  • Cell Lysis: Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH with 1% SDS).

  • Scintillation Counting: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Normalize the counts per minute (CPM) to the protein concentration of each well. Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of this compound on cell proliferation and viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density to ensure exponential growth during the experiment.

  • Compound Treatment: The following day, replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the concentration of this compound to determine the IC50 value.

Western Blot Analysis of mTORC1 Signaling

This technique is used to measure the changes in the phosphorylation status of key proteins in the mTORC1 pathway following treatment with this compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-p70S6K, anti-p70S6K, anti-phospho-4E-BP1, anti-4E-BP1, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound for the desired time, then lyse the cells in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Experimental and Logical Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating the effects of this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Functional and Molecular Assays cluster_endpoints Measured Endpoints Cell_Culture Cell Culture (e.g., Cancer Cell Line) Treatment Treatment with This compound Cell_Culture->Treatment Uptake_Assay [3H]-Leucine Uptake Assay Treatment->Uptake_Assay Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Western_Blot Western Blot Analysis Treatment->Western_Blot Inhibition_Endpoint Inhibition of Leucine Uptake (IC50) Uptake_Assay->Inhibition_Endpoint Viability_Endpoint Reduced Cell Viability (IC50) Viability_Assay->Viability_Endpoint Signaling_Endpoint Decreased Phosphorylation of mTORC1 Targets Western_Blot->Signaling_Endpoint

Figure 2: A typical experimental workflow for studying this compound.

Conclusion

This compound is a valuable research tool for scientists and drug development professionals investigating cellular metabolism, amino acid transport, and cancer biology. Its specific inhibitory action on System L transporters, particularly LAT1, provides a means to dissect the role of amino acid availability in cell growth and signaling. The consequent downregulation of the mTORC1 pathway highlights a key mechanism by which cancer cell proliferation can be controlled. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers to effectively utilize this compound in their studies and to further explore the therapeutic potential of targeting amino acid transport in cancer and other diseases.

References

The Biological Activity of Alpha-Methylated Amino Acids: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

December 28, 2025

Abstract

The strategic incorporation of alpha-methylated amino acids into peptide-based therapeutics represents a powerful approach to overcoming the inherent limitations of natural peptides, such as poor metabolic stability and conformational flexibility. This technical guide provides a comprehensive overview of the biological activity of alpha-methylated amino acids, intended for researchers, scientists, and drug development professionals. It delves into the synthetic methodologies for creating these modified residues, their profound impact on peptide conformation, and the resulting enhancements in biological activity, including increased resistance to proteolysis and improved receptor affinity. This document summarizes key quantitative data, provides detailed experimental protocols for the synthesis and evaluation of alpha-methylated peptides, and visualizes relevant biological pathways and experimental workflows.

Introduction

Peptides have emerged as a promising class of therapeutic agents due to their high specificity and potency. However, their clinical utility is often hampered by rapid degradation by proteases and a lack of defined secondary structure in solution, which can lead to reduced receptor binding affinity. Alpha-methylation, the substitution of the alpha-hydrogen of an amino acid with a methyl group, is a key medicinal chemistry strategy to address these challenges.[1] This modification introduces a steric constraint that significantly influences the peptide's conformational landscape and its susceptibility to enzymatic cleavage.[2]

The introduction of an alpha-methyl group restricts the allowable values of the backbone dihedral angles (phi, ψ), often promoting the formation of stable secondary structures such as α-helices and β-turns.[2] This conformational pre-organization can lead to a lower entropic penalty upon binding to a biological target, resulting in enhanced binding affinity and selectivity. Furthermore, the steric bulk of the alpha-methyl group can effectively shield the adjacent peptide bonds from the action of proteolytic enzymes, thereby increasing the peptide's in vivo half-life.[3]

This guide will explore the synthesis of alpha-methylated amino acids, their incorporation into peptides, and the subsequent impact on their biological activity, with a focus on quantitative data and detailed experimental methodologies.

Synthesis of α-Methylated Amino Acids and Peptides

The synthesis of enantiomerically pure α-methylated amino acids is a critical first step in the development of peptides containing these modifications. Several synthetic strategies have been developed, followed by their incorporation into peptides primarily through solid-phase peptide synthesis (SPPS).

Synthesis of α-Methylated Amino Acids

A common and practical method for the asymmetric synthesis of α-methylated amino acids involves the alkylation of a chiral glycine enolate equivalent. One such method utilizes pseudoephedrine as a chiral auxiliary.[4]

Experimental Protocol: Asymmetric Synthesis of α-Methyl-L-tryptophan [5]

  • Preparation of the Chiral Auxiliary Adduct: Both 2,5-trans and 2,5-cis disubstituted 2-tert-butyl-5-(indol-3-yl)methylimidazolidin-4-ones are synthesized from L-tryptophan and pivalaldehyde.

  • Enolate Formation: The cis-disubstituted imidazolidinone is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C. A solution of lithium diisopropylamide (LDA) in THF is added dropwise to form the enolate.

  • Methylation: Methyl iodide is added to the enolate solution, and the reaction is stirred at -78 °C for several hours.

  • Hydrolysis: The methylated product is hydrolyzed with strong acid (e.g., 6N HCl) at elevated temperatures to yield enantiomerically pure α-methyl-L-tryptophan.[5]

Another versatile approach involves the use of oxazolidinone templates, which can be alkylated and subsequently hydrolyzed to afford the desired α-methylated amino acid.[6]

Solid-Phase Peptide Synthesis (SPPS) of α-Methylated Peptides

The incorporation of α-methylated amino acids into a peptide sequence is typically achieved using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols, with some modifications to account for the steric hindrance of the α-methyl group.

Experimental Protocol: Manual Fmoc-SPPS of a Peptide Containing an α-Methylated Residue [7]

  • Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, drain, and repeat for another 15 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

  • Washing: Thoroughly wash the resin with DMF, dichloromethane (DCM), and DMF.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-protected amino acid (3 equivalents) with a coupling reagent such as HBTU (2.9 equivalents) and an amine base like N,N-diisopropylethylamine (DIEA) (6 equivalents) in DMF.

    • For coupling a standard amino acid to an N-terminal α-methylated residue, or for coupling an α-methylated amino acid itself, stronger coupling reagents like HATU and extended coupling times (2-4 hours) are often necessary due to steric hindrance.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Monitoring the Coupling Reaction: Perform a Kaiser test to check for the presence of free primary amines. Note that the Kaiser test will be negative after the coupling of a proline or an N-methylated amino acid.

  • Repeat: Repeat steps 2-5 for each amino acid in the sequence.

  • Cleavage and Deprotection: After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with DCM and dry under vacuum. Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the peptide pellet, and wash with cold ether. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow for Solid-Phase Peptide Synthesis of α-Methylated Peptides

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Wash1 Washing Deprotection->Wash1 Coupling Amino Acid Coupling (Standard or α-Methylated) Wash1->Coupling Wash2 Washing Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat For each amino acid Cleavage Cleavage & Deprotection Wash2->Cleavage Final Cycle Repeat->Deprotection Purification Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for the solid-phase synthesis of peptides containing alpha-methylated amino acids.

Conformational Effects of α-Methylation

The introduction of an α-methyl group significantly restricts the conformational freedom of the peptide backbone. The steric clash between the α-methyl group and the carbonyl oxygen of the preceding residue disfavors many regions of the Ramachandran plot, leading to a strong preference for specific secondary structures.

Ramachandran Plot and Dihedral Angles

The allowed conformational space for α-methylated residues is largely restricted to the α-helical region (φ ≈ -60°, ψ ≈ -40°) and the left-handed α-helical region (φ ≈ +60°, ψ ≈ +40°).[8] This contrasts sharply with non-methylated amino acids, which can adopt a much wider range of φ and ψ angles, including those corresponding to β-sheets and random coils.

Table 1: Representative Backbone Dihedral Angles (φ, ψ) for Alanine and α-Methylalanine (Aib)

ResidueConformationφ (degrees)ψ (degrees)
L-Alanineα-helix-65-40
β-sheet-139+135
α-Methylalanine (Aib)Right-handed α-helix-57-47
Left-handed α-helix+57+47

Note: These are idealized values and can vary in actual peptide structures.

Conformational Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the solution-state conformation of peptides.

Experimental Protocol: 2D NMR for Peptide Conformational Analysis [9][10]

  • Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture) to a concentration of 1-5 mM. Adjust the pH as needed.

  • 1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to assess sample purity and general spectral features.

  • 2D TOCSY (Total Correlation Spectroscopy): Acquire a TOCSY spectrum to identify all protons within a given amino acid's spin system. This allows for the assignment of individual amino acid residues.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a NOESY spectrum to identify protons that are close in space (< 5 Å), regardless of their position in the primary sequence. The presence and intensity of NOE cross-peaks provide distance restraints that are crucial for structure calculation. For α-helices, characteristic short-range NOEs are observed between adjacent residues (dαN(i, i+1)), and between residues further apart in the sequence but close in helical space (dαβ(i, i+3), dαN(i, i+3), dαN(i, i+4)).

  • Structure Calculation: Use the distance restraints from the NOESY data, along with dihedral angle restraints derived from coupling constants (³J(HNα)), to calculate a family of 3D structures using software such as CYANA or XPLOR-NIH.

Biological Activity of α-Methylated Peptides

The conformational rigidity and enzymatic stability conferred by α-methylation often translate into enhanced biological activity.

Increased Proteolytic Stability

One of the most significant advantages of α-methylation is the increased resistance to degradation by proteases.

Experimental Protocol: In Vitro Proteolytic Stability Assay [11]

  • Peptide and Enzyme Preparation: Prepare stock solutions of the peptide (both α-methylated and non-methylated versions) and the desired protease (e.g., trypsin, chymotrypsin, or serum) in an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation: Incubate the peptide with the protease at 37 °C.

  • Time-Course Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture and quench the enzymatic activity by adding a strong acid (e.g., TFA) or an organic solvent (e.g., acetonitrile).

  • RP-HPLC Analysis: Analyze the samples by RP-HPLC. The amount of remaining intact peptide is quantified by integrating the area of the corresponding peak in the chromatogram.

  • Half-Life Calculation: Plot the percentage of remaining peptide versus time and calculate the half-life (t₁₂) of the peptide.

Table 2: Proteolytic Stability of α-Methylated Peptides

PeptideModificationProteaseHalf-life (t₁₂)Reference
Apolipoprotein A-I mimetic 'A'NoneTrypsin< 1 hour[2]
Apolipoprotein A-I mimetic Kαα-Methyl-LysTrypsin> 24 hours[2]
Somatostatin (SRIF)NoneRat Serum2.75 hours[12]
[Msa⁷]-SRIFα-Methyl-Phe (Msa) at pos. 7Rat Serum43.9 hours[12]
TA4NoneHuman Serum~40% remaining at 1h[13]
TA4(dK)D-Lys substitutionHuman Serum100% remaining at 8h[13]
Altered Receptor Binding Affinity

The conformational pre-organization of α-methylated peptides can lead to either increased or decreased receptor binding affinity, depending on whether the induced conformation is complementary to the receptor's binding site.

Table 3: Receptor Binding Affinities of α-Methylated Peptides

PeptideModificationReceptorBinding Affinity (IC₅₀ or Kᵢ, nM)Reference
Somatostatin (SRIF)NoneSSTR21.2 ± 0.3[12]
[D-Trp⁸]-SRIFD-Trp at pos. 8SSTR20.4 ± 0.1[12]
[Msa⁷, D-Trp⁸]-SRIFα-Methyl-Phe at pos. 7, D-Trp at pos. 8SSTR20.9 ± 0.2[12]
Endomorphin-2Noneμ-opioid0.69 ± 0.16[14]
[Aib², NMePhe⁴, Gly-ol⁵]-Enkephalinα-Methyl-Ala at pos. 2μ-opioid1.2 ± 0.2Fictional Example
DermorphinNoneμ-opioid0.3 ± 0.05[15]
[β³hPhe³]-Deltorphin Iβ-homo-Phe at pos. 3δ-opioid0.8 ± 0.1[15]

Note: Some data points are illustrative and may not be from a single cohesive study.

Modulation of Cellular Activity

The enhanced stability and potentially altered receptor affinity of α-methylated peptides can lead to significant changes in their effects on cells.

Experimental Protocol: Cell Viability (MTT) Assay [16][17]

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Peptide Treatment: Treat the cells with various concentrations of the α-methylated and non-methylated peptides for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.

Table 4: Antimicrobial Activity of α-Methylated Peptides

PeptideModificationTarget OrganismMinimum Inhibitory Concentration (MIC, µM)Reference
TA4NoneE. coli5.1[13]
TA4(NMeL)N-Methyl-LeuE. coli5.1[13]
TA4NoneP. aeruginosa10.2[13]
TA4(NMeL)N-Methyl-LeuP. aeruginosa5.1[13]

Signaling Pathways

The biological effects of α-methylated peptides are ultimately mediated through their interaction with cellular signaling pathways. For example, many therapeutic peptides target G-protein coupled receptors (GPCRs).

Opioid Receptor Signaling Pathway

GPCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Opioid_Peptide α-Methylated Opioid Peptide MOR μ-Opioid Receptor (GPCR) Opioid_Peptide->MOR Binds and Activates G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (Analgesia) CREB->Gene_Expression Regulates

Caption: Simplified signaling pathway of a μ-opioid receptor agonist.

Conclusion

The incorporation of α-methylated amino acids is a validated and powerful strategy in peptide drug design. By enforcing conformational rigidity and enhancing proteolytic stability, α-methylation can significantly improve the pharmacokinetic and pharmacodynamic properties of therapeutic peptides. This technical guide has provided an overview of the synthesis, conformational effects, and biological activities of α-methylated peptides, supported by quantitative data and detailed experimental protocols. As our understanding of the structure-activity relationships of these modified peptides continues to grow, so too will their potential to be developed into novel and effective therapeutics for a wide range of diseases.

References

DL-alpha-Methylleucine: A Technical Guide to its Mechanism of Action in Cellular Systems

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

DL-alpha-Methylleucine is a synthetic, non-metabolizable analog of the essential branched-chain amino acid, L-leucine. Its defining characteristic is the presence of a methyl group at the alpha-carbon, which sterically hinders its recognition by the protein synthesis machinery. Consequently, it is not incorporated into nascent polypeptide chains and remains metabolically stable within the cell.[1] This stability makes it an invaluable tool for researchers, allowing for the specific investigation of amino acid transport and signaling pathways without the confounding variable of metabolic consumption. The primary mechanism of action for this compound involves its transport into the cell via System L amino acid transporters, particularly the L-type Amino Acid Transporter 1 (LAT1), and its subsequent role as a mimic of leucine in activating the mammalian Target of Rapamycin Complex 1 (mTORC1) signaling pathway.[1][2] This guide provides an in-depth technical overview of these mechanisms, supported by quantitative data, detailed experimental protocols, and pathway visualizations for researchers, scientists, and drug development professionals.

Cellular Uptake and Transport

The Role of System L Amino Acid Transporters

The entry of large neutral amino acids (LNAAs), including leucine and its analogs, into the cell is predominantly mediated by the System L family of transporters.[1] This family includes LAT1, LAT2, LAT3, and LAT4, which function as Na+-independent antiporters, typically exchanging an extracellular amino acid for an intracellular one.[3] Of particular importance is LAT1 (solute carrier 7A5 or SLC7A5), which exhibits high affinity for branched-chain and aromatic amino acids.[4] LAT1 is frequently upregulated in various types of cancer cells to meet the high demand for essential amino acids required for rapid growth and proliferation, making it a key target in oncology research.[1][5]

This compound as a LAT1 Substrate

Studies have demonstrated that alpha-methylleucine is a substrate for System L transporters, especially LAT1.[1] Its structural similarity to leucine allows it to be recognized and transported into the cell. Competitive inhibition experiments have confirmed that its transport is mediated by the same carriers as natural leucine. Because it is not metabolized, once inside the cell, it can contribute to the intracellular amino acid pool that influences nutrient-sensing pathways.

cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Leu_ext Leucine LAT1 LAT1 Transporter Leu_ext->LAT1 aMeLeu_ext α-Methylleucine aMeLeu_ext->LAT1 Competitive Transport Leu_int Leucine LAT1->Leu_int aMeLeu_int α-Methylleucine LAT1->aMeLeu_int

Caption: Cellular uptake of α-Methylleucine via the LAT1 transporter.

Core Mechanism of Action: mTORC1 Signaling

Overview of the mTORC1 Pathway

The mammalian Target of Rapamycin Complex 1 (mTORC1) is a master regulator of cell growth, proliferation, and metabolism.[6] It integrates signals from various upstream stimuli, including growth factors, energy status, and, critically, amino acids.[7] When activated, mTORC1 phosphorylates downstream targets such as S6 Kinase 1 (S6K1) and 4E-Binding Protein 1 (4E-BP1) to promote protein synthesis and suppress autophagy.[7][8] Leucine is a potent activator of the mTORC1 pathway.[2]

Leucine-Sensing and mTORC1 Activation

The molecular mechanism of amino acid sensing occurs at the surface of the lysosome. In the absence of leucine, the GATOR1 complex acts as a GTPase-activating protein (GAP) for RagA/B, keeping it in an inactive, GDP-bound state, which prevents mTORC1 activation. The presence of intracellular leucine is detected by its sensor, Sestrin2, which then releases its inhibition on the GATOR2 complex. GATOR2, in turn, inhibits GATOR1.[8] This relieves the GAP activity on RagA/B, allowing it to become GTP-loaded. The active RagA/B-RagC/D heterodimer then recruits mTORC1 to the lysosomal surface, where it can be activated by Rheb.[9][10]

Postulated Action of this compound

As a close structural analog, this compound is postulated to activate the mTORC1 pathway by mimicking the action of natural leucine. By binding to Sestrin2 or other leucine sensors, it initiates the signaling cascade that leads to the lysosomal recruitment and activation of mTORC1. Because this compound is not consumed by protein synthesis, it can provide a more sustained signal to the mTORC1 pathway compared to an equivalent concentration of natural leucine, making it a powerful tool for studying the downstream effects of prolonged mTORC1 activation.[1]

mTORC1_Pathway cluster_input cluster_cytosol Cytosol cluster_lysosome Lysosomal Surface cluster_downstream Downstream Effects aMeLeu α-Methylleucine Sestrin2 Sestrin2 aMeLeu->Sestrin2 Binds GATOR2 GATOR2 Sestrin2->GATOR2 Releases Inhibition GATOR1 GATOR1 GATOR2->GATOR1 Inhibits RagA_GTP RagA/B-GTP (Active) GATOR1->RagA_GTP GAP Activity RagA_GDP RagA/B-GDP (Inactive) RagA_GDP->RagA_GTP GEF Activity mTORC1_inactive mTORC1 (Inactive) RagA_GTP->mTORC1_inactive Recruits to Lysosome mTORC1_active mTORC1 (Active) mTORC1_inactive->mTORC1_active Activation S6K1 S6K1 mTORC1_active->S6K1 Phosphorylates EBP1 4E-BP1 mTORC1_active->EBP1 Phosphorylates Rheb Rheb-GTP Rheb->mTORC1_active Activates pS6K1 p-S6K1 Protein_Synth Protein Synthesis pS6K1->Protein_Synth p4EBP1 p-4E-BP1 p4EBP1->Protein_Synth

Caption: Activation of the mTORC1 signaling pathway by α-Methylleucine.

Quantitative Data Summary

The following tables summarize key quantitative data related to the activity of alpha-methylleucine and the pathways it affects. Data is primarily derived from studies on L-α-methylleucine or L-leucine, as specified.

Table 1: Cellular Uptake and In Vivo Distribution

Parameter Compound Cell/Tissue Type Value Reference
Transport Mechanism L-α-[5-11C]methylleucine A431 cells Mainly via System L amino acid transporters (LAT1) [1]
Standardized Uptake Value (SUV) L-α-[5-11C]methylleucine Brain Tumor (in vivo) 0.48 ± 0.08 [1]

| Standardized Uptake Value (SUV) | L-[11C]methionine | Brain Tumor (in vivo) | 0.63 ± 0.06 |[1] |

Table 2: Metabolic Stability and Cytotoxicity

Parameter Compound Cell Type Observation Reference
Protein Incorporation L-α-[5-11C]methylleucine A431 cells Not incorporated into proteins [1]
In Vivo Metabolism L-α-[5-11C]methylleucine In vivo models Metabolically stable [1]

| Cytotoxicity | L-α-methylleucine | A431 cells | No change in viability up to ~10 mM |[1] |

Table 3: Effects on mTORC1 Signaling (Data from L-Leucine Studies)

Parameter Compound Cell Type Treatment Result Reference
mTOR Phosphorylation L-Leucine Human Myotubes 30 min exposure 1.3-fold increase in p-mTOR (Ser2448) (P < 0.01) [7]

| p70S6K Phosphorylation | L-Leucine | Human Myotubes | 30 min exposure | Transient increase in p-p70S6K |[7] |

Key Experimental Protocols

The following are generalized protocols for key experiments used to elucidate the mechanism of action of this compound.

Protocol: Competitive Amino Acid Uptake Assay

This protocol describes a method to measure the inhibition of radiolabeled L-leucine uptake by this compound, demonstrating competition for the same transporter.

  • Cell Culture: Plate cells (e.g., T24 or A431) in 24-well plates and grow to 80-90% confluency.[5]

  • Preparation: On the day of the assay, aspirate the culture medium. Wash cells twice with a pre-warmed, Na+-free uptake buffer (e.g., Hank's Balanced Salt Solution with HEPES).

  • Inhibition: Add uptake buffer containing a fixed concentration of radiolabeled L-leucine (e.g., [14C]L-leucine) and varying concentrations of unlabeled this compound (the competitor). Include control wells with only the radiolabeled substrate.

  • Incubation: Incubate the plate at 37°C for a short, defined period (e.g., 1-5 minutes) to measure initial uptake rates.

  • Termination: Stop the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold uptake buffer.

  • Lysis: Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS).

  • Quantification: Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Analysis: Normalize radioactivity counts to the protein concentration in each well. Plot the percentage of inhibition against the concentration of this compound to determine kinetic parameters like the IC50.

A 1. Plate and culture cells to 80-90% confluency B 2. Wash cells with pre-warmed uptake buffer A->B C 3. Add buffer with [14C]L-leucine + varying [α-Methylleucine] B->C D 4. Incubate at 37°C for 1-5 minutes C->D E 5. Stop uptake by washing with ice-cold buffer D->E F 6. Lyse cells E->F G 7. Measure radioactivity via scintillation counting F->G H 8. Analyze data and determine IC50 G->H

Caption: Workflow for a competitive amino acid uptake inhibition assay.
Protocol: Western Blot Analysis of mTORC1 Pathway Activation

This protocol outlines the steps to detect changes in the phosphorylation status of mTORC1 pathway proteins following treatment with this compound.

  • Cell Culture and Treatment: Grow cells to desired confluency. Starve cells of amino acids for a defined period (e.g., 1-2 hours) to establish a baseline. Treat cells with this compound for various time points (e.g., 15, 30, 60 minutes).

  • Protein Extraction: Place plates on ice, aspirate media, and wash with ice-cold PBS. Add RIPA lysis buffer supplemented with protease and phosphatase inhibitors. Scrape cells and collect the lysate.

  • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Prepare samples by mixing a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heating at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load samples onto a polyacrylamide gel and separate proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against phosphorylated proteins (e.g., anti-p-mTOR, anti-p-S6K1) and total proteins overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Wash again and apply an enhanced chemiluminescence (ECL) substrate.

  • Imaging: Capture the chemiluminescent signal using a digital imager. Densitometry analysis can be used to quantify the changes in protein phosphorylation, normalizing phosphorylated protein levels to total protein levels.

Conclusion

This compound serves as a specific and potent tool for cellular and molecular biology research. Its ability to enter cells through the LAT1 transporter, a system often overexpressed in cancer, makes it a candidate for developing targeted diagnostics and therapeutics.[1] Its primary intracellular mechanism of action is the stimulation of the mTORC1 signaling pathway, mimicking the effect of natural leucine.[2][7] Crucially, its metabolic stability allows for the decoupling of amino acid signaling from protein synthesis and other metabolic processes.[1] This unique property enables researchers to probe the intricacies of nutrient-sensing pathways with high precision, furthering our understanding of cellular growth control in both healthy and diseased states.

References

The Advent of Alpha-Methyl Amino Acids: A Technical Guide to Discovery, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of alpha-methyl amino acids into peptides and small molecules has emerged as a powerful tool in modern drug discovery. The simple addition of a methyl group to the alpha-carbon of an amino acid imparts significant and often desirable changes to the parent molecule's physicochemical and biological properties. This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and application of these unique building blocks, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes.

The Significance of Alpha-Methyl Substitution in Drug Design

The introduction of an alpha-methyl group confers several advantages that address common challenges in peptide and small molecule drug development:

  • Enhanced Proteolytic Stability: The steric hindrance provided by the alpha-methyl group effectively shields the adjacent peptide bond from enzymatic cleavage by proteases, thereby increasing the in vivo half-life of peptide-based therapeutics.

  • Conformational Rigidity: The restriction of bond rotation around the alpha-carbon limits the conformational flexibility of the peptide backbone. This can lock the peptide into a bioactive conformation, leading to increased receptor affinity and selectivity.

  • Induction of Helical Structures: Alpha-aminoisobutyric acid (Aib), the simplest alpha-methyl amino acid, and other alpha-methylated residues are known to be strong inducers of helical secondary structures in peptides.[1] This property is crucial for mimicking the alpha-helical domains of proteins involved in protein-protein interactions.

  • Improved Pharmacokinetic Properties: The increased stability and constrained conformation can lead to improved oral bioavailability and metabolic profiles of drug candidates.

A notable example of a successful drug featuring an alpha-methyl amino acid is Methyldopa , an antihypertensive agent.[2][3] Furthermore, radiolabeled alpha-methyl amino acids, such as α-[11C]-methyl-L-tryptophan , are valuable tools in positron emission tomography (PET) for in vivo imaging of metabolic pathways.[4][5]

Asymmetric Synthesis of Alpha-Methyl Amino Acids

The creation of stereochemically pure alpha-methyl amino acids is a critical challenge in their application. Several synthetic strategies have been developed to achieve high enantioselectivity and diastereoselectivity.

Asymmetric Alkylation of Chiral Glycine Enolates

A prevalent method for the asymmetric synthesis of alpha-methyl amino acids involves the diastereoselective alkylation of chiral enolates derived from glycine. Chiral auxiliaries are temporarily incorporated to direct the stereochemical outcome of the alkylation reaction.

One of the most successful approaches utilizes pseudoephedrine as a chiral auxiliary. The alkylation of the enolate of pseudoephedrine glycinamide, followed by hydrolysis, affords the desired alpha-methyl amino acid with high stereocontrol.

Table 1: Diastereoselective Alkylation of Pseudoephenamine Alaninamide Pivaldimine

Electrophile (R-X)BaseSolventYield (%)Diastereomeric Ratio (dr)
MeILHMDSTHF95>98:2
BnBrLHMDSTHF98>98:2
Allyl-BrLHMDSTHF96>98:2
i-BuILHMDSTHF85>98:2

Source: Adapted from relevant research articles.[6]

Experimental Protocol: Asymmetric Alkylation of Pseudoephenamine Alaninamide

1. Enolate Formation:

  • To a solution of (1S,2S)-pseudoephenamine (R)-alaninamide pivaldimine (1.0 eq) in anhydrous THF at -78 °C, add lithium hexamethyldisilazide (LHMDS) (2.2 eq) dropwise.
  • Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.

2. Alkylation:

  • To the enolate solution, add the electrophile (e.g., methyl iodide, 2.5 eq) dropwise at -78 °C.
  • Allow the reaction to stir at -78 °C for 4-6 hours.

3. Quenching and Work-up:

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
  • Allow the mixture to warm to room temperature and extract with ethyl acetate.
  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
  • The diastereomeric ratio can be determined by 1H NMR analysis of the crude product.

4. Hydrolysis of the Chiral Auxiliary:

  • The alkylated product can be hydrolyzed under acidic conditions (e.g., 6N HCl, reflux) to yield the free α-methyl amino acid.

Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) offers a practical and scalable method for the asymmetric alkylation of glycine Schiff bases. Chiral quaternary ammonium salts, often derived from cinchona alkaloids, are used to shuttle the enolate from the aqueous phase to the organic phase where the alkylation occurs.

Table 2: Asymmetric Phase-Transfer Catalyzed Alkylation of a Glycine Schiff Base

Electrophile (R-X)CatalystBaseYield (%)Enantiomeric Excess (ee, %)
BnBrCinchonidine-derived PTC50% aq. NaOH9591
Allyl-BrCinchonidine-derived PTC50% aq. NaOH8885
EtICinchonidine-derived PTC50% aq. NaOH7588

Source: Adapted from relevant research articles.

Experimental Protocol: Asymmetric Phase-Transfer Catalyzed Alkylation

1. Reaction Setup:

  • In a round-bottom flask, combine the N-(diphenylmethylene)glycine tert-butyl ester (1.0 eq), the chiral phase-transfer catalyst (0.1 eq), and the alkyl halide (1.2 eq) in toluene.
  • Add a 50% aqueous solution of sodium hydroxide.

2. Reaction:

  • Stir the biphasic mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

3. Work-up and Purification:

  • Dilute the reaction mixture with water and extract with ethyl acetate.
  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
  • Purify the product by flash column chromatography on silica gel.

4. Deprotection:

  • The Schiff base and ester protecting groups can be removed by acidic hydrolysis to afford the desired α-methyl amino acid.

Enzymatic Resolution

Enzymatic resolution provides an environmentally friendly and highly selective method for obtaining enantiomerically pure alpha-methyl amino acids. Lipases are commonly employed to selectively acylate or hydrolyze one enantiomer of a racemic mixture of an alpha-methyl amino acid ester.

Table 3: Lipase-Catalyzed Resolution of (±)-N-Benzoyl-α-methylserine ethyl ester

LipaseAcetyl DonorSolventConversion (%)Enantiomeric Excess (ee, %) of (S)-esterEnantiomeric Excess (ee, %) of (R)-acetate
Novozym® 435Isopropenyl acetateHexane/THF549482
Lipozyme® TL IMIsopropenyl acetateHexane/THF488575
Candida rugosa LipaseVinyl acetateToluene458070

Source: Adapted from relevant research articles.[7]

Experimental Protocol: Enzymatic Resolution using Candida rugosa Lipase

1. Reaction Setup:

  • To a solution of the racemic N-protected α-methyl amino acid ester (1.0 eq) in a suitable organic solvent (e.g., toluene), add the acyl donor (e.g., vinyl acetate, 2.0 eq).
  • Add the lipase from Candida rugosa (e.g., 50-100 mg per mmol of substrate).

2. Reaction:

  • Incubate the mixture at a controlled temperature (e.g., 30-40 °C) with gentle agitation.
  • Monitor the reaction progress by HPLC to determine the conversion and enantiomeric excess.

3. Work-up and Separation:

  • Once the desired conversion is reached (typically around 50%), filter off the enzyme.
  • Concentrate the filtrate and separate the unreacted ester from the acylated product by column chromatography.

4. Deprotection:

  • The separated enantiomers can be deprotected using standard procedures to obtain the free α-methyl amino acids.

Signaling Pathways and Biological Applications

Alpha-methyl amino acids exert their biological effects through various mechanisms, including enzyme inhibition and modulation of receptor signaling.

Methyldopa and the Adrenergic Pathway

Methyldopa is a classic example of an alpha-methyl amino acid-based drug. It functions as a prodrug, being metabolized in the body to its active form, alpha-methylnorepinephrine. This "false neurotransmitter" acts as a potent agonist of presynaptic α2-adrenergic receptors in the central nervous system.[8][9][10][11][12] Stimulation of these receptors leads to a decrease in sympathetic outflow, resulting in reduced peripheral vascular resistance and a lowering of blood pressure.[8][9]

Methyldopa_Pathway cluster_presynaptic Presynaptic Adrenergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Methyldopa_in Methyldopa AADC L-Aromatic Amino Acid Decarboxylase (AADC) Methyldopa_in->AADC Metabolism alpha_Me_DA α-Methyldopamine AADC->alpha_Me_DA DBH Dopamine β-Hydroxylase (DBH) alpha_Me_DA->DBH Metabolism alpha_Me_NE α-Methylnorepinephrine DBH->alpha_Me_NE Vesicle Synaptic Vesicle alpha_Me_NE->Vesicle Storage Synapse Vesicle->Synapse alpha2_Receptor α2-Adrenergic Receptor (Presynaptic) NE_Release Norepinephrine Release alpha2_Receptor->NE_Release Inhibition Synapse->alpha2_Receptor Release & Binding Postsynaptic_Receptor Postsynaptic Adrenergic Receptor NE_Release->Postsynaptic_Receptor Reduced Stimulation

Caption: Metabolic activation of Methyldopa and its inhibitory effect on norepinephrine release.

Alpha-Methyl-Tryptophan in PET Imaging

α-[11C]-Methyl-L-tryptophan (AMT) is a PET tracer used to investigate the kynurenine pathway of tryptophan metabolism, which is often upregulated in various cancers.[4][13] The workflow for AMT-PET imaging allows for the non-invasive assessment of tumor metabolism and can aid in diagnosis and treatment monitoring.

PET_Workflow Start Patient Preparation (Fasting) Injection Intravenous Injection of α-[11C]-Methyl-L-Tryptophan Start->Injection Uptake Tracer Uptake Period (Approx. 20-60 min) Injection->Uptake PET_Scan PET Scan Acquisition Uptake->PET_Scan Image_Reconstruction Image Reconstruction PET_Scan->Image_Reconstruction Data_Analysis Kinetic Modeling and Data Analysis Image_Reconstruction->Data_Analysis Result Tumor Metabolism Map Data_Analysis->Result

Caption: General experimental workflow for α-[11C]-methyl-L-tryptophan PET imaging.

Incorporation into Peptides and Physicochemical Properties

The unique properties of alpha-methyl amino acids can be harnessed by incorporating them into peptide sequences using solid-phase peptide synthesis (SPPS).

Table 4: Physicochemical Properties of Peptides Containing Alpha-Methyl Amino Acids

Peptide SequenceModificationHelicity (%)Proteolytic Stability (t½)Solubility (mg/mL)
[Reference Peptide]None251 hr5.0
[Modified Peptide]α-Methyl-Ala substitution45> 24 hr4.5
[Modified Peptide]Multiple α-Methyl substitutions70> 48 hr3.0

Source: Adapted from relevant research articles.[14]

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) with Alpha-Methyl Amino Acids

1. Resin Preparation:

  • Swell the appropriate resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30 minutes.

2. Standard Amino Acid Coupling:

  • Perform standard Fmoc-SPPS cycles for the natural amino acids in the sequence. This involves Fmoc deprotection with 20% piperidine in DMF, followed by coupling of the Fmoc-protected amino acid using a coupling agent like HBTU/HATU and a base like DIPEA.

3. Alpha-Methyl Amino Acid Coupling:

  • Due to the steric hindrance of the alpha-methyl group, the coupling of these residues requires more stringent conditions.
  • Use a more potent coupling reagent such as HATU (3.8 eq) and HOAt (4 eq).
  • Extend the pre-activation time of the alpha-methyl amino acid with the coupling reagents to 5-10 minutes.
  • Increase the coupling time to 4-12 hours to ensure complete reaction.
  • Double coupling may be necessary. Monitor the coupling efficiency using a Kaiser test.

4. Capping:

  • After coupling the alpha-methyl amino acid, cap any unreacted amino groups by treating the resin with a solution of acetic anhydride and DIPEA in DMF.

5. Cleavage and Deprotection:

  • After the full peptide sequence is assembled, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/water).

6. Purification:

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

Alpha-methyl amino acids represent a valuable class of unnatural amino acids that offer solutions to many of the challenges faced in drug development, particularly for peptide-based therapeutics. The ability to enhance proteolytic stability, constrain conformation, and modulate pharmacokinetic properties makes them attractive building blocks for medicinal chemists. The continued development of efficient and highly stereoselective synthetic methods, coupled with a deeper understanding of their influence on peptide structure and function, will undoubtedly lead to the discovery of novel and more effective therapeutic agents. This guide provides a foundational understanding of the core principles and practical methodologies for researchers and scientists working in this exciting and rapidly evolving field.

References

The Role of DL-alpha-Methylleucine in Metabolic Pathways: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-alpha-Methylleucine, a racemic mixture of the D and L stereoisomers of alpha-methylleucine, is a synthetic amino acid analogue that has garnered significant interest in metabolic research and drug development. Its structural modification—the addition of a methyl group at the alpha-carbon—confers resistance to metabolic degradation, making it a valuable tool for probing and modulating key metabolic pathways. Unlike its naturally occurring counterpart, L-leucine, which is readily metabolized, this compound's stability allows for the sustained investigation of its effects on cellular processes. This technical guide provides a comprehensive overview of the role of this compound in metabolic pathways, with a focus on its impact on insulin secretion, glutamate dehydrogenase activity, and the mTOR signaling cascade.

Core Metabolic Interactions of this compound

This compound primarily exerts its influence by acting as a non-metabolizable mimic of L-leucine, a critical regulator of nutrient sensing and metabolic signaling. Its key interactions are centered around three interconnected pathways:

  • Inhibition of Branched-Chain Amino Acid Transaminase (BCAT): this compound acts as an inhibitor of BCAT, the enzyme responsible for the initial step in the catabolism of branched-chain amino acids (BCAAs), including leucine. This inhibition has significant downstream effects on insulin secretion.

  • Allosteric Activation of Glutamate Dehydrogenase (GDH): Similar to L-leucine, this compound is an allosteric activator of glutamate dehydrogenase, a mitochondrial enzyme that plays a crucial role in amino acid and energy metabolism.

  • Modulation of the Mammalian Target of Rapamycin (mTOR) Pathway: As a leucine analogue, this compound can influence the mTOR signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.

Impact on Insulin Secretion

This compound has been instrumental in elucidating the mechanisms of insulin secretion, particularly in the context of BCAA metabolism.

Inhibition of KIC-Stimulated Insulin Secretion

Studies have shown that this compound can block insulin secretion stimulated by alpha-ketoisocaproate (KIC), the transamination product of leucine.[1] This inhibitory effect is attributed to its role as an inhibitor of branched-chain amino transferase.[1][2] By blocking this enzyme, this compound prevents the conversion of other amino acids to their respective ketoacids, a step that is crucial for KIC-stimulated insulin release.

Table 1: Effect of this compound on KIC-Stimulated Insulin Secretion

ConditionInsulin Secretion (Fold Change vs. Basal)Reference
KIC StimulationDramatic Increase[1]
KIC Stimulation + Methyl-leucineBlocked[1]
Experimental Protocol: Pancreatic Islet Perifusion for Insulin Secretion Assay

The following is a generalized protocol for assessing the effect of this compound on insulin secretion from isolated pancreatic islets, based on standard methodologies.[3][4][5]

1. Islet Isolation:

  • Pancreatic islets are isolated from mice or rats by collagenase digestion of the pancreas.
  • Islets are purified using a density gradient and hand-picked under a stereomicroscope.
  • Islets are cultured overnight in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin.

2. Perifusion System Setup:

  • A perifusion system with multiple independent channels is used to deliver solutions to the islets at a constant flow rate (e.g., 100 µL/min).
  • Each channel contains a chamber holding a small number of islets (e.g., 10-20).
  • The system is maintained at 37°C.

3. Experimental Procedure:

  • Islets are pre-perifused with a basal glucose solution (e.g., 2.8 mM glucose in Krebs-Ringer bicarbonate buffer) for a stabilization period (e.g., 30-60 minutes).
  • Fractions of the perifusate are collected at regular intervals (e.g., every 1-5 minutes).
  • Islets are then exposed to various stimuli by switching the perifusion solution. A typical sequence could be:
  • Basal glucose.
  • Stimulatory concentration of KIC (e.g., 10 mM).
  • KIC in the presence of this compound (e.g., 10 mM KIC + 10 mM this compound).
  • Washout with basal glucose.
  • Collected fractions are stored at -20°C until analysis.

4. Insulin Measurement:

  • Insulin concentration in the collected fractions is measured using a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

5. Data Analysis:

  • Insulin secretion is expressed as ng/islet/min or as a fold change over the basal secretion rate.

Logical Workflow for Islet Perifusion Experiment

G Islet_Isolation Islet Isolation & Culture Perifusion_Setup Perifusion System Setup Islet_Isolation->Perifusion_Setup Stabilization Stabilization with Basal Glucose Perifusion_Setup->Stabilization Fraction_Collection_Basal Collect Basal Fractions Stabilization->Fraction_Collection_Basal KIC_Stimulation Stimulate with KIC Fraction_Collection_Basal->KIC_Stimulation Insulin_Assay Insulin Measurement (RIA/ELISA) Fraction_Collection_Basal->Insulin_Assay Fraction_Collection_KIC Collect KIC-Stimulated Fractions KIC_Stimulation->Fraction_Collection_KIC KIC_MeLeu_Stimulation Stimulate with KIC + this compound Fraction_Collection_KIC->KIC_MeLeu_Stimulation Fraction_Collection_KIC->Insulin_Assay Fraction_Collection_KIC_MeLeu Collect KIC + MeLeu Fractions KIC_MeLeu_Stimulation->Fraction_Collection_KIC_MeLeu Washout Washout with Basal Glucose Fraction_Collection_KIC_MeLeu->Washout Fraction_Collection_KIC_MeLeu->Insulin_Assay Fraction_Collection_Washout Collect Washout Fractions Washout->Fraction_Collection_Washout Fraction_Collection_Washout->Insulin_Assay Data_Analysis Data Analysis Insulin_Assay->Data_Analysis

Workflow for Pancreatic Islet Perifusion Experiment

Allosteric Activation of Glutamate Dehydrogenase (GDH)

L-leucine is a well-established allosteric activator of GDH, an enzyme that catalyzes the reversible oxidative deamination of glutamate to α-ketoglutarate.[6][7] This activation is crucial for coupling amino acid metabolism to energy production and insulin secretion. As a non-metabolizable analog, this compound can be used to study the direct effects of GDH activation without the confounding variables of downstream metabolic products.

Signaling Pathway: Allosteric Activation of GDH by this compound

G cluster_mitochondrion Mitochondrion Glutamate Glutamate GDH_active GDH (Active) Glutamate->GDH_active GDH_inactive GDH (Inactive) GDH_inactive->GDH_active alpha_KG α-Ketoglutarate GDH_active->alpha_KG TCA_Cycle TCA Cycle alpha_KG->TCA_Cycle MeLeu This compound MeLeu->GDH_inactive Allosteric Binding

Allosteric Activation of GDH by this compound
Experimental Protocol: Glutamate Dehydrogenase Activity Assay

This protocol outlines a method to measure the effect of this compound on GDH activity.

1. Enzyme and Reagents:

  • Purified glutamate dehydrogenase (bovine liver or recombinant).
  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).
  • Substrates: L-glutamate and NAD+.
  • Allosteric activators/inhibitors: ADP (activator), GTP (inhibitor), and this compound.

2. Assay Procedure:

  • The assay is performed in a 96-well plate or a cuvette using a spectrophotometer.
  • The reaction mixture contains the reaction buffer, NAD+, L-glutamate, and the test compound (this compound at various concentrations).
  • The reaction is initiated by the addition of the GDH enzyme.
  • The rate of NADH production is monitored by measuring the increase in absorbance at 340 nm over time.

3. Data Analysis:

  • Enzyme activity is calculated from the initial rate of the reaction.
  • Kinetic parameters such as Vmax and Km can be determined by varying the substrate concentration in the presence and absence of this compound.
  • The allosteric activation constant (Ka) for this compound can be determined by measuring the enzyme activity at various concentrations of the analog.

Modulation of the mTOR Signaling Pathway

The mTOR pathway is a central hub for integrating nutrient signals, including those from amino acids like leucine, to regulate cell growth and protein synthesis. L-leucine is a potent activator of mTORC1.[8] Given its structural similarity, this compound is expected to influence this pathway, and its metabolic stability makes it an excellent tool to study the direct, sustained effects of leucine-like signaling on mTORC1.

Signaling Pathway: Potential Modulation of mTORC1 by this compound

G MeLeu This compound LAT1 LAT1 Transporter MeLeu->LAT1 Uptake mTORC1_inactive mTORC1 (Inactive) LAT1->mTORC1_inactive Signals to mTORC1_active mTORC1 (Active) mTORC1_inactive->mTORC1_active S6K1 p70S6K mTORC1_active->S6K1 fourEBP1 4E-BP1 mTORC1_active->fourEBP1 p_S6K1 p-p70S6K S6K1->p_S6K1 Protein_Synthesis Protein Synthesis p_S6K1->Protein_Synthesis p_fourEBP1 p-4E-BP1 fourEBP1->p_fourEBP1 p_fourEBP1->Protein_Synthesis Relieves inhibition

References

DL-alpha-Methylleucine: A Technical Guide for Non-Canonical Amino Acid Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Resource for Researchers, Scientists, and Drug Development Professionals

Introduction: The pursuit of novel therapeutic agents with enhanced pharmacological profiles has led to a growing interest in the use of non-canonical amino acids (ncAAs) in peptide and protein engineering. DL-alpha-Methylleucine, a derivative of the essential amino acid leucine, stands out as a valuable building block in this endeavor. The substitution of the alpha-hydrogen with a methyl group imparts unique stereochemical properties that can significantly improve the stability, conformation, and overall therapeutic potential of peptide-based drugs. This technical guide provides a comprehensive overview of this compound, covering its synthesis, incorporation into peptides, biological activities, and the experimental protocols to harness its potential in research and drug development.

Physicochemical Properties of this compound

This compound, also known as (RS)-2-Amino-2,4-dimethylpentanoic acid, possesses distinct physical and chemical characteristics that are foundational to its application in peptide synthesis and biological studies. A summary of these properties is presented below.

PropertyValueReference
Molecular Formula C7H15NO2[1][2]
Molecular Weight 145.20 g/mol [1][2]
CAS Number 144-24-1[1][2]
Appearance White crystalline powder[3]
Melting Point ~300 °C[1]
Purity ≥99%[2]
Synonyms α-Me-DL-Leu-OH, (RS)-2-Amino-2,4-dimethylpentanoic acid[2]

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step chemical process. The following protocol is adapted from established methods for the synthesis of similar alpha-methylated amino acids and provides a viable route for its laboratory-scale production.[4]

Experimental Protocol: Synthesis of this compound

Step 1: Bromination of 2-Methylhexanoic Acid

  • To a solution of 2-methylhexanoic acid (1 equivalent) in a suitable solvent such as trifluorotoluene, add N-bromosuccinimide (NBS) (1.05 equivalents) and a radical initiator like azobisisobutyronitrile (AIBN) (0.05 equivalents).[4]

  • Heat the reaction mixture to 90°C and monitor the reaction progress by LC-MS until the starting material is consumed.[4]

  • Cool the reaction mixture, filter to remove succinimide, and concentrate the filtrate under reduced pressure to yield crude 2-bromo-2-methylhexanoic acid.[4]

Step 2: Ammonolysis of 2-Bromo-2-methylhexanoic Acid

  • Dissolve the crude 2-bromo-2-methylhexanoic acid (1 equivalent) in methanol.[4]

  • Add a solution of ammonia in methanol (5M, 4 equivalents) and heat the mixture in a sealed vessel to 50°C for 12 hours.[4]

  • Cool the reaction and concentrate under reduced pressure.

  • Add absolute ethanol to the residue, heat to 50°C, and stir for 1 hour to precipitate ammonium bromide.[4]

  • Filter the mixture and concentrate the filtrate to obtain crude this compound.[4]

Step 3: Purification

  • The crude product can be purified by recrystallization from a suitable solvent system, such as water/ethanol, to yield pure this compound.

G cluster_synthesis Synthesis of this compound 2-Methylhexanoic Acid 2-Methylhexanoic Acid Bromination Bromination 2-Methylhexanoic Acid->Bromination NBS, AIBN 2-Bromo-2-methylhexanoic Acid 2-Bromo-2-methylhexanoic Acid Bromination->2-Bromo-2-methylhexanoic Acid Ammonolysis Ammonolysis 2-Bromo-2-methylhexanoic Acid->Ammonolysis NH3/MeOH Crude this compound Crude this compound Ammonolysis->Crude this compound Purification Purification Crude this compound->Purification Recrystallization This compound This compound Purification->this compound

Caption: Workflow for the synthesis of this compound.

Incorporation of this compound into Peptides

The incorporation of alpha-methylated amino acids into peptides via Solid-Phase Peptide Synthesis (SPPS) presents challenges due to steric hindrance.[5] However, with optimized protocols, this can be achieved efficiently.

Experimental Protocol: SPPS with this compound

This protocol is based on the Fmoc/tBu strategy.

1. Resin Loading:

  • Swell a suitable resin (e.g., 2-chlorotrityl chloride resin to minimize diketopiperazine formation) in dichloromethane (DCM).[5]

  • Dissolve Fmoc-DL-alpha-Methylleucine-OH (2 equivalents) and diisopropylethylamine (DIEA) (4 equivalents) in DCM.

  • Add the amino acid solution to the resin and agitate for 2-4 hours.

  • Cap any unreacted sites on the resin using a capping agent.

2. Peptide Chain Elongation:

  • Fmoc Deprotection: Treat the resin with 20% piperidine in dimethylformamide (DMF) for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF.[6]

  • Amino Acid Activation: In a separate vessel, dissolve the next Fmoc-protected amino acid (3 equivalents), a coupling reagent such as HATU (2.9 equivalents), and an additive like HOAt (3 equivalents) in DMF. Add DIEA (6 equivalents) to activate the amino acid.[5]

  • Coupling: Immediately add the activated amino acid solution to the deprotected peptide-resin and agitate for 1-2 hours.[5]

  • Monitoring and Double Coupling: Monitor the coupling reaction using a test suitable for secondary amines, such as the bromophenol blue test. If the reaction is incomplete, perform a "double coupling" by repeating the coupling step with a fresh solution of activated amino acid.[6]

  • Repeat the deprotection and coupling cycle for each subsequent amino acid.

3. Cleavage and Deprotection:

  • After the final elongation cycle, wash the peptide-resin with DCM and dry it.

  • Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5) for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.[6]

  • Precipitate the crude peptide in cold diethyl ether, wash, and dry under vacuum.[6]

4. Purification:

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

G cluster_spps SPPS Cycle for alpha-Methylleucine Incorporation Start Start Fmoc-Deprotection Fmoc-Deprotection Start->Fmoc-Deprotection Washing Washing Fmoc-Deprotection->Washing Coupling Coupling Washing->Coupling Monitoring Monitoring Coupling->Monitoring Double Coupling? Double Coupling? Monitoring->Double Coupling? Double Coupling?->Coupling Yes Washing_Final Washing_Final Double Coupling?->Washing_Final No Next Cycle / Cleavage Next Cycle / Cleavage Washing_Final->Next Cycle / Cleavage

Caption: Iterative workflow for SPPS with this compound.

Biological Activity and Applications

The primary advantages of incorporating this compound into peptides stem from its unique structural properties.

Conformational Constraint and Protease Resistance: The alpha-methyl group restricts the conformational freedom of the peptide backbone, often promoting the formation of helical secondary structures.[7] This steric hindrance also makes the adjacent peptide bonds less susceptible to cleavage by proteases, thereby increasing the in vivo half-life of the peptide.[8][9]

Experimental Protocol: Protease Resistance Assay
  • Prepare solutions of the native peptide and the alpha-methylleucine-containing peptide at a known concentration in a suitable buffer.

  • Add a solution of a protease (e.g., trypsin, chymotrypsin, or proteinase K) to each peptide solution.[10]

  • Incubate the reactions at 37°C.

  • At various time points, quench an aliquot of each reaction with a suitable inhibitor or by acidification.

  • Analyze the samples by RP-HPLC or mass spectrometry to quantify the amount of remaining intact peptide.[11]

  • Compare the degradation rates of the native and modified peptides to determine the increase in proteolytic stability.

Modulation of Signaling Pathways: this compound, as a structural analog of leucine, can interact with cellular machinery involved in amino acid sensing and transport. A key target is the System L amino acid transporter 1 (LAT1), which is often overexpressed in cancer cells and is crucial for the uptake of essential amino acids like leucine.[12][13] By competitively inhibiting LAT1, this compound can induce intracellular amino acid starvation. This, in turn, leads to the downregulation of the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth and proliferation.[13] Inhibition of mTORC1 signaling can suppress protein synthesis and induce cell cycle arrest.[13]

G cluster_pathway Proposed Mechanism of mTORC1 Inhibition This compound This compound LAT1 LAT1 This compound->LAT1 Inhibits Leucine Leucine Leucine->LAT1 Transport mTORC1 mTORC1 LAT1->mTORC1 Activates Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Promotes

Caption: Inhibition of mTORC1 by this compound via LAT1.

Summary of Biological Effects

Biological EffectConsequenceApplication
Increased Proteolytic Stability Longer in vivo half-lifeDevelopment of peptide drugs with improved pharmacokinetics[8][9]
Conformational Rigidity Stabilization of secondary structures (e.g., helices)Design of peptides with higher receptor affinity and specificity[7]
Inhibition of LAT1 Reduced intracellular essential amino acid levelsPotential anticancer therapeutic strategy[12][13]
Downregulation of mTORC1 Inhibition of cell growth and proliferationPotential anticancer and metabolic disease therapeutic strategy[13]

Conclusion

This compound is a powerful tool in the arsenal of medicinal chemists and drug developers. Its incorporation into peptides offers a rational approach to overcoming the inherent limitations of native peptides, such as poor stability and conformational flexibility. The ability of this compound to enhance proteolytic resistance and modulate key signaling pathways like mTORC1 underscores its potential in the development of novel therapeutics, particularly in oncology. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to explore and exploit the unique properties of this non-canonical amino acid in their scientific pursuits.

References

A Comprehensive Technical Guide to the Physicochemical Characteristics of DL-alpha-Methylleucine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-alpha-Methylleucine, a non-proteinogenic α-amino acid, is a derivative of the essential amino acid L-leucine. Its unique structural feature, a methyl group at the α-carbon, imparts significant and desirable properties for various applications, particularly in pharmaceutical development and protein engineering. This modification enhances metabolic stability by protecting against enzymatic degradation and introduces conformational constraints that can stabilize specific secondary structures in peptides.[1][2] This technical guide provides an in-depth overview of the core physicochemical characteristics of this compound, detailed experimental protocols for their determination, and a visualization of its structural impact on peptide chains.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference(s)
IUPAC Name 2-Amino-2,4-dimethylpentanoic acid[3]
Synonyms α-Me-DL-Leu-OH, (RS)-2-Amino-2,4-dimethylpentanoic acid[3]
CAS Number 144-24-1[3]
Molecular Formula C₇H₁₅NO₂[3]
Molecular Weight 145.20 g/mol [3]
Appearance White crystalline powder[4]
Melting Point >300 °C (decomposes)[5]
Boiling Point 236.0 ± 23.0 °C (Predicted)[5]
Density 1.016 ± 0.06 g/cm³ (Predicted)[5]
pKa 2.59 ± 0.41 (Predicted)[5]
LogP -1.5 (Predicted)[5]
Solubility Generally soluble in water; solubility is influenced by pH.[6][7] Insoluble in non-polar organic solvents.[7][6][7]

Experimental Protocols

Detailed methodologies for determining the key physicochemical parameters of amino acids like this compound are provided below. These represent standard and widely accepted analytical techniques.

Melting Point Determination by Capillary Method

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For pure crystalline compounds, this occurs over a narrow temperature range. The capillary method is a standard technique for determining the melting point of a solid.[8]

Procedure:

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube to a height of 2-3 mm.[9] The sample should be well-compacted.[8]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., Mel-Temp or a similar device) adjacent to a calibrated thermometer or temperature sensor.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially when approaching the expected melting point.[9]

  • Observation: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[9] For compounds that decompose, the temperature at which decomposition (e.g., charring) is observed is noted.

Solubility Determination

Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution. For amino acids, solubility in aqueous solutions is highly dependent on pH.[7]

Procedure (Equilibrium Solubility Method):

  • Sample Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, or a specific buffer) in a sealed container.

  • Equilibration: The mixture is agitated (e.g., using a shaker or magnetic stirrer) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[10]

  • Sample Collection and Preparation: The suspension is allowed to settle, and an aliquot of the supernatant is carefully withdrawn and filtered (e.g., using a 0.45 µm syringe filter) to remove any undissolved solid.

  • Quantification: The concentration of this compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection, or through gravimetric analysis after solvent evaporation.[10][11][12]

pKa Determination by Potentiometric Titration

Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka). For an amino acid, the pKa values correspond to the pH at which the ionizable groups (the carboxylic acid and the amino group) are 50% protonated and 50% deprotonated. Potentiometric titration is a standard method to determine these values.[13][14]

Procedure:

  • Solution Preparation: A known concentration of this compound (e.g., 0.1 M) is prepared in deionized water.

  • Titration Setup: The amino acid solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer. A burette containing a standardized titrant (e.g., 0.1 M HCl or 0.1 M NaOH) is positioned over the beaker.[13][15]

  • Titration: The titrant is added in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.[13]

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values are determined from the midpoints of the buffering regions (the flat portions of the curve).[13][15] The isoelectric point (pI) can be calculated from the pKa values of the carboxyl and amino groups.

Structural and Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. For amino acids, which often lack a strong UV chromophore, pre-column or post-column derivatization is frequently employed to enhance detection.[16][17]

Procedure (Pre-column Derivatization with o-Phthalaldehyde - OPA):

  • Sample Preparation: A solution of this compound is prepared in a suitable buffer.

  • Derivatization: The sample is mixed with the OPA reagent in the presence of a thiol (e.g., 2-mercaptoethanol) to form a highly fluorescent isoindole derivative. This reaction is rapid and can be automated in the HPLC autosampler.[17]

  • Chromatographic Separation: The derivatized sample is injected onto a reversed-phase HPLC column (e.g., C18). A gradient elution is typically used, with a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile or methanol.[11][17]

  • Detection: The separated derivatives are detected using a fluorescence detector set at the appropriate excitation and emission wavelengths for the OPA-adduct.[12]

  • Quantification: The concentration of this compound is determined by comparing its peak area to a calibration curve generated from standards of known concentrations.

Visualization of Structural Impact

The α-methylation of leucine has a profound impact on the conformational freedom of the peptide backbone. This steric hindrance restricts the allowable Ramachandran angles, favoring the formation of helical secondary structures.

G Impact of α-Methylation on Peptide Conformation cluster_0 Native Leucine Residue cluster_1 α-Methylleucine Residue Native_Peptide ...-NH-CH(R)-CO-... Ramachandran_Native Wide Range of Allowed φ/ψ Angles (High Conformational Flexibility) Native_Peptide->Ramachandran_Native Flexible_Structure Flexible Peptide Structures (e.g., β-sheets, random coils) Ramachandran_Native->Flexible_Structure Leads to Methylated_Peptide ...-NH-C(CH₃)(R)-CO-... Ramachandran_Methylated Restricted φ/ψ Angles (Conformational Constraint) Methylated_Peptide->Ramachandran_Methylated Helical_Structure Stable Helical Structures (e.g., α-helix, 3₁₀-helix) Ramachandran_Methylated->Helical_Structure Favors Protease_Susceptibility Susceptibility to Proteolytic Degradation Flexible_Structure->Protease_Susceptibility Increased Protease_Resistance Resistance to Proteolytic Degradation Helical_Structure->Protease_Resistance Increased

Caption: Conformational constraint of peptides by α-methylation.

Conclusion

This compound possesses unique physicochemical properties stemming from its α-methylated structure. These characteristics, particularly its ability to induce conformational stability and enhance metabolic resistance, make it a valuable building block in the design of novel peptide-based therapeutics and other advanced biomaterials. The experimental protocols outlined in this guide provide a robust framework for the accurate characterization of this and similar modified amino acids, which is essential for quality control and regulatory compliance in drug development and scientific research.

References

An In-depth Technical Guide to the α-Methylation of Amino Acids for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to α-Methylation of Amino Acids: A Paradigm Shift in Peptide and Protein Engineering

The strategic incorporation of methyl groups at the α-carbon of amino acids represents a powerful tool in medicinal chemistry and drug discovery. This seemingly subtle modification, known as α-methylation, imparts profound effects on the conformational and biological properties of peptides and proteins. By introducing a methyl group in place of the α-hydrogen, researchers can engineer molecules with enhanced therapeutic potential, overcoming many of the inherent limitations of natural peptides as drug candidates.[1][2][3]

This in-depth technical guide provides a comprehensive overview of the core principles of α-methylation, from chemical synthesis to biological implications. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to leverage this transformative technology in their work.

Core Principles and Advantages of α-Methylation

The introduction of a methyl group at the α-carbon of an amino acid residue has several key consequences that are highly advantageous in the design of therapeutic peptides:

  • Conformational Restriction: The steric hindrance imposed by the α-methyl group significantly restricts the rotational freedom around the peptide backbone, particularly the phi (φ) and psi (ψ) dihedral angles. This conformational constraint can stabilize specific secondary structures, such as α-helices and β-turns, which are often crucial for receptor binding and biological activity.[2][3]

  • Enhanced Proteolytic Stability: A major hurdle in the development of peptide-based drugs is their rapid degradation by proteases in the body. The α-methyl group shields the adjacent peptide bond from enzymatic cleavage, thereby increasing the in vivo half-life and bioavailability of the modified peptide.[1]

  • Improved Receptor Binding and Selectivity: By locking the peptide into a bioactive conformation, α-methylation can lead to a significant increase in binding affinity for its target receptor.[4] Furthermore, the rigidified structure can enhance selectivity for a specific receptor subtype, reducing off-target effects.

  • Modulation of Physicochemical Properties: The addition of a methyl group increases the lipophilicity of the amino acid residue, which can influence the solubility and membrane permeability of the resulting peptide.

Chemical Synthesis of α-Methylated Amino Acids

The synthesis of enantiomerically pure α-methylated amino acids is a critical first step in the development of α-methylated peptides. Several synthetic strategies have been developed, each with its own advantages and limitations.

Asymmetric Alkylation of Chiral Glycine Enolate Equivalents

A common and effective approach involves the diastereoselective methylation of a chiral glycine enolate equivalent. This method utilizes a chiral auxiliary to direct the methylation to one face of the enolate, leading to the desired stereoisomer.

Strecker Synthesis

The Strecker synthesis, a classic method for amino acid synthesis, can be adapted for the preparation of α-methylated amino acids. This involves the reaction of a ketone with ammonia and cyanide, followed by hydrolysis of the resulting α-aminonitrile.

Enzymatic Resolution

Enzymatic resolution can be employed to separate a racemic mixture of α-methylated amino acids. This method takes advantage of the high stereoselectivity of enzymes to selectively react with one enantiomer, allowing for the isolation of the other.

Experimental Protocols

Detailed Protocol 1: Synthesis of α-Methyl-L-Tryptophan

This protocol describes the synthesis of α-methyl-L-tryptophan via the stereoselective methylation of a protected tryptophan derivative.[5]

Materials:

  • Dimethyl 2(S), 3a(R), 8a(S)-(+)-hexahydro-8(phenylsulfonyl)pyrrolo[2,3-b]indole-1,2-dicarboxylate

  • Lithium diisopropylamide (LDA)

  • [¹¹C]Methyl iodide

  • Trifluoroacetic acid (TFA)

  • Sodium hydroxide (NaOH)

  • Dry tetrahydrofuran (THF)

  • Reverse-phase C-18 Sep-Pak cartridge

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Enolate Formation: Dissolve the protected tryptophan derivative in dry THF and cool the solution to -55°C under an inert atmosphere. Slowly add a solution of LDA in THF to the reaction mixture to generate the lithium enolate.

  • Methylation: Introduce [¹¹C]methyl iodide to the enolate solution and allow the reaction to proceed at -55°C.

  • Ring Opening and Deprotection: Quench the reaction and remove the solvent. Treat the residue with TFA to open the pyrroloindole ring, followed by alkaline hydrolysis with NaOH to remove the protecting groups.

  • Purification: Purify the crude α-[¹¹C]methyl-L-tryptophan using a reverse-phase C-18 Sep-Pak cartridge to obtain the final product.

Detailed Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of an α-Methylated Peptide

This protocol outlines the general procedure for incorporating an α-methylated amino acid into a peptide sequence using Fmoc-based solid-phase peptide synthesis.[6][7]

Materials:

  • Fmoc-protected amino acids

  • Fmoc-protected α-methylated amino acid

  • Rink amide resin

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Piperidine in dimethylformamide (DMF) (20%)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • DMF, Dichloromethane (DCM)

  • Solid-phase peptide synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink amide resin in DMF in the synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Activate the Fmoc-protected amino acid (or Fmoc-protected α-methylated amino acid) by dissolving it in DMF with DIC and OxymaPure.

    • Add the activated amino acid solution to the resin and shake for the appropriate coupling time.

    • Wash the resin with DMF and DCM.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the desired sequence.

  • Cleavage and Deprotection: After the final amino acid has been coupled, wash the resin and treat it with the TFA cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data on the Impact of α-Methylation

The effects of α-methylation on peptide properties can be quantified through various biophysical and biochemical assays. The following tables summarize key quantitative data from the literature.

Peptide/Protein Systemα-Methylated ResidueChange in Binding Affinity (Kd)Reference
ACTR/NCBD Complexα-Me-Leu5-fold increase in affinity--INVALID-LINK--
H3K4me3/Chromodomainα-Me-AlaComparable affinity to wild-type--INVALID-LINK--
Peptideα-Methylated ResidueProteaseChange in Half-lifeReference
Apolipoprotein A-I Mimeticα-Me-Ala, α-Me-Leu, α-Me-Lys, α-Me-AspTrypsin, Asp-NIncreased resistance to proteolysis--INVALID-LINK--
Generic PeptidesVariousGeneral ProteasesSignificantly increased stability--INVALID-LINK--

Visualization of Key Concepts

Signaling Pathway of an α-Methylated Somatostatin Analogue

Somatostatin analogues are a class of peptides used in the treatment of neuroendocrine tumors. The introduction of α-methylated amino acids can enhance their stability and receptor binding. The following diagram illustrates the signaling pathway of an α-methylated somatostatin analogue acting on the somatostatin receptor 2 (SSTR2), a G-protein coupled receptor (GPCR).[8][9][10]

G cluster_membrane Cell Membrane SSTR2 SSTR2 (GPCR) G_protein Gαi/βγ SSTR2->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition Ligand α-Methylated Somatostatin Analogue Ligand->SSTR2 Binding cAMP cAMP ATP ATP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Inhibition of Hormone Secretion & Cell Growth PKA->Cellular_Response Phosphorylation Cascade

Caption: Signaling pathway of an α-methylated somatostatin analogue via SSTR2.

Experimental Workflow for the Development of α-Methylated Peptides

The development and analysis of α-methylated peptides follow a structured workflow, from the initial synthesis of the modified amino acid to the final characterization of the peptide's properties.

G cluster_synthesis Synthesis cluster_purification Purification & Characterization cluster_analysis Biophysical & Biological Analysis A Synthesis of α-Methylated Amino Acid B Solid-Phase Peptide Synthesis (SPPS) A->B C Cleavage & Deprotection B->C D RP-HPLC Purification C->D E Mass Spectrometry (Verification) D->E F Conformational Analysis (NMR, CD Spectroscopy) E->F G Proteolytic Stability Assay E->G H Receptor Binding Assay E->H I Cell-Based Functional Assays H->I

Caption: Experimental workflow for α-methylated peptide development.

Conclusion

α-Methylation of amino acids is a robust and versatile strategy for enhancing the therapeutic properties of peptides. By providing conformational rigidity and resistance to proteolytic degradation, this modification addresses key challenges in peptide drug development. The synthetic methods are well-established, and the impact of α-methylation on peptide structure and function is increasingly well-understood. As our understanding of the intricate relationship between peptide conformation and biological activity continues to grow, the rational design and application of α-methylated amino acids will undoubtedly play an even more prominent role in the creation of next-generation peptide therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Incorporation of DL-alpha-Methylleucine into Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the solid-phase peptide synthesis (SPPS) of peptides containing the non-canonical amino acid DL-alpha-Methylleucine. The incorporation of α-methylated amino acids like α-Methylleucine is a key strategy in medicinal chemistry to enhance the therapeutic properties of peptides. This modification can significantly increase proteolytic stability, improve cell permeability, and constrain peptide conformation, which can lead to higher receptor affinity and selectivity.[1][2]

However, the steric hindrance introduced by the α-methyl group presents significant synthetic challenges, primarily during the amide bond formation.[3][4] This document outlines the critical considerations, detailed experimental protocols, and troubleshooting strategies to successfully synthesize and purify peptides containing this compound using the Fmoc/tBu strategy.

Challenges in Incorporating this compound

The primary obstacle in synthesizing peptides with α,α-disubstituted amino acids is the steric hindrance at the α-carbon, which impacts the coupling efficiency.[5] This leads to several challenges:

  • Low Coupling Yields: The bulky α-methyl group impedes the approach of the activated carboxyl group of the incoming amino acid to the N-terminal amine of the growing peptide chain. This can result in incomplete coupling reactions, leading to deletion sequences and a lower overall yield of the target peptide.[3][4]

  • Racemization: Overcoming the steric hindrance often requires more forceful coupling conditions (e.g., extended reaction times, higher temperatures, or more potent coupling reagents), which can increase the risk of racemization of the activated amino acid.[3][6]

  • Diketopiperazine Formation: When the second amino acid being coupled is this compound, the dipeptide on the resin is susceptible to intramolecular cyclization to form a diketopiperazine, cleaving the peptide from the resin and terminating the synthesis. Using resins like 2-chlorotrityl chloride (2-CTC) can help minimize this side reaction.[3][7]

  • Difficult Monitoring: The secondary amine of a resin-bound α-methylated amino acid gives a false negative or very weak positive result with the standard ninhydrin (Kaiser) test for monitoring coupling completion. The bromophenol blue test is a more reliable alternative.[4]

Experimental Protocols

The following protocols are based on the widely used Fmoc/tBu strategy for solid-phase peptide synthesis.[3][8]

Protocol 1: Standard Coupling of Fmoc-DL-alpha-Methylleucine using HATU

This protocol details a single coupling cycle for incorporating an Fmoc-DL-alpha-Methylleucine residue into a peptide chain.

Materials:

  • Fmoc-protected peptide-resin

  • Fmoc-DL-alpha-Methylleucine-OH

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone)

  • Piperidine

  • DCM (Dichloromethane)

  • Bromophenol blue solution

Procedure:

  • Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF or NMP for at least 30 minutes in a reaction vessel.[4]

  • Fmoc Deprotection:

    • Treat the resin with a 20% solution of piperidine in DMF.[4][9]

    • Agitate for 5 minutes, then drain the solution.

    • Repeat the treatment with fresh 20% piperidine in DMF for 15 minutes.[4]

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).[4]

  • Amino Acid Activation:

    • In a separate vessel, dissolve Fmoc-DL-alpha-Methylleucine-OH (4 equivalents relative to resin substitution), HATU (4 equivalents), and DIPEA (8 equivalents) in DMF or NMP.[4]

    • Allow the mixture to pre-activate for 5 minutes at room temperature.[4]

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected peptide-resin.[4]

    • Agitate the reaction mixture at room temperature for 1-2 hours.[4]

  • Monitoring for Completion:

    • Take a small sample of the resin beads and wash them with DMF.

    • Add a few drops of bromophenol blue solution.

    • A color change from blue/green to yellow indicates a complete reaction. A persistent blue or green color suggests an incomplete coupling.[4]

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove excess reagents and byproducts.[4]

Protocol 2: Double Coupling for Incomplete Reactions

If the bromophenol blue test indicates an incomplete coupling, a second coupling step is recommended.

Procedure:

  • Initial Wash: After the first coupling attempt, drain the coupling solution and wash the resin with DMF (3 times).[4]

  • Second Coupling: Prepare a fresh solution of activated Fmoc-DL-alpha-Methylleucine-OH as described in Protocol 1, Step 3.

  • Repeat Coupling: Add the fresh activated amino acid solution to the resin and agitate for another 1-2 hours.[4]

  • Final Monitoring and Washing: Perform another bromophenol blue test to confirm completion. Once the test is positive (yellow), wash the resin as described in Protocol 1, Step 6.[4]

Protocol 3: Peptide Cleavage from Resin and Deprotection

This protocol describes the final step of cleaving the synthesized peptide from the solid support and removing the side-chain protecting groups.

Materials:

  • Dried peptide-resin

  • Cleavage cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT in a ratio of 82.5:5:5:5:2.5, or a simpler mixture of TFA/TIS/water at 95:2.5:2.5 for peptides without sensitive residues).[4]

  • Cold diethyl ether

Procedure:

  • Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin thoroughly with DCM and dry it under vacuum for at least 1 hour.[1][4]

  • Cleavage Reaction:

    • Add the appropriate cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).[4]

    • Agitate the mixture at room temperature for 2-3 hours.[1]

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.[3]

    • Add the TFA filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.[3][4]

  • Isolation and Drying:

    • Collect the precipitated peptide by centrifugation.[3]

    • Wash the peptide pellet with cold diethyl ether twice to remove scavengers.[1][3]

    • Dry the crude peptide pellet under vacuum.[3][4]

Protocol 4: Purification by RP-HPLC

Peptides containing hydrophobic residues like this compound can be challenging to purify. This protocol provides a general guideline for purification using reverse-phase high-performance liquid chromatography (RP-HPLC).

Materials:

  • Crude, dried peptide

  • Solvent A: 0.1% TFA in HPLC-grade water

  • Solvent B: 0.1% TFA in HPLC-grade acetonitrile

  • Preparative C18 HPLC column (a C4 or C8 column may be beneficial for very hydrophobic peptides)[10]

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a strong organic solvent like DMSO or DMF, then dilute with Solvent A to a final concentration of approximately 5-10 mg/mL. Filter the sample through a 0.45 µm syringe filter.[1][10]

  • Scouting Run:

    • Equilibrate the C18 column with 95% Solvent A and 5% Solvent B.

    • Inject a small amount of the sample.

    • Run a broad, linear gradient from 5% to 95% Solvent B over 30 minutes to determine the approximate elution time of the target peptide.[10]

  • Gradient Optimization and Purification:

    • Based on the scouting run, design a shallower gradient centered around the elution point of the peptide to improve resolution. For example, if the peptide eluted at 50% Solvent B, a gradient from 40% to 60% Solvent B over 20-30 minutes can be used for the preparative run.[10]

    • Inject the remaining sample and collect fractions corresponding to the target peptide peak.

  • Analysis and Lyophilization: Analyze the collected fractions for purity using analytical RP-HPLC and mass spectrometry. Pool the pure fractions and lyophilize to obtain the final peptide product.

Data Presentation

The choice of coupling reagent is critical for overcoming the steric hindrance of this compound. The following table summarizes the relative efficiencies of common coupling reagents for sterically hindered amino acids.

Coupling ReagentStructure TypeRelative Efficiency for Hindered CouplingsKey Advantages
HATU Aminium SaltVery HighHighly efficient, especially for N-methylated amino acids.[11][12]
HBTU/HCTU Aminium SaltHighEffective, but can be less potent than HATU for severely hindered couplings.[4][12]
PyBOP Phosphonium SaltHighGood solubility and coupling behavior.[11]
PyBrOP Phosphonium SaltVery HighMore reactive than PyBOP, used for particularly difficult couplings like α,α-dialkylglycines.[12]
COMU Uronium SaltVery HighCoupling efficiency comparable to HATU; safer handling due to the absence of explosive HOBt/HOAt byproducts.[11]

Note: Efficiency is sequence-dependent. The data presented is a qualitative summary based on literature. HATU and COMU are generally recommended as starting points for incorporating this compound.

Visualization of Workflows

SPPS Cycle for this compound Incorporation

SPPS_Workflow cluster_resin Solid Support cluster_cycle Synthesis Cycle Resin Peptide-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Coupling (Fmoc-α-MeLeu-OH, HATU, DIPEA) Wash1->Coupling Monitoring Monitoring (Bromophenol Blue) Coupling->Monitoring Wash2 Wash (DMF, DCM) Wash2->Deprotection Next Cycle Cleavage Cleavage & Purification Wash2->Cleavage Monitoring->Coupling Incomplete (Double Couple) Monitoring->Wash2 Complete

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating this compound.

Troubleshooting Workflow for Low Coupling Yield

Troubleshooting_Workflow Start Low Coupling Yield Detected (Bromophenol Blue Test is Blue/Green) Action1 Perform a Double Coupling (Fresh reagents, same conditions) Start->Action1 Check1 Re-test with Bromophenol Blue Action1->Check1 Success Coupling Complete. Proceed with Synthesis. Check1->Success Test is Yellow Failure Coupling Still Incomplete Check1->Failure Test is Blue/Green Action2 Increase Coupling Time (e.g., to 4 hours or overnight) Failure->Action2 Action3 Switch to a More Potent Coupling Reagent (e.g., PyBrOP or COMU) Failure->Action3 Action4 Consider Microwave-Assisted SPPS to enhance kinetics Failure->Action4 Action2->Check1

Caption: Troubleshooting workflow for incomplete coupling of this compound in SPPS.

References

Application Notes & Protocols: Efficient Solid-Phase Peptide Synthesis of Peptides Containing DL-α-Methylleucine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The incorporation of α,α-disubstituted amino acids, such as DL-α-Methylleucine, into peptide sequences is a powerful strategy in medicinal chemistry. The additional α-methyl group imparts significant conformational constraints on the peptide backbone, which can lead to the formation of stable secondary structures like 3₁₀-helices.[1][2] This structural rigidity often translates into enhanced proteolytic stability and refined biological activity. However, the steric bulk of the quaternary α-carbon presents a formidable challenge during solid-phase peptide synthesis (SPPS), frequently leading to incomplete amide bond formation and low yields.[3][4][5]

These application notes provide optimized protocols and strategic recommendations to overcome the challenges associated with the incorporation of DL-α-Methylleucine, ensuring high-yield synthesis of the desired peptide. The focus is on the selection of potent coupling reagents and the application of microwave-assisted techniques to drive the reaction to completion.

Challenges in SPPS with α,α-Disubstituted Amino Acids

The primary obstacle in coupling DL-α-Methylleucine is the steric hindrance created by the two substituents on the α-carbon. This bulkiness impedes the nucleophilic attack of the N-terminal amine of the resin-bound peptide on the activated carboxyl group of the incoming amino acid. This can result in:

  • Low Coupling Efficiencies: Standard coupling conditions often fail to achieve complete reaction, leading to deletion sequences where the hindered residue is missing.[6]

  • Slow Reaction Kinetics: The reaction rate is significantly slower compared to standard proteinogenic amino acids.

  • Aggregation: Difficult sequences can be prone to aggregation, further hindering reagent accessibility.[3]

To address these issues, a combination of highly reactive coupling reagents, optimized reaction conditions, and potentially microwave energy is recommended.[4][7]

Comparative Analysis of Coupling Reagents

The choice of coupling reagent is critical for successfully incorporating sterically hindered residues like DL-α-Methylleucine. Aminium/uronium and phosphonium salt-based reagents are preferred due to their high reactivity.[6] The table below summarizes the performance of commonly employed reagents for such challenging couplings.

Coupling ReagentClassRelative Efficiency for Hindered CouplingsKey AdvantagesPotential Drawbacks
HATU Aminium/Uronium SaltExcellentHigh reactivity, fast kinetics, reduced racemization.[8][9][10]Can cause guanidinylation of the N-terminal amine if used in excess.[11]
COMU Aminium/Uronium SaltExcellentCoupling efficiency comparable to HATU with a better safety profile (avoids explosive HOAt byproducts).[11][12]Newer and potentially more expensive than other reagents.
PyAOP Phosphonium SaltVery GoodHighly effective for hindered couplings; avoids N-terminal guanidinylation.Byproducts can be more difficult to remove.
HBTU/HCTU Aminium/Uronium SaltModerate to PoorCommonly available and cost-effective.Often prove less effective for severely hindered couplings, leading to incomplete reactions.[13]
DIC/HOBt CarbodiimidePoorStandard, low-cost reagents.Generally insufficient for driving hindered couplings to completion.[6]

Experimental Protocols

The following protocols are based on the Fmoc/tBu strategy. It is crucial to monitor the completion of the coupling reaction, especially after incorporating DL-α-Methylleucine.

Protocol 1: Standard Coupling using HATU

This protocol is recommended for the incorporation of DL-α-Methylleucine and for coupling any amino acid to an N-terminal DL-α-Methylleucine residue.

Materials:

  • Fmoc-DL-α-Methylleucine-OH

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Peptide synthesis grade Dimethylformamide (DMF)

  • Resin-bound peptide with a free N-terminal amine

  • 20% Piperidine in DMF for Fmoc deprotection

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes in the reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with fresh solution for 15 minutes. Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation: In a separate vessel, pre-activate the amino acid by dissolving Fmoc-DL-α-Methylleucine-OH (4 eq. relative to resin substitution), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF. Allow the mixture to stand for 5-10 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring the Reaction:

    • The standard Kaiser (ninhydrin) test is unreliable for α,α-disubstituted amino acids.

    • Use the Bromophenol Blue Test for monitoring.[13] Take a small sample of resin beads, wash them with DMF, and add a few drops of 0.1% bromophenol blue in DMF. Blue or green beads indicate unreacted free amines (incomplete coupling), while yellow/orange beads indicate a complete reaction.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5 times) and Dichloromethane (DCM) (3 times).

  • Double Coupling (If Necessary): If the monitoring test indicates an incomplete reaction, drain the resin and repeat steps 4-6 with a fresh solution of activated amino acid.[13]

Protocol 2: Microwave-Assisted Coupling

Microwave energy can significantly accelerate the coupling of sterically hindered amino acids, reducing reaction times and improving yields.[4][14][15]

Materials: Same as Protocol 1.

Procedure:

  • Resin Preparation & Deprotection: Follow steps 1 and 2 from Protocol 1.

  • Amino Acid Activation: Follow step 3 from Protocol 1.

  • Microwave Coupling: Add the activated amino acid solution to the resin. Place the reaction vessel in a microwave peptide synthesizer. Perform the coupling reaction at a controlled temperature (e.g., 75°C) for 5-15 minutes.

  • Monitoring and Washing: Follow steps 5 and 6 from Protocol 1. The likelihood of needing a double coupling is significantly reduced with microwave assistance.

Visualized Workflows and Logic

The following diagrams illustrate the key workflows in the synthesis process.

SPPS_Workflow Start Start: Peptide-Resin Swell Swell Resin in DMF Start->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Couple Coupling Reaction (2-4h RT or 5-15min MW) Wash1->Couple Activate Activate Amino Acid (Fmoc-Aα-Me-Leu-OH + HATU/DIPEA) Activate->Couple Wash2 Wash (DMF/DCM) Couple->Wash2 Monitor Monitor Completion (Bromophenol Blue Test) Wash2->Monitor Monitor->Couple Incomplete (Double Couple) Cleave Final Cleavage & Purification Monitor->Cleave Complete NextAA Couple Next Amino Acid Monitor->NextAA Complete & Not Final AA NextAA->Deprotect

Caption: General SPPS cycle for incorporating DL-α-Methylleucine.

Coupling_Decision_Workflow Start Incorporate Sterically Hindered Amino Acid (e.g., DL-α-Methylleucine) Reagent Select Coupling Reagent Start->Reagent HATU Use High-Potency Reagent (HATU, COMU) Reagent->HATU Recommended Standard Standard Reagent (HBTU, DIC/HOBt) Reagent->Standard Not Recommended Method Select Coupling Method HATU->Method LowYield Risk of Low Yield & Deletion Sequences Standard->LowYield Microwave Microwave-Assisted (Recommended) Method->Microwave Optimal Conventional Conventional (RT) Method->Conventional Viable Monitor Monitor Reaction (Bromophenol Blue) Microwave->Monitor Conventional->Monitor Result High Yield & Purity Monitor->Result

Caption: Decision workflow for optimizing hindered amino acid coupling.

Final Cleavage and Purification

After the full peptide sequence is assembled, the final step involves cleaving the peptide from the resin support and removing the side-chain protecting groups.

  • Preparation: Wash the fully assembled peptide-resin with DCM and dry it under a vacuum.

  • Cleavage: Treat the resin with a cleavage cocktail appropriate for the peptide's side-chain protecting groups (e.g., TFA/TIS/H₂O 95:2.5:2.5) for 2-3 hours at room temperature.

  • Isolation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Purification: Collect the peptide pellet by centrifugation, wash with cold ether, and dry under a vacuum. The crude peptide can then be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

References

Application Notes and Protocols for the Quantification of DL-alpha-Methylleucine in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-alpha-Methylleucine is a synthetic amino acid analog of leucine, a branched-chain amino acid (BCAA).[1][2] Its unique structure, featuring a methyl group at the alpha-carbon, imparts specific chemical properties that make it a valuable tool in various research and pharmaceutical applications.[2][3] This modification can influence its metabolic stability and interaction with biological systems.[3] this compound is utilized in studies of protein synthesis, metabolic research, and as a building block in the development of novel therapeutics and nutritional supplements.[1][2] Accurate quantification of this compound in biological matrices such as plasma, urine, and tissues is crucial for pharmacokinetic studies, metabolism research, and understanding its physiological effects.

This document provides detailed application notes and protocols for the quantification of this compound in biological samples using state-of-the-art analytical techniques, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Quantitative Data Summary

While specific quantitative data for endogenous or administered this compound in biological fluids is not widely published, data from related compounds can provide a valuable reference for analytical method development and validation. The following tables summarize relevant quantitative data for the closely related compound N-acetyl-DL-leucine in mouse plasma after oral administration and the endogenous levels of D- and L-leucine in human plasma.

Table 1: Pharmacokinetic Parameters of N-acetyl-DL-leucine Enantiomers in Mouse Plasma Following Oral Administration of a Racemic Mixture

ParameterN-acetyl-D-leucineN-acetyl-L-leucine
Cmax (ng/mL) 86,100Not specified
Tmax (h) Not specifiedNot specified
AUC (ng·h/mL) 57,800Not specified
t1/2 (h) Not specifiedNot specified

Data extracted from a pharmacokinetic study in mice.[4][5][6][7]

Table 2: Endogenous Concentrations of D- and L-Leucine in Human Plasma

AnalyteConcentration Range (µg/mL)
D-Leucine 0.00197 - 0.00591
L-Leucine 9.63 - 24.7

This data for the natural amino acid leucine can serve as a reference for expected concentration ranges when developing analytical methods for its alpha-methylated analog.[8]

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol describes a method for the sensitive and specific quantification of this compound in human plasma without the need for derivatization.

1. Materials and Reagents

  • This compound analytical standard

  • Stable isotope-labeled internal standard (e.g., this compound-d3)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid

  • Human plasma (K2EDTA)

  • Protein precipitation plates or microcentrifuge tubes

2. Sample Preparation

  • Thaw plasma samples on ice.

  • In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

  • Add 10 µL of internal standard working solution (to achieve a final concentration within the linear range of the assay).

  • Add 400 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the solvent under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex and centrifuge again before transferring to an autosampler vial.

3. LC-MS/MS Instrumentation and Conditions

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Column: A chiral column such as CHIRALPAK ZWIX(-) is recommended for enantiomeric separation, or a mixed-mode column like the Intrada Amino Acid column for general amino acid analysis.[2][9]

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient Elution:

    Time (min) % B
    0.0 5
    1.0 5
    5.0 95
    7.0 95
    7.1 5

    | 10.0 | 5 |

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • This compound: Precursor ion (m/z) -> Product ion (m/z) - To be determined by infusion of the analytical standard. A potential transition, based on the structure, could be similar to leucine but with an adjusted precursor mass (e.g., m/z 146.1 -> fragment).

    • This compound-d3 (IS): Precursor ion (m/z) -> Product ion (m/z) - To be determined by infusion of the internal standard.

4. Data Analysis and Quantification

  • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

  • Perform a linear regression analysis to determine the concentration of this compound in the plasma samples.

Protocol 2: Quantification of this compound in Human Urine by GC-MS

This protocol outlines a method for the analysis of this compound in urine using GC-MS following a derivatization step.

1. Materials and Reagents

  • This compound analytical standard

  • Internal standard (e.g., norvaline)

  • Pyridine

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Hydrochloric acid

  • Human urine

  • Microcentrifuge tubes

2. Sample Preparation and Derivatization

  • Thaw urine samples and centrifuge at 5,000 x g for 10 minutes to remove particulate matter.

  • To 100 µL of urine supernatant in a glass vial, add 10 µL of the internal standard solution.

  • Evaporate the sample to dryness under a stream of nitrogen at 60°C.

  • Add 50 µL of pyridine and 50 µL of MSTFA to the dried residue.

  • Cap the vial tightly and heat at 70°C for 60 minutes to complete the derivatization.

  • Cool the sample to room temperature before injection.

3. GC-MS Instrumentation and Conditions

  • GC System: A gas chromatograph equipped with a split/splitless injector.

  • MS System: A single quadrupole or triple quadrupole mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Mode: Splitless (1 µL injection volume).

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Spectrometer Mode: Selected Ion Monitoring (SIM) or full scan.

    • Specific ions for the derivatized this compound and internal standard need to be determined by injecting the derivatized standards in full scan mode.

4. Data Analysis and Quantification

  • Construct a calibration curve using the peak area ratios of the derivatized analyte to the derivatized internal standard versus the concentration of the calibration standards.

  • Quantify the amount of this compound in the urine samples using the calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis start Biological Sample (Plasma/Urine) add_is Add Internal Standard start->add_is protein_precip Protein Precipitation add_is->protein_precip centrifuge1 Centrifugation protein_precip->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant dry_down Evaporation supernatant->dry_down reconstitute Reconstitution dry_down->reconstitute injection Injection into LC-MS/MS reconstitute->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (MRM) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow for LC-MS/MS quantification.

mtor_signaling_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm Leucine Leucine / this compound SLC7A5 SLC7A5 (Amino Acid Transporter) Leucine->SLC7A5 Transport mTORC1 mTORC1 SLC7A5->mTORC1 Activation S6K1 S6K1 mTORC1->S6K1 Phosphorylation EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Inhibition via Phosphorylation Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis EIF4EBP1->Protein_Synthesis Inhibits

Caption: Leucine-mediated mTORC1 signaling pathway.

References

Application Notes and Protocols for the Synthesis of α-Methylated Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established and effective techniques for the synthesis of α-methylated amino acids. These non-proteinogenic amino acids are of significant interest in drug discovery and peptide design, as the introduction of an α-methyl group can impart unique conformational constraints, increase metabolic stability, and enhance biological activity. This document details several key synthetic strategies, including diastereoselective alkylation of chiral auxiliaries, asymmetric catalysis, and enzymatic resolution. Detailed experimental protocols for benchmark reactions are provided, along with quantitative data to facilitate method comparison and selection.

Diastereoselective Alkylation of Chiral Auxiliaries

This strategy involves the use of a chiral auxiliary to control the stereochemical outcome of the α-methylation reaction. The auxiliary is first attached to a glycine or alanine precursor, and the subsequent enolate is alkylated with a methylating agent. The chiral auxiliary then directs the approach of the electrophile, leading to a high degree of diastereoselectivity. Finally, the auxiliary is cleaved to yield the desired α-methylated amino acid.

Asymmetric Alkylation of Pseudoephedrine Glycinamide

The use of (+)-pseudoephedrine as a chiral auxiliary offers a practical and highly effective method for the synthesis of a variety of α-amino acids, including α-methylated derivatives. The key intermediate, pseudoephedrine glycinamide, can be readily prepared and its subsequent alkylation proceeds with high diastereoselectivity.

Step 1: Preparation of (+)-Pseudoephedrine Glycinamide A detailed one-step synthesis involves the direct combination of glycine methyl ester hydrochloride with (+)-pseudoephedrine in the presence of lithium tert-butoxide.

Step 2: Alkylation

  • To a solution of (+)-pseudoephedrine glycinamide (1 equivalent) in dry THF at -78 °C, add lithium hexamethyldisilazide (LHMDS) (2.2 equivalents) dropwise.

  • Stir the resulting enolate solution at -78 °C for 30 minutes.

  • Add methyl iodide (1.5 equivalents) and stir the reaction mixture at -78 °C for 2 hours.

  • Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The crude product can be purified by flash chromatography.

Step 3: Hydrolysis

  • The alkylated product is hydrolyzed by heating in a water-dioxane mixture or with aqueous sodium hydroxide to yield the salt-free α-methylated amino acid.[1]

  • Acidification with HCl then provides the hydrochloride salt of the desired (S)-α-methylphenylalanine.

Diastereoselective Alkylation of Chiral Oxazolidinones

Evans' chiral oxazolidinone auxiliaries are widely used for the asymmetric synthesis of various chiral compounds, including α-methylated amino acids. The N-acylated oxazolidinone is deprotonated to form a rigid lithium enolate, which is then alkylated from the less hindered face, affording high diastereoselectivity.

Step 1: Acylation of the Chiral Auxiliary

  • To a solution of (4R,5S)-(+)-4-methyl-5-phenyl-2-oxazolidinone (1 equivalent) in dry THF, add n-butyllithium (1.05 equivalents) at -78 °C.

  • After stirring for 15 minutes, add propionyl chloride (1.1 equivalents) and continue stirring for 1 hour.

  • Warm the reaction to room temperature and quench with saturated aqueous sodium bicarbonate.

  • Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate to give the N-propionyl oxazolidinone.

Step 2: Diastereoselective Methylation

  • Dissolve the N-propionyl oxazolidinone (1 equivalent) in dry THF and cool to -78 °C.

  • Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equivalents) and stir for 30 minutes to form the enolate.

  • Add methyl iodide (1.5 equivalents) and stir at -78 °C for 3 hours.

  • Quench the reaction with saturated aqueous ammonium chloride and proceed with a standard aqueous workup and purification.

Step 3: Cleavage of the Auxiliary

  • The chiral auxiliary can be cleaved by treatment with lithium hydroxide and hydrogen peroxide in a THF/water mixture to yield the desired α-methylated carboxylic acid.

Catalytic Enantioselective Synthesis

Catalytic methods offer an attractive alternative to the use of stoichiometric chiral auxiliaries. Chiral phase-transfer catalysis is a powerful technique for the enantioselective alkylation of glycine Schiff bases.

Experimental Protocol: Asymmetric Alkylation of a Glycine Schiff Base
  • A mixture of the N-(diphenylmethylene)glycine tert-butyl ester (1 equivalent), methyl iodide (1.2 equivalents), and a chiral quaternary ammonium salt catalyst (e.g., a derivative of a Cinchona alkaloid, 1-5 mol%) is prepared in a suitable solvent system (e.g., toluene/aqueous KOH).

  • The reaction is stirred vigorously at room temperature until completion, monitored by TLC.

  • After an aqueous workup, the product is purified by chromatography.

  • The Schiff base and tert-butyl ester protecting groups are then hydrolyzed under acidic conditions to yield the α-methylated amino acid.

Enzymatic Resolution

Enzymatic resolution provides a highly selective method for obtaining enantiomerically pure α-methylated amino acids from a racemic mixture. This technique relies on the ability of certain enzymes to selectively catalyze a reaction on one enantiomer, leaving the other unreacted.

Experimental Protocol: Lipase-Catalyzed Resolution of a Racemic α-Methyl Amino Ester
  • A suspension of the racemic α-methyl amino acid ester hydrochloride (e.g., (R,S)-2-amino-2-methyl-3-phenylpropionic acid ethyl ester) is prepared in a phosphate buffer (e.g., pH 7.4).

  • A lipase, such as Lipase L-10, is added to the suspension.

  • The mixture is stirred at room temperature, and the progress of the hydrolysis is monitored by HPLC.

  • Upon reaching approximately 50% hydrolysis, the pH is adjusted to 8.5, and the unreacted (R)-ester is extracted with an organic solvent (e.g., toluene).

  • The aqueous layer, containing the (S)-acid, is then acidified and extracted to isolate the desired enantiomerically pure α-methylated amino acid.[2]

Quantitative Data Summary

TechniqueSubstrateElectrophileDiastereoselectivity (d.r.) / Enantioselectivity (e.e.)YieldReference
Asymmetric Alkylation(+)-Pseudoephedrine GlycinamideBenzyl Bromide>99:1 d.r.85%[1]
Diastereoselective Alkylation(4R,5S)-N-Propionyl-4-methyl-5-phenyl-2-oxazolidinoneMethyl Iodide99:1 d.r.89%
Phase-Transfer CatalysisN-(Diphenylmethylene)glycine tert-butyl esterMethyl Iodideup to 99% e.e.High[3]
Enzymatic ResolutionRacemic α-Methyl-α-benzyl amino ester->99% e.e. for the (S)-acid~50% (theoretical max)[2]

Diagrams

experimental_workflow_pseudoephedrine start Glycine Methyl Ester HCl + (+)-Pseudoephedrine step1 Preparation of (+)-Pseudoephedrine Glycinamide start->step1 step2 Enolization with LHMDS step1->step2 THF, -78 °C step3 Alkylation with Methyl Iodide step2->step3 THF, -78 °C step4 Hydrolysis step3->step4 end (S)-α-Methylated Amino Acid step4->end experimental_workflow_oxazolidinone start Chiral Oxazolidinone + Propionyl Chloride step1 N-Acylation start->step1 step2 Enolate Formation (NaHMDS) step1->step2 THF, -78 °C step3 Alkylation with Methyl Iodide step2->step3 THF, -78 °C step4 Auxiliary Cleavage step3->step4 end α-Methylated Carboxylic Acid step4->end logical_relationship_synthesis_methods cluster_main Synthesis of α-Methylated Amino Acids cluster_A Chiral Auxiliary Methods cluster_B cluster_C A Stoichiometric Chiral Control A1 Pseudoephedrine Glycinamide A->A1 A2 Evans' Oxazolidinones A->A2 B Catalytic Asymmetric Synthesis B1 Phase-Transfer Catalysis B->B1 C Resolution of Racemates C1 Enzymatic Resolution C->C1

References

Application Notes and Protocols for Fmoc-DL-alpha-Methylleucine in Automated Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-DL-alpha-Methylleucine is a protected, racemic, non-proteinogenic amino acid utilized in solid-phase peptide synthesis (SPPS) to introduce unique structural and functional properties into novel peptide therapeutics and research compounds. The presence of a methyl group on the alpha-carbon introduces significant steric hindrance, which can enhance resistance to enzymatic degradation and constrain the peptide backbone into specific secondary structures.[1] The use of a DL-racemic mixture allows for the exploration of diverse stereochemical landscapes within a peptide sequence, potentially leading to the discovery of peptides with novel receptor binding affinities, improved stability, and enhanced cell permeability.[2]

However, the steric bulk of the α-methyl group presents a significant challenge during automated peptide synthesis, often leading to incomplete coupling reactions and the generation of deletion sequences.[1] This necessitates the use of optimized protocols and highly efficient coupling reagents to ensure successful incorporation. These application notes provide a comprehensive guide to the use of Fmoc-DL-alpha-Methylleucine in automated peptide synthesis, including a comparative analysis of coupling reagents, detailed experimental protocols, and a discussion of the potential impact of its incorporation on peptide properties.

Physicochemical Properties of Fmoc-DL-alpha-Methylleucine

PropertyValue
Molecular Formula C₂₂H₂₅NO₄
Molecular Weight 367.44 g/mol
Appearance White to off-white powder
Solubility Soluble in DMF, NMP, and other polar aprotic solvents

Data Presentation: Comparative Analysis of Coupling Reagents

The selection of an appropriate coupling reagent is critical for the successful incorporation of the sterically hindered Fmoc-DL-alpha-Methylleucine. The following table summarizes the performance of commonly used coupling reagents for sterically hindered amino acids. While specific quantitative data for Fmoc-DL-alpha-Methylleucine is limited, the data presented for other α,α-disubstituted amino acids, such as α-aminoisobutyric acid (Aib), serves as a valuable guide.

Coupling ReagentClassActivation MechanismRelative Efficacy for Hindered CouplingsCoupling Time (min)Representative Crude Purity (%)Notes
HATU Uronium/Aminium SaltForms highly reactive OAt-esterVery High30 - 120> 90Highly recommended for sterically demanding couplings.[3][4][5]
HCTU Uronium/Aminium SaltForms reactive 6-Cl-OBt-esterHigh30 - 120> 85A cost-effective alternative to HATU with good performance.[3]
COMU Uronium/Aminium SaltForms highly reactive Oxyma-esterVery High30 - 120> 90Known for high efficiency and safety profile.[1][2]
PyBOP Phosphonium SaltForms reactive OBt-esterHigh60 - 240> 85Effective for hindered couplings with a lower risk of racemization.[5]
DIC/Oxyma Carbodiimide/AdditiveForms Oxyma-esterModerate to High60 - 24080 - 90A good option when minimizing racemization is critical.[6]
HBTU Uronium/Aminium SaltForms OBt-esterModerate60 - 240~80May be insufficient for highly hindered couplings.[3][7]

Experimental Protocols

The following protocols are designed for the incorporation of Fmoc-DL-alpha-Methylleucine in an automated peptide synthesizer. Optimization may be required based on the specific peptide sequence, resin, and synthesizer.

Standard Protocol for a Single Coupling

This protocol is a starting point for the incorporation of Fmoc-DL-alpha-Methylleucine using a potent coupling reagent like HATU.

Reagents:

  • Fmoc-DL-alpha-Methylleucine (4 equivalents)

  • HATU (3.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (8 equivalents)

  • Dimethylformamide (DMF)

  • 20% Piperidine in DMF

  • Resin (e.g., Rink Amide, 0.1 mmol scale)

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the N-terminal Fmoc group of the preceding amino acid.

  • Washing: Wash the resin thoroughly with DMF.

  • Amino Acid Activation: In a separate vial, dissolve Fmoc-DL-alpha-Methylleucine and HATU in DMF. Add DIPEA to initiate pre-activation (1-2 minutes).

  • Coupling: Transfer the activated amino acid solution to the reaction vessel containing the resin. Allow the coupling reaction to proceed for 2-4 hours.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

  • Monitoring (Optional but Recommended): Perform a Kaiser test or a chloranil test to assess the completeness of the coupling. A negative Kaiser test (yellow beads) indicates a complete reaction.

G cluster_prep Preparation cluster_coupling Coupling Cycle Resin_Swelling Resin Swelling (DMF, 30 min) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin_Swelling->Fmoc_Deprotection Washing1 DMF Wash Fmoc_Deprotection->Washing1 Coupling Coupling Reaction (2-4 hours) Washing1->Coupling Activation Amino Acid Activation (Fmoc-DL-a-MeLeu, HATU, DIPEA in DMF) Activation->Coupling Washing2 DMF Wash Coupling->Washing2 Monitoring Monitoring (Kaiser/Chloranil Test) Washing2->Monitoring

Standard Single Coupling Workflow
Protocol for Double Coupling

For sequences where a single coupling proves to be inefficient, a double coupling strategy is recommended.

Procedure:

  • Follow steps 1-6 of the Standard Protocol.

  • After the first coupling and washing, repeat steps 4-6 with a fresh solution of activated Fmoc-DL-alpha-Methylleucine.

  • Proceed with monitoring after the second coupling.

G cluster_prep Preparation cluster_coupling1 First Coupling cluster_coupling2 Second Coupling Resin_Swelling Resin Swelling (DMF, 30 min) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin_Swelling->Fmoc_Deprotection Washing1 DMF Wash Fmoc_Deprotection->Washing1 Coupling1 Coupling Reaction Washing1->Coupling1 Activation1 Amino Acid Activation Activation1->Coupling1 Washing2 DMF Wash Coupling1->Washing2 Coupling2 Coupling Reaction Washing2->Coupling2 Activation2 Fresh Amino Acid Activation Activation2->Coupling2 Washing3 DMF Wash Coupling2->Washing3 Monitoring Monitoring Washing3->Monitoring

Double Coupling Workflow
Capping Protocol for Unreacted Amines

If coupling remains incomplete after a double coupling, it is crucial to cap the unreacted N-terminal amines to prevent the formation of deletion peptides.

Reagents:

  • Capping Solution: Acetic anhydride/DIPEA/DMF (e.g., 5:10:85 v/v/v)

Procedure:

  • After the final coupling and washing steps, add the capping solution to the reaction vessel.

  • Allow the capping reaction to proceed for 30 minutes.

  • Wash the resin thoroughly with DMF.

Application Notes: Impact of DL-alpha-Methylleucine Incorporation

The inclusion of Fmoc-DL-alpha-Methylleucine can significantly influence the physicochemical and biological properties of a peptide.

  • Proteolytic Stability: The α-methyl group provides steric hindrance that can protect the adjacent peptide bonds from cleavage by proteases, thereby increasing the in vivo half-life of the peptide.[1]

  • Conformational Constraint: The gem-dimethyl group of the closely related α-aminoisobutyric acid (Aib) is known to favor helical conformations (α-helix and 3₁₀-helix).[1][8] While the isobutyl side chain of α-methylleucine will also influence the preferred dihedral angles, a similar trend towards helical structures can be anticipated.

  • Impact of DL-Racemic Mixture: The incorporation of a racemic mixture at a specific position will result in a 1:1 mixture of two diastereomeric peptides. This has several implications for drug development:

    • Structural Diversity: The two diastereomers will likely adopt different three-dimensional structures, potentially leading to different binding affinities for their biological targets.

    • Pharmacokinetic Profile: The D-enantiomer at the site of incorporation can further enhance proteolytic resistance compared to the L-enantiomer.[9] The overall pharmacokinetic profile of the resulting peptide mixture will be a composite of the two diastereomers.

    • Separation and Characterization: It is important to note that the resulting diastereomeric peptides can often be separated by reverse-phase HPLC. This allows for the individual characterization of each stereoisomer to determine their respective biological activities.

G cluster_input Input cluster_properties Peptide Properties cluster_outcomes Potential Outcomes Fmoc_DL Fmoc-DL-alpha-Methylleucine Stability Increased Proteolytic Stability Fmoc_DL->Stability Conformation Conformational Constraint (Helical Propensity) Fmoc_DL->Conformation Diversity Structural Diversity (Diastereomers) Fmoc_DL->Diversity PK Altered Pharmacokinetics Stability->PK Binding Differential Receptor Binding Conformation->Binding Diversity->Binding Discovery Novel Therapeutic Leads PK->Discovery Binding->Discovery

Logical Relationship of Properties and Outcomes

Troubleshooting

IssuePossible CauseRecommended Solution
Incomplete Coupling (Positive Kaiser Test) Steric hindrance of Fmoc-DL-alpha-Methylleucine.Perform a double coupling.[8] Use a more potent coupling reagent (e.g., HATU, COMU).[1][3] Increase coupling time.
Deletion Sequence Detected by MS Incomplete coupling and no capping step.Implement a capping step after the coupling of Fmoc-DL-alpha-Methylleucine.
Low Crude Peptide Purity Inefficient coupling at multiple steps.Optimize coupling times and reagents for all amino acids in the sequence.

Conclusion

The incorporation of Fmoc-DL-alpha-Methylleucine into peptides offers a promising strategy for enhancing their therapeutic potential by improving stability and introducing conformational constraints. While its steric hindrance poses a challenge for automated synthesis, the use of optimized protocols, including the selection of highly efficient coupling reagents and the implementation of double coupling or capping steps, can lead to successful synthesis. The resulting diastereomeric mixture of peptides provides an opportunity to explore a wider range of structural and functional diversity, potentially leading to the discovery of novel and potent peptide-based drugs. Researchers are encouraged to carefully characterize the individual stereoisomers to fully elucidate their structure-activity relationships.

References

Application Notes and Protocols for Isotopic Labeling of DL-alpha-Methylleucine in Metabolic Tracing

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

DL-alpha-Methylleucine is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during synthesis. This characteristic, combined with its metabolic stability, makes it an excellent candidate for use as a tracer in metabolic studies. When labeled with stable isotopes such as Carbon-13 (¹³C) or Deuterium (²H), or with positron-emitting isotopes like Carbon-11 (¹¹C), it allows for the precise tracking of amino acid transport and uptake in various biological systems without the confounding variable of incorporation into proteins. These application notes provide detailed protocols for the synthesis, application, and analysis of isotopically labeled this compound for metabolic tracing studies.

Core Principles

The fundamental principle behind using isotopically labeled this compound as a metabolic tracer lies in its ability to be transported into cells via amino acid transporters, primarily the L-type amino acid transporter 1 (LAT1), which is often upregulated in cancer cells. Once inside the cell, its metabolic inertness ensures that the isotopic label is not lost or transferred to other molecules. This allows for the direct measurement of amino acid transporter activity and cellular uptake. The choice of isotope depends on the analytical method: stable isotopes (e.g., ¹³C, ²H) are typically detected by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, while positron-emitting isotopes (e.g., ¹¹C) are used for positron emission tomography (PET) imaging.

Data Presentation

Table 1: In Vivo Uptake of L-α-[5-¹¹C]methylleucine in Brain Tumors
TissueStandardized Uptake Value (SUV)[1]
Brain Tumor0.48 ± 0.08
Normal Brain TissueSignificantly lower than tumor

This data demonstrates the preferential uptake of the tracer in cancerous tissue compared to healthy tissue, highlighting its utility in oncology research.[1]

Experimental Protocols

Protocol 1: Synthesis of Isotopically Labeled this compound

This protocol outlines a general approach for the synthesis of isotopically labeled this compound, for example, with a ¹³C label on the methyl group, based on established methods for α-methyl amino acid synthesis such as the Strecker or Bucherer-Bergs reactions.[2][3][4][5][6]

Materials:

  • Isovaleraldehyde

  • Ammonium chloride (NH₄Cl)

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

  • ¹³C-labeled methyl iodide (¹³CH₃I)

  • Strong base (e.g., Lithium diisopropylamide - LDA)

  • Anhydrous solvent (e.g., Tetrahydrofuran - THF)

  • Hydrochloric acid (HCl) for hydrolysis

  • Standard laboratory glassware and safety equipment

Procedure:

  • Formation of α-aminonitrile:

    • In a well-ventilated fume hood, dissolve isovaleraldehyde and ammonium chloride in an aqueous ethanol solution.

    • Slowly add a solution of sodium cyanide.

    • Stir the reaction mixture at room temperature for several hours to form the corresponding α-aminonitrile.

  • α-Methylation:

    • In a separate flask under an inert atmosphere (e.g., argon or nitrogen), prepare a solution of the α-aminonitrile in anhydrous THF.

    • Cool the solution to a low temperature (e.g., -78°C).

    • Slowly add a strong base such as LDA to deprotonate the α-carbon, forming a carbanion.

    • Introduce the isotopically labeled methyl iodide (¹³CH₃I) to the reaction mixture.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Hydrolysis and Purification:

    • Quench the reaction carefully with water.

    • Acidify the mixture with concentrated HCl and heat to reflux to hydrolyze the nitrile group to a carboxylic acid.

    • After hydrolysis is complete, cool the reaction mixture and neutralize it to precipitate the crude isotopically labeled this compound.

    • Purify the product by recrystallization or column chromatography.

    • Confirm the identity and isotopic enrichment of the final product using NMR and mass spectrometry.

Protocol 2: In Vitro Metabolic Tracing Assay

This protocol describes the use of isotopically labeled this compound to measure amino acid uptake in cell culture.

Materials:

  • Cultured cells of interest (e.g., cancer cell line)

  • Cell culture medium (e.g., DMEM)

  • Isotopically labeled this compound (e.g., ¹³C-DL-alpha-Methylleucine)

  • Unlabeled this compound (for control)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • LC-MS/MS system

Procedure:

  • Cell Seeding: Seed cells in multi-well plates and grow to the desired confluency.

  • Tracer Incubation:

    • Remove the standard culture medium.

    • Wash the cells once with warm PBS.

    • Add culture medium containing a known concentration of isotopically labeled this compound to the cells.

    • Incubate for a defined period (e.g., 15, 30, 60 minutes).

  • Metabolism Quenching and Metabolite Extraction:

    • Rapidly remove the labeling medium and wash the cells twice with ice-cold PBS to stop cellular processes.

    • Add a cold extraction solvent (e.g., 80% methanol) to the cells and incubate at -80°C for at least 15 minutes.

    • Scrape the cells and collect the cell lysate.

    • Centrifuge the lysate to pellet cell debris.

  • Sample Analysis:

    • Collect the supernatant containing the intracellular metabolites.

    • Analyze the supernatant using LC-MS/MS to quantify the intracellular concentration of the labeled this compound.

Protocol 3: In Vivo Metabolic Tracing Study

This protocol outlines a general procedure for an in vivo metabolic tracing study in an animal model.

Materials:

  • Animal model (e.g., mouse with tumor xenograft)

  • Isotopically labeled this compound solution for injection (sterile)

  • Anesthesia

  • Blood collection supplies

  • Tissue collection tools

  • LC-MS/MS or PET imaging system

Procedure:

  • Tracer Administration:

    • Anesthetize the animal.

    • Administer a bolus of the isotopically labeled this compound solution via intravenous or intraperitoneal injection.

  • Sample Collection:

    • At predetermined time points post-injection, collect blood samples.

    • At the end of the experiment, euthanize the animal and harvest tissues of interest (e.g., tumor, liver, muscle, brain).

    • Immediately snap-freeze the tissues in liquid nitrogen to quench metabolism.

  • Metabolite Extraction from Tissues:

    • Homogenize the frozen tissues in a cold extraction solvent.

    • Centrifuge the homogenate to pellet cellular debris.

    • Collect the supernatant for analysis.

  • Sample Analysis:

    • Process blood samples to separate plasma.

    • Analyze plasma and tissue extracts using LC-MS/MS to determine the concentration and isotopic enrichment of this compound.

    • For PET studies, perform dynamic scanning after tracer injection to visualize its biodistribution.[1]

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reactions Reaction Steps cluster_end Final Product & Analysis Isovaleraldehyde Isovaleraldehyde Aminonitrile_Formation α-aminonitrile Formation (Strecker Synthesis) Isovaleraldehyde->Aminonitrile_Formation NH4Cl NH4Cl NH4Cl->Aminonitrile_Formation NaCN NaCN NaCN->Aminonitrile_Formation 13CH3I 13CH3I Alpha_Methylation α-Methylation with ¹³CH₃I 13CH3I->Alpha_Methylation Aminonitrile_Formation->Alpha_Methylation Hydrolysis Nitrile Hydrolysis Alpha_Methylation->Hydrolysis Purification Purification (Recrystallization/Chromatography) Hydrolysis->Purification Final_Product ¹³C-DL-alpha-Methylleucine Purification->Final_Product Analysis Analysis (NMR, MS) Final_Product->Analysis

Caption: Workflow for the synthesis of isotopically labeled this compound.

Metabolic_Tracing_Workflow Tracer_Admin Tracer Administration (¹³C-DL-alpha-Methylleucine) Sample_Collection Sample Collection (Blood, Tissues) Tracer_Admin->Sample_Collection Metabolite_Extraction Metabolite Extraction Sample_Collection->Metabolite_Extraction LCMS_Analysis LC-MS/MS Analysis Metabolite_Extraction->LCMS_Analysis Data_Analysis Data Analysis (Uptake, Distribution) LCMS_Analysis->Data_Analysis

Caption: Experimental workflow for a typical metabolic tracing study.

Signaling_Pathway Tracer Labeled α-Methylleucine (Extracellular) LAT1 LAT1 Transporter Tracer->LAT1 Uptake Intracellular Labeled α-Methylleucine (Intracellular) LAT1->Intracellular Cell_Membrane Cell Membrane No_Metabolism No Metabolism or Protein Incorporation Intracellular->No_Metabolism

Caption: Cellular uptake of labeled α-Methylleucine via the LAT1 transporter.

References

Application Notes and Protocols: DL-alpha-Methylleucine in Protein Engineering

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-canonical amino acids into peptides and proteins is a powerful strategy in protein engineering, enabling the design of novel biomolecules with enhanced therapeutic properties. DL-alpha-Methylleucine, a non-proteinogenic α,α-disubstituted amino acid, has emerged as a valuable tool for modulating peptide conformation, stability, and bioactivity. Its unique structural feature, the presence of a methyl group on the α-carbon, introduces significant steric hindrance that profoundly influences the backbone dihedral angles, leading to a more constrained and predictable peptide architecture.

These application notes provide a comprehensive overview of the utility of this compound in protein engineering, with a focus on its role in stabilizing helical structures, increasing resistance to enzymatic degradation, and its application in the design of therapeutic peptides. Detailed experimental protocols for the synthesis of peptides containing this compound, along with methods for their biophysical characterization, are provided to guide researchers in this field.

Key Applications of this compound
  • Stabilization of α-Helical Structures: The substitution of a standard amino acid with this compound can significantly promote and stabilize α-helical conformations in peptides.[1] The steric bulk of the α-methyl group restricts the conformational freedom of the peptide backbone, favoring the dihedral angles associated with helical structures.[2] This property is particularly valuable in the design of peptidomimetics that target protein-protein interactions mediated by helical domains. The increased helicity can lead to improved binding affinity and target specificity.

  • Enhancement of Proteolytic Stability: A major challenge in the development of peptide-based therapeutics is their rapid degradation by proteases in vivo. The α-methyl group in this compound provides a steric shield that hinders the approach of proteases to the adjacent peptide bonds, thereby increasing the peptide's resistance to enzymatic cleavage.[3] This enhanced stability translates to a longer in vivo half-life and improved pharmacokinetic profiles for therapeutic peptides.

  • Design of Peptidomimetics and Therapeutic Peptides: The conformational rigidity and enhanced stability conferred by this compound make it an attractive building block for the design of peptidomimetics. By incorporating this amino acid, researchers can create peptides with more predictable three-dimensional structures, which is crucial for rational drug design. These engineered peptides can exhibit improved biological activity, receptor selectivity, and oral bioavailability, making them promising candidates for a wide range of therapeutic applications, including antimicrobial and anticancer agents.

Quantitative Data

The incorporation of this compound into a peptide sequence can lead to measurable improvements in its biophysical properties. The following tables summarize the expected quantitative impact of this modification.

Table 1: Enhancement of α-Helicity Measured by Circular Dichroism (CD) Spectroscopy

Peptide SequenceModification% HelicityReference
Unmodified RNase A peptideNone30%[1]
Stapled RNase A peptideS i,i+4 S(8)-Δ249%[1]
Stapled RNase A peptideS i,i+4 S(8)-Δ477%[1]

Note: This table illustrates the increase in helicity observed in a stapled peptide system, a strategy that, like the incorporation of α,α-disubstituted amino acids, aims to stabilize helical structures.

Table 2: Illustrative Impact on Thermal Stability (Tm)

PeptideModificationTm (°C)Fold Change
Native PeptideNone551.0
Modified PeptideThis compound651.18

Note: This data is illustrative and based on the general principle that increased structural rigidity from α,α-disubstitution can lead to enhanced thermal stability.

Table 3: Illustrative Enhancement of Proteolytic Half-Life

PeptideModificationProteaseHalf-life (t1/2) in hoursFold Increase
Native PeptideNoneTrypsin0.51
Modified PeptideThis compoundTrypsin> 24> 48

Note: This data is illustrative, demonstrating the significant increase in proteolytic resistance commonly observed with the incorporation of α,α-disubstituted amino acids.

Table 4: Illustrative Impact on Binding Affinity (Kd)

PeptideModificationTargetKd (nM)Fold Change
Native PeptideNoneReceptor X1501.0
Modified PeptideThis compoundReceptor X503.0

Note: This data is illustrative. The conformational pre-organization induced by this compound can lead to a lower entropic penalty upon binding, resulting in improved affinity.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing this compound

The incorporation of sterically hindered amino acids like this compound requires optimized coupling conditions to ensure efficient peptide bond formation.

Materials:

  • Fmoc-protected amino acids

  • Fmoc-DL-alpha-Methylleucine-OH

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylethylamine (DIEA)

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

  • Cold diethyl ether

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Repeat the treatment with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling (for standard amino acids):

    • In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading), HATU or HBTU (2.9 equivalents), and DIEA (6 equivalents) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Wash the resin with DMF and DCM.

  • This compound Coupling (Optimized):

    • Due to steric hindrance, use an increased excess of reagents. In a separate vial, dissolve Fmoc-DL-alpha-Methylleucine-OH (4-5 equivalents), HATU or HBTU (3.9-4.9 equivalents), and DIEA (8-10 equivalents) in DMF.

    • Pre-activate the amino acid for 5-10 minutes before adding to the resin.

    • Add the activated this compound solution to the resin.

    • Increase the coupling time to 4-6 hours, or perform a double coupling (repeating the coupling step with fresh reagents).

    • Monitor the coupling completion using a test suitable for secondary amines (e.g., chloranil test), as the Kaiser test will give a false negative.

    • Wash the resin thoroughly with DMF and DCM.

  • Repeat Synthesis Cycle: Repeat steps 2-4 for each amino acid in the sequence.

  • Cleavage and Deprotection:

    • After the final Fmoc deprotection, wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

Protocol 2: Analysis of Peptide Secondary Structure by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique to assess the secondary structure of peptides in solution.

Materials:

  • Purified peptide

  • CD-compatible buffer (e.g., 10 mM phosphate buffer, pH 7.4)

  • CD spectropolarimeter

  • Quartz cuvette with a 1 mm path length

Procedure:

  • Sample Preparation:

    • Dissolve the lyophilized peptide in the CD buffer to a final concentration of 0.1-0.2 mg/mL.

    • Determine the precise peptide concentration using a quantitative amino acid analysis or by measuring the absorbance of an aromatic residue (if present).

  • Instrument Setup:

    • Turn on the CD spectropolarimeter and the nitrogen purge at least 30 minutes before use.

    • Set the measurement parameters:

      • Wavelength range: 190-260 nm

      • Data pitch: 0.5-1.0 nm

      • Scanning speed: 50 nm/min

      • Bandwidth: 1.0 nm

      • Number of accumulations: 3-5

  • Data Acquisition:

    • Record a baseline spectrum of the buffer alone in the cuvette.

    • Record the spectrum of the peptide solution.

    • The instrument software will automatically subtract the baseline from the sample spectrum.

  • Data Analysis:

    • Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity ([θ]) using the following formula: [θ] = (mdeg * 100) / (c * n * l) where:

      • mdeg is the measured ellipticity in millidegrees

      • c is the molar concentration of the peptide

      • n is the number of amino acid residues

      • l is the path length of the cuvette in cm

    • Estimate the percentage of α-helicity using the mean residue ellipticity at 222 nm ([θ]222) with the following formula: % Helicity = (([θ]222 - [θ]c) / ([θ]h - [θ]c)) * 100 where typical values for [θ]c (random coil) are ~0 and for [θ]h (100% helix) are ~ -33,000 deg·cm2·dmol-1.[4]

Protocol 3: Proteolytic Stability Assay

This protocol provides a general method to assess the stability of a peptide against a specific protease.

Materials:

  • Purified peptide (native and this compound modified)

  • Protease (e.g., trypsin, chymotrypsin)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Quenching solution (e.g., 10% TFA)

  • RP-HPLC system

Procedure:

  • Reaction Setup:

    • Prepare stock solutions of the peptides and the protease in the assay buffer.

    • In a microcentrifuge tube, add the peptide to the assay buffer to a final concentration of 100 µM.

    • Pre-incubate the peptide solution at 37°C for 5 minutes.

  • Initiation of Digestion:

    • Add the protease to the peptide solution to initiate the reaction. The enzyme-to-substrate ratio should be optimized (e.g., 1:100 w/w).

  • Time-Course Sampling:

    • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to an equal volume of the quenching solution.

  • Analysis by RP-HPLC:

    • Analyze each quenched sample by RP-HPLC.

    • Monitor the decrease in the peak area of the intact peptide over time.

  • Data Analysis:

    • Plot the percentage of intact peptide remaining versus time.

    • Calculate the half-life (t1/2) of the peptide, which is the time required for 50% of the peptide to be degraded.

    • Compare the half-lives of the native and the this compound modified peptides to determine the fold-increase in stability.

Visualizations

Experimental_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_analysis Biophysical & Biological Characterization SPPS Solid-Phase Peptide Synthesis (with this compound) Cleavage Cleavage from Resin SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spec & Analytical HPLC Purification->Characterization CD Circular Dichroism (% Helicity) Characterization->CD Characterized Peptide TSA Thermal Shift Assay (Tm) Characterization->TSA PSA Proteolytic Stability Assay (Half-life) Characterization->PSA BA Binding Assay (e.g., SPR) (Kd) Characterization->BA

Caption: Workflow for the synthesis and characterization of peptides containing this compound.

GPCR_Signaling_Pathway cluster_membrane Cell Membrane GPCR GPCR G_protein G Protein (αβγ) GPCR->G_protein Activates AC Adenylyl Cyclase G_protein->AC α-subunit activates cAMP cAMP (Second Messenger) AC->cAMP Converts Peptide Engineered Peptide (Agonist) Peptide->GPCR Binds & Activates ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Gene Expression) PKA->Cellular_Response Phosphorylates Targets

Caption: A generalized G-Protein Coupled Receptor (GPCR) signaling pathway activated by an engineered peptide agonist.

References

Application Note: Mass Spectrometry Analysis of Peptides Containing DL-alpha-Methylleucine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids, such as DL-alpha-Methylleucine, into peptide therapeutics is a key strategy to enhance their pharmacological properties. The methylation at the alpha-carbon introduces a chiral center and sterically hinders enzymatic degradation, thereby increasing the peptide's metabolic stability and in vivo half-life. However, the presence of this modified amino acid presents unique challenges for characterization by mass spectrometry. Distinguishing this compound from its isomers, such as leucine, isoleucine, and N-methylleucine, and accurately quantifying its presence requires specialized analytical methods. This document provides detailed protocols for the analysis of peptides containing this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), focusing on fragmentation patterns, quantitative analysis, and data interpretation.

Analytical Challenges and Considerations

The primary challenge in analyzing peptides with this compound lies in its isobaric nature with leucine and isoleucine. Standard collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) may not produce sufficiently distinct fragment ions to differentiate these isomers. The alpha-methylation also influences peptide fragmentation, potentially altering the relative abundances of b- and y-ions compared to peptides containing its proteinogenic counterparts. Therefore, a multi-faceted analytical approach is often necessary for unambiguous identification and quantification.

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for successful LC-MS/MS analysis and to minimize ion suppression.[1]

Protocol 1: Solid-Phase Extraction (SPE) for Synthetic Peptides

  • Conditioning: Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of 0.1% formic acid in water.

  • Sample Loading: Dissolve the synthetic peptide in 0.1% formic acid in water and load it onto the conditioned C18 cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water to remove salts and other hydrophilic impurities.

  • Elution: Elute the peptide with 1 mL of 50% acetonitrile containing 0.1% formic acid.

  • Drying and Reconstitution: Dry the eluted sample in a vacuum centrifuge and reconstitute it in a suitable volume of LC-MS mobile phase A (e.g., 0.1% formic acid in water) for analysis.[2]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Protocol 2: Reversed-Phase LC-MS/MS for Peptide Separation and Detection

  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column with a particle size of 1.7-3.5 µm is recommended for good separation of peptides.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 40% mobile phase B over 30 minutes at a flow rate of 300 µL/min.

  • Mass Spectrometer: A high-resolution mass spectrometer, such as an Orbitrap or Q-TOF, capable of MS/MS and preferably with alternative fragmentation techniques like Electron Transfer Dissociation (ETD).

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS1 Scan:

    • Resolution: >60,000

    • Scan Range: m/z 300-2000

  • MS/MS Scan (Data-Dependent Acquisition):

    • Select the top 10 most intense precursor ions for fragmentation.

    • Use a combination of CID/HCD and ETD for comprehensive fragmentation data.[2]

    • CID/HCD Collision Energy: Normalized collision energy (NCE) of 25-35%.

    • ETD: Calibrated ETD reaction times.

Data Presentation

Fragmentation Analysis of this compound Containing Peptides

The fragmentation of peptides containing this compound is expected to show some characteristic differences compared to its isomers. While CID/HCD will primarily produce b- and y-type ions from cleavage of the peptide backbone, the alpha-methyl group can influence fragment ion intensities.

A key strategy for distinguishing this compound from leucine and isoleucine involves observing specific side-chain fragment ions. For instance, after derivatization, the phenylthiohydantoin (PTH)-leucine derivative shows a characteristic loss of propane, while PTH-isoleucine eliminates methane and ethane.[1] While not directly applicable to underivatized peptides, this highlights the principle of exploiting side-chain fragmentation.

Advanced fragmentation techniques like ETD, often combined with HCD in an MS3 experiment, can be particularly informative. ETD can generate z• ions, and subsequent HCD fragmentation of these can produce characteristic w-ions that are diagnostic for leucine and isoleucine, and by extension, could be for this compound.[3][4] For leucine, a characteristic w-ion results from a 43.05 Da loss, whereas for isoleucine, a 29.04 Da loss is observed.[4] The fragmentation of the this compound side chain would need to be empirically determined but is expected to be different from both leucine and isoleucine.

Quantitative Analysis

For quantitative studies, a targeted mass spectrometry approach such as Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) is recommended. This involves selecting specific precursor-to-fragment ion transitions for the peptide of interest.

Table 1: Hypothetical MRM Transitions for a Peptide Containing this compound (Ac-Tyr-Val-Ala-(α-Me)Leu-Asp-NH2)

Precursor Ion (m/z)Fragment Ion (m/z)Fragment TypeCollision Energy (eV)
622.3509.2y425
622.3410.2y328
622.3339.1y230
622.3212.1b222
622.3283.1b325
622.3411.2b428

Note: The optimal collision energies would need to be determined experimentally.

Visualization of Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis peptide_synthesis Synthetic Peptide with This compound spe_cleanup Solid-Phase Extraction (SPE) Cleanup peptide_synthesis->spe_cleanup lc_separation Reversed-Phase LC Separation spe_cleanup->lc_separation ms_analysis High-Resolution MS/MS (CID/HCD and ETD) lc_separation->ms_analysis peptide_id Peptide Identification and Fragmentation Analysis ms_analysis->peptide_id quantification Quantitative Analysis (MRM/PRM) peptide_id->quantification

Caption: General workflow for the mass spectrometric analysis of peptides containing this compound.

Conclusion

The mass spectrometric analysis of peptides containing this compound requires careful optimization of sample preparation, liquid chromatography, and mass spectrometry parameters. The use of high-resolution mass spectrometry with multiple fragmentation techniques is highly recommended for unambiguous identification. For quantitative analysis, targeted methods like MRM or PRM provide the necessary sensitivity and selectivity. The protocols and considerations outlined in this application note provide a robust framework for researchers and drug development professionals working with peptides modified with this compound.

References

Application Notes and Protocols for Studying Proteins with DL-alpha-Methylleucine using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure, dynamics, and interactions of proteins at atomic resolution.[1] For large proteins and protein complexes (>50 kDa), traditional NMR approaches are often limited by signal broadening and spectral overlap.[2] The development of methyl-transverse relaxation-optimized spectroscopy (methyl-TROSY) has revolutionized the field, enabling the study of macromolecular assemblies approaching 1 MDa in size.[3][4][5] This technique relies on the specific isotopic labeling of methyl groups of amino acids like Leucine, Valine, and Isoleucine in a perdeuterated background, which provides high-resolution and sensitive NMR spectra.[6][7]

DL-alpha-Methylleucine, a non-proteinogenic amino acid, can serve as a unique probe in protein NMR studies. Its incorporation can provide specific structural restraints and report on local dynamics in a less crowded spectral region. While standard in-vivo labeling protocols in E. coli primarily utilize precursors like α-ketoisovalerate or α-ketoisocaproate for Leucine labeling[8][9][10], the incorporation of this compound can be achieved through specialized methods such as cell-free protein synthesis or by using auxotrophic bacterial strains. This application note provides a comprehensive overview and detailed protocols for the use of methyl-labeled precursors, with a special focus on adapting these methods for this compound, to study protein structure and dynamics.

Key Applications

  • Probing Protein Structure and Dynamics: Methyl groups are excellent probes of the hydrophobic core and protein-protein interaction interfaces.[6] Their dynamics, on the picosecond-nanosecond timescale, can be quantified through relaxation measurements and provide insights into protein function.[11]

  • Characterizing Protein-Ligand Interactions: Chemical shift perturbation (CSP) mapping using ¹H-¹³C methyl TROSY spectra can precisely locate ligand binding sites and determine binding affinities.[12][13]

  • Studying Large Macromolecular Assemblies: Methyl-TROSY NMR is one of the few techniques that can provide atomic-resolution information on the structure and dynamics of very large protein complexes in solution.[4][14]

Data Presentation: Quantitative NMR Data Summary

The following tables summarize typical quantitative data obtained from NMR experiments on methyl-labeled proteins. These values are representative and will vary depending on the protein, its molecular weight, and the specific experimental conditions.

Table 1: Representative Chemical Shift Perturbations (CSPs) upon Ligand Binding

Residue¹H Chemical Shift (ppm) Free¹H Chemical Shift (ppm) Bound¹³C Chemical Shift (ppm) Free¹³C Chemical Shift (ppm) BoundWeighted CSP¹ (ppm)
Leu 45 δ10.850.9522.522.80.11
Leu 45 δ20.780.6523.122.70.15
Val 68 γ10.921.0520.821.20.14
Val 68 γ20.880.7821.220.90.11
Ile 92 δ1-0.21-0.1511.511.80.07

¹Weighted CSP is calculated as: √[ (Δδ¹H)² + (α * Δδ¹³C)² ], where Δδ is the chemical shift difference and α is a weighting factor (typically ~0.14 for ¹⁵N, and can be adjusted for ¹³C).[13]

Table 2: Typical Methyl ¹³C Relaxation Parameters for a ~100 kDa Protein

ResidueT₁ (ms)T₂ (ms)NOES² (Order Parameter)
Leu 12 δ1850500.750.85
Leu 12 δ2845480.730.83
Val 33 γ1860550.780.88
Val 33 γ2855520.760.86
Ile 57 δ1780350.650.72

These relaxation parameters provide insights into the local dynamics of the methyl-bearing side chains.[15][16]

Experimental Protocols

Protocol 1: Isotopic Labeling of Leucine Methyl Groups using α-Ketoisocaproate in E. coli

This protocol describes the specific labeling of Leucine methyl groups. It can be adapted for the incorporation of this compound, potentially by using an auxotrophic strain for Leucine and providing the labeled amino acid directly.

1. Materials:

  • E. coli expression strain (e.g., BL21(DE3))
  • M9 minimal medium prepared with D₂O
  • ¹⁵NH₄Cl (1 g/L) as the sole nitrogen source
  • ²H,¹²C-glucose (2 g/L) as the sole carbon source
  • ¹³C-methyl-labeled α-ketoisocaproate
  • IPTG (Isopropyl β-D-1-thiogalactopyranoside)
  • Standard antibiotics

2. Procedure:

  • Inoculate a 10 mL starter culture in LB medium and grow overnight at 37°C.
  • Use the starter culture to inoculate 1 L of M9/D₂O medium.
  • Grow the cells at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.8.
  • About 1 hour prior to induction, add 120 mg/L of ¹³C-methyl-labeled α-ketoisocaproate.[9]
  • Induce protein expression by adding IPTG to a final concentration of 1 mM.
  • Reduce the temperature to 25°C and continue to grow for 20 hours.[17]
  • Harvest the cells by centrifugation and purify the protein using standard chromatography techniques.

Protocol 2: Methyl-TROSY NMR Data Acquisition

1. Sample Preparation:

  • Prepare the labeled protein sample in a suitable NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 6.8) in 99.9% D₂O.
  • Typical protein concentrations are in the range of 100-500 µM.

2. NMR Experiment:

  • The standard experiment for methyl-TROSY is a ¹H-¹³C Heteronuclear Multiple Quantum Coherence (HMQC) experiment.[18]
  • Set up the experiment on a high-field NMR spectrometer (≥600 MHz) equipped with a cryoprobe.
  • Optimize the spectral width and acquisition times for both ¹H and ¹³C dimensions to cover the methyl region.
  • Use appropriate pulse sequences designed for methyl-TROSY that select for the slowly relaxing coherences.[18]

3. Data Processing:

  • Process the acquired data using NMR software (e.g., TopSpin, NMRPipe).
  • Apply appropriate window functions (e.g., squared sine-bell) and zero-filling to enhance resolution.
  • Perform Fourier transformation to obtain the final 2D spectrum.

Protocol 3: Chemical Shift Perturbation (CSP) Mapping

1. Experiment:

  • Acquire a reference ¹H-¹³C methyl-TROSY spectrum of the free protein.
  • Prepare a stock solution of the ligand in the same NMR buffer.
  • Titrate the ligand into the protein sample in a stepwise manner, acquiring a spectrum at each titration point.
  • Monitor the changes in the chemical shifts of the methyl resonances.

2. Data Analysis:

  • Assign the methyl resonances in the free and bound states.[19]
  • Calculate the weighted chemical shift perturbation for each assigned methyl group using the formula mentioned in the footnote of Table 1.[13]
  • Plot the CSP values against the residue number to identify the binding site. Residues with significant CSPs are likely located at or near the binding interface.[12]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis & Interpretation expression Protein Expression in E. coli labeling Isotopic Labeling with This compound Precursor expression->labeling Add precursor ~1hr before induction purification Protein Purification labeling->purification data_acquisition Methyl-TROSY Data Acquisition (1H-13C HMQC) purification->data_acquisition data_processing Data Processing data_acquisition->data_processing assignment Resonance Assignment data_processing->assignment csp_mapping Chemical Shift Perturbation Mapping assignment->csp_mapping relaxation_analysis Relaxation Analysis (Dynamics) assignment->relaxation_analysis structure_calc Structure Calculation (NOEs) assignment->structure_calc interpretation Biological Interpretation csp_mapping->interpretation relaxation_analysis->interpretation structure_calc->interpretation

Caption: Experimental workflow for protein NMR studies using methyl labeling.

signaling_pathway_study cluster_protein_states Protein States cluster_nmr_obs NMR Observables cluster_interpretation Interpretation protein_free Protein (Free) nmr_free Reference Methyl-TROSY Spectrum protein_free->nmr_free protein_bound Protein-Ligand Complex nmr_bound Titrated Methyl-TROSY Spectra protein_bound->nmr_bound csp Chemical Shift Perturbations (CSPs) nmr_free->csp nmr_bound->csp dynamics Changes in Dynamics (Relaxation) nmr_bound->dynamics binding_site Binding Site Mapping csp->binding_site conformational_change Allosteric Conformational Changes dynamics->conformational_change pathway_modulation Modulation of Signaling Pathway binding_site->pathway_modulation conformational_change->pathway_modulation ligand Ligand ligand->protein_bound Binds

Caption: Logical relationship for studying signaling pathways with methyl-TROSY NMR.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Steric Hindrance with DL-alpha-Methylleucine in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the successful incorporation of the sterically hindered amino acid DL-alpha-Methylleucine into peptides via Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What makes the incorporation of this compound into a peptide sequence challenging?

A1: The primary challenge arises from steric hindrance. This compound is an α,α-disubstituted amino acid, meaning it has two methyl groups attached to its α-carbon. This bulky substitution physically obstructs the approach of the activated carboxyl group of the incoming amino acid to the N-terminus of the growing peptide chain, making peptide bond formation difficult and often resulting in low coupling yields.[1][2]

Q2: What are the common problems encountered when using this compound in SPPS?

A2: The most common issues include:

  • Low Coupling Yields: Incomplete reactions lead to the formation of deletion sequences (peptides missing the this compound residue) and a lower overall yield of the desired full-length peptide.

  • Slow Reaction Kinetics: The steric bulk significantly slows down the rate of the coupling reaction.

  • Need for Specialized Reagents: Standard coupling reagents are often not potent enough to overcome the steric hindrance, necessitating the use of more powerful and often more expensive alternatives.[1][3]

Q3: Which coupling reagents are most effective for incorporating this compound?

A3: For sterically hindered amino acids like this compound, high-potency coupling reagents are recommended. These include uronium/aminium salts such as HATU , HCTU , and COMU , as well as phosphonium salts like PyBOP .[1][2][3][4] These reagents form highly reactive activated esters that can overcome the steric barrier more effectively than standard reagents like HBTU or DIC/HOBt.[2][3]

Q4: Can I use standard monitoring tests like the Kaiser test to check for complete coupling?

A4: The Kaiser (ninhydrin) test is used to detect free primary amines. However, after the coupling of an amino acid to the N-terminus of the peptide-resin, the N-terminal amine becomes a secondary amine (in the form of a peptide bond). Therefore, a negative Kaiser test is expected after a successful coupling. To monitor the completion of the coupling of this compound, you would perform a Kaiser test on a small sample of the resin before the next deprotection step. A negative result (e.g., colorless or yellow beads) indicates that the coupling was successful and there are no remaining free primary amines from the previous residue.

Troubleshooting Guide

Problem 1: Low Coupling Yield or Incomplete Reaction

Possible Cause Suggested Solution
Insufficiently reactive coupling reagent. Switch to a more potent coupling reagent such as HATU, HCTU, or COMU.[1][2][3]
Steric hindrance impeding the reaction. Perform a "double coupling" by repeating the coupling step with fresh reagents.[3]
Increase the coupling reaction time (e.g., from 1-2 hours to 4 hours or overnight).
Increase the excess of the amino acid and coupling reagent (e.g., from 3 equivalents to 5 equivalents).
Peptide aggregation on the resin. Use a solvent mixture known to disrupt secondary structures, such as a "magic mixture" of DCM/DMF/NMP (1:1:1).
Consider using a resin with a lower loading capacity to increase the distance between peptide chains.

Problem 2: Difficulty in Subsequent Coupling to this compound

Possible Cause Suggested Solution
The N-terminus of this compound is sterically hindered. Use a highly reactive coupling reagent (HATU, HCTU, COMU) for the incoming amino acid.[1][2][3]
Pre-activation of the incoming amino acid for a few minutes before adding it to the resin can improve efficiency.
Consider using microwave-assisted SPPS to enhance reaction kinetics.[2]

Quantitative Data on Coupling Reagents

Coupling ReagentReagent TypeRelative Reactivity for Hindered CouplingsTypical Coupling Time for Hindered ResiduesNotes
HATU Uronium/Aminium SaltVery High30 - 120 minOften considered the gold standard for difficult couplings; forms a highly reactive OAt-active ester.[1][2][5]
HCTU Uronium/Aminium SaltVery High30 - 120 minSimilar reactivity to HATU, often more cost-effective.
COMU Uronium/Aminium SaltVery High30 - 120 minExcellent efficiency and solubility, with a better safety profile as it is not based on potentially explosive benzotriazoles.[2]
PyBOP Phosphonium SaltHigh60 - 240 minEffective for hindered couplings and known to minimize racemization.[4]
HBTU Uronium/Aminium SaltModerate60 - 240 minMay be less effective for highly hindered couplings compared to HATU/HCTU/COMU.[3]
DIC/HOBt Carbodiimide/AdditiveLow to Moderate> 120 minGenerally not recommended for the first coupling attempt with highly hindered amino acids.

Note: The effectiveness of each reagent is highly dependent on the specific peptide sequence, resin, and reaction conditions.

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-DL-alpha-Methylleucine-OH using HATU

This protocol assumes a 0.1 mmol synthesis scale.

1. Resin Preparation:

  • Swell the resin (e.g., 2-chlorotrityl chloride resin for the first amino acid, or Rink Amide resin for a C-terminal amide) in DMF for at least 30 minutes.
  • If starting a new synthesis, load the first amino acid according to standard procedures. For subsequent couplings, proceed to deprotection.

2. Fmoc Deprotection:

  • Treat the resin with 20% piperidine in DMF for 5 minutes. Drain.
  • Repeat the treatment with 20% piperidine in DMF for 15 minutes. Drain.
  • Wash the resin thoroughly with DMF (5-7 times).

3. Amino Acid Activation and Coupling:

  • In a separate vessel, dissolve Fmoc-DL-alpha-Methylleucine-OH (3 equivalents, 0.3 mmol), HATU (2.9 equivalents, 0.29 mmol), and HOAt (3 equivalents, 0.3 mmol) in DMF.
  • Add DIPEA (6 equivalents, 0.6 mmol) to the solution to activate the amino acid.
  • Immediately add the activated amino acid solution to the deprotected peptide-resin.
  • Agitate the mixture for 2-4 hours at room temperature. For particularly difficult sequences, this time can be extended.

4. Monitoring the Coupling Reaction:

  • After the coupling time, take a small sample of the resin beads and perform a Kaiser test. A negative result (beads remain yellow) indicates a complete reaction.

5. Washing:

  • Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times).

Protocol 2: Double Coupling for Incomplete Reactions

  • If the monitoring test (e.g., Kaiser test) indicates an incomplete coupling:

    • Drain the initial coupling solution.

    • Wash the resin with DMF (3 times).

    • Repeat the "Amino Acid Activation and Coupling" step (Protocol 1, step 3) with a fresh solution of activated Fmoc-DL-alpha-Methylleucine-OH.

    • After the second coupling, repeat the monitoring and washing steps.

Protocol 3: Cleavage from the Resin

  • After the full peptide has been synthesized and the final Fmoc group has been removed:

    • Wash the peptide-resin with DCM and dry it under vacuum.

    • Prepare a cleavage cocktail appropriate for the side-chain protecting groups used. A common cocktail is TFA/H₂O/TIS (95:2.5:2.5).

    • Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

    • Stir the mixture at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

    • Dry the crude peptide pellet under vacuum.

Visualizations

Caption: Figure 1: Steric hindrance of this compound.

SPPS_Workflow start Start with Peptide-Resin deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Coupling of Fmoc-DL-alpha-Methylleucine-OH (e.g., with HATU/DIPEA in DMF) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 monitoring Monitoring Test (e.g., Kaiser Test) wash2->monitoring decision Coupling Complete? monitoring->decision next_cycle Proceed to Next Cycle decision->next_cycle Yes double_coupling Double Coupling decision->double_coupling No double_coupling->wash1 caption Figure 2: SPPS workflow for incorporating this compound.

Caption: Figure 2: SPPS workflow for incorporating this compound.

Troubleshooting_Tree start Low Coupling Yield with This compound check_reagent Using a high-potency coupling reagent (HATU, HCTU, COMU)? start->check_reagent upgrade_reagent Switch to a high-potency coupling reagent. check_reagent->upgrade_reagent No double_couple Perform a double coupling. check_reagent->double_couple Yes success Improved Yield upgrade_reagent->success increase_time Increase coupling time and/or excess of reagents. double_couple->increase_time check_aggregation Is peptide aggregation a possibility? increase_time->check_aggregation use_magic_mixture Use a 'magic mixture' of solvents (DCM/DMF/NMP). check_aggregation->use_magic_mixture Yes check_aggregation->success No use_magic_mixture->success caption Figure 3: Troubleshooting decision tree for low coupling yield.

Caption: Figure 3: Troubleshooting decision tree for low coupling yield.

References

Technical Support Center: Optimizing Coupling Reagents for Sterically Hindered Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when coupling sterically hindered amino acids.

Troubleshooting Guide & FAQs

This section addresses specific issues and questions that may arise during the synthesis of peptides containing sterically hindered amino acids.

Frequently Asked Questions (FAQs)

Q1: What are sterically hindered amino acids?

Sterically hindered amino acids are characterized by bulky substituents at the α-carbon (Cα) or the amide nitrogen (Nα).[1] These bulky groups restrict the rotation around the peptide backbone, influencing the peptide's secondary structure.[1] Common examples include α,α-disubstituted amino acids like α-aminoisobutyric acid (Aib) and N-methylated amino acids.[1][2] Amino acids with bulky side chains such as Valine, Isoleucine, and Threonine can also present steric challenges.[3]

Q2: What are the primary reasons for low coupling yields with these amino acids?

Low coupling yields are often a result of several factors:

  • Steric Hindrance: The bulky nature of the amino acid side chains or N-methyl groups can physically block the formation of the peptide bond.[2][4]

  • Reduced Nucleophilicity: The nucleophilicity of the amine component can be diminished by adjacent bulky groups, making it a less effective reactant.[2][3]

  • Peptide Aggregation: Hydrophobic sequences containing hindered residues are prone to aggregation on the solid support, which can prevent complete reactions.[2][3]

  • Inadequate Coupling Reagent: Standard coupling reagents like dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are often not potent enough for sterically demanding couplings.[2][3][4]

Q3: Which coupling reagents are most effective for sterically hindered amino acids?

For challenging couplings, more powerful onium salt reagents are generally recommended.[2][5]

  • Uronium/Aminium Salts: Reagents like HATU, HBTU, HCTU, and COMU are highly effective.[2][3][5] HATU is often considered superior for many difficult couplings due to the formation of a highly reactive OAt-ester.[2][6][7]

  • Phosphonium Salts: PyBOP and PyAOP are also very effective and are known for minimizing racemization.[2][3]

  • COMU: This is a third-generation uronium reagent based on OxymaPure. It demonstrates coupling efficiency comparable or superior to HATU, with the added benefits of being non-explosive and more soluble.[5][8][9][10][11][12]

Q4: What is the difference between HATU, HBTU, and HCTU?

These are all efficient uronium/aminium-type coupling reagents, but they differ in their activating leaving group, which impacts their reactivity.[5]

  • HBTU is based on HOBt (1-hydroxybenzotriazole).[5][7]

  • HATU is based on HOAt (1-hydroxy-7-azabenzotriazole). The nitrogen atom in the pyridine ring of HOAt makes it a more reactive leaving group, resulting in faster couplings and reduced racemization compared to HBTU.[5][7]

  • HCTU 's high activity is attributed to the formation of a Cl-HOBt intermediate, which exhibits better activity than the HOBt intermediate from HBTU.[13]

Q5: What is the role of additives like HOBt, HOAt, and Oxyma?

Coupling additives are used to suppress racemization and improve reaction efficiency.[14] During activation by carbodiimides, a highly reactive O-acylisourea intermediate is formed, which is prone to racemization.[14] Additives intercept this intermediate to form a more stable, yet still reactive, active ester.[14]

  • OxymaPure and its derivatives are considered safer and often more effective alternatives to HOBt, showing enhanced coupling efficiency and superior suppression of racemization.[12][15] In some cases, Oxyma's performance is comparable to or even better than HOAt.[15][16]

Q6: When should I consider double coupling?

A double coupling strategy is a common approach to drive difficult reactions to completion.[17] It is recommended when a single coupling is found to be incomplete, which can be checked using a Kaiser test or a similar method to detect free primary amines.[17] This is particularly useful for incorporating sterically hindered amino acids.

Q7: How do solvents and temperature affect coupling reactions?

  • Solvents: The choice of solvent is critical for solvating the peptide-resin complex. N-methylpyrrolidone (NMP) is often preferred over Dimethylformamide (DMF) for its superior solvating properties, which can help prevent peptide aggregation.[4]

  • Temperature: Increasing the reaction temperature can help overcome the activation energy barrier for sterically hindered couplings.[4][17] Microwave-assisted peptide synthesis (MAPS) is a highly effective method that uses microwave energy to heat the reaction, driving difficult couplings to completion quickly.[4] However, caution must be exercised as higher temperatures can increase the risk of racemization.[2]

Data Presentation

Table 1: Qualitative Performance of Common Coupling Reagents for Sterically Hindered Amino Acids
Reagent ClassReagentReactivityRacemization RiskNotes
Carbodiimides DCC, DICLowModerateGenerally inefficient for hindered residues; often require an additive like HOAt or Oxyma.[3]
Phosphonium Salts PyBOPHighLowEffective for most standard and many difficult couplings.[3]
PyAOPVery HighVery LowHighly effective, particularly for N-methylated amino acids.[3] Does not cause guanidinylation.[11]
Aminium/Uronium Salts HBTUHighLowA widely used and effective reagent.[5]
HATUVery HighLowMore reactive and faster than HBTU, especially for difficult sequences.[5][6][7]
HCTUHighLowMore reactive than HBTU.[4][13]
COMUVery HighVery LowExcellent efficiency, non-explosive, and highly soluble.[5][8][10]

Experimental Protocols

Protocol 1: Standard Coupling of a Sterically Hindered Amino Acid using HATU
  • Resin Preparation: Swell the resin-bound peptide with the deprotected N-terminal amine in a suitable solvent like N,N-dimethylformamide (DMF).[3]

  • Activation Mixture Preparation: In a separate vessel, dissolve the Nα-protected sterically hindered amino acid (3 equivalents relative to the resin loading), HATU (2.9 equivalents), and a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.[3]

  • Pre-activation: Allow the activation mixture to stand for 1-5 minutes.[4]

  • Coupling Reaction: Add the activation mixture to the resin and agitate at room temperature. The reaction time can vary from 30 minutes to several hours, depending on the degree of steric hindrance.[3]

  • Washing: After the coupling, drain the reaction solution and wash the resin extensively with DMF to remove excess reagents and byproducts.[17]

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines.[17] If the test is positive, a second coupling may be necessary.

Protocol 2: Double Coupling for a Sterically Hindered Amino Acid
  • First Coupling: Perform the initial coupling as described in Protocol 1.

  • Washing: After the first coupling, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times).[17]

  • Second Coupling: Prepare a fresh solution of the activated amino acid as described in steps 2 and 3 of Protocol 1.[17]

  • Reaction: Add the fresh solution to the washed resin and allow the reaction to proceed for another 1-2 hours.[17]

  • Final Wash and Monitoring: After the second coupling, wash the resin thoroughly with DMF and perform a monitoring test to confirm completion.[17]

Protocol 3: Acyl Fluoride Formation for Extremely Hindered Couplings

This protocol is adapted for situations where even potent onium salt reagents fail.[4]

  • Acyl Fluoride Formation: Dissolve the protected, sterically hindered carboxylic acid (e.g., Fmoc-Aib-OH) (1 equivalent) in an anhydrous solvent like DCM.[4]

  • Fluorination: Add a fluorinating agent (e.g., TFFH) and a suitable base.[4]

  • Coupling Reaction: Add the solution containing the acyl fluoride to the deprotected, resin-bound amine.[4]

  • Monitoring: Allow the reaction to proceed. Monitoring for completeness is crucial as reaction times can be significantly longer.[4]

Visualizations

Troubleshooting_Workflow A Low Coupling Yield with Sterically Hindered Amino Acid B Is the coupling reagent potent enough? (e.g., DCC/DIC used) A->B C Switch to a more potent reagent: HATU, HCTU, COMU, PyAOP B->C No D Is the reaction time sufficient? B->D Yes C->D E Increase reaction time (e.g., 2-24h) or consider microwave synthesis D->E No F Is peptide aggregation a possibility? D->F Yes E->F G Change solvent to NMP or a DMF/DCM/NMP mixture F->G Yes H Perform a double coupling F->H No G->H I Monitor completion (e.g., Kaiser Test) H->I Reagent_Activation_Pathway cluster_reagent Coupling Reagent cluster_acid Amino Acid cluster_active_ester Active Ester Intermediate cluster_final Peptide Bond Formation HATU HATU (contains HOAt) OAt OAt-ester (More Reactive) HATU->OAt HBTU HBTU (contains HOBt) OBt OBt-ester (Less Reactive) HBTU->OBt AA R-COOH AA->HATU Activation AA->HBTU Activation Peptide Peptide Bond OAt->Peptide Faster Coupling OBt->Peptide Slower Coupling

References

Troubleshooting low coupling efficiency of alpha-methylated amino acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the coupling of sterically hindered alpha-methylated amino acids in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is the coupling efficiency of alpha-methylated amino acids, such as α-aminoisobutyric acid (Aib), typically low?

Low coupling efficiency of alpha-methylated amino acids is primarily due to steric hindrance.[1] The presence of a methyl group on the alpha-carbon, in addition to the side chain, creates a bulky environment around the carboxylic acid and the incoming amine. This steric bulk physically obstructs the approach of the activated carboxylic acid to the N-terminal amine of the growing peptide chain, thereby slowing down or preventing the formation of the peptide bond.[1] Additionally, the nucleophilicity of the amine component can be reduced by bulky adjacent groups, further impeding the reaction.[1]

Q2: What are the most effective types of coupling reagents for alpha-methylated amino acids?

For challenging couplings involving sterically hindered amino acids, standard carbodiimide reagents like DCC or EDC are often insufficient.[2] More powerful onium salt reagents, specifically uronium/aminium or phosphonium salts, are generally required.[2]

  • Uronium/Aminium Salts: Reagents like HATU, HCTU, and COMU are highly recommended.[2][3] HATU is known for its high reactivity and speed, forming a highly reactive OAt-active ester.[3] COMU offers comparable or even superior efficiency to HATU, with the added benefits of being based on the non-explosive Oxyma leaving group and having better solubility.[2][4]

  • Phosphonium Salts: Reagents such as PyBOP and PyAOP are also very effective, particularly for minimizing racemization.[2]

Q3: What is the difference in reactivity between HBTU, HATU, and COMU?

HBTU, HATU, and COMU are all efficient uronium/aminium-type coupling reagents, but they differ in their activating leaving groups, which impacts their reactivity:

  • HBTU is based on HOBt (1-hydroxybenzotriazole).

  • HATU is based on HOAt (1-hydroxy-7-azabenzotriazole). The nitrogen atom in the pyridine ring of HOAt makes it a more reactive leaving group than HOBt, leading to faster coupling and reduced racemization.[2]

  • COMU is based on OxymaPure. It demonstrates coupling efficiency comparable or superior to HATU and is considered safer as Oxyma is not explosive.[2][5]

Q4: Can microwave irradiation improve the coupling efficiency of alpha-methylated amino acids?

Yes, microwave-assisted solid-phase peptide synthesis (SPPS) can significantly improve the coupling efficiency of sterically hindered amino acids. The use of microwave irradiation can accelerate the reaction rate, allowing for shorter reaction times and potentially higher yields, especially for difficult couplings.[1]

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common issues encountered during the coupling of alpha-methylated amino acids.

Problem: Low or No Yield of the Desired Peptide

Initial Diagnostic Steps:

  • Confirm Peptide Presence: Perform a test cleavage on a small amount of resin (10-20 mg) and analyze the product by mass spectrometry (MS) to verify if any of the target peptide was synthesized.[6]

  • Assess Coupling Completion: Use a qualitative test to check for unreacted free amines on the resin after the coupling step. The chloranil test is appropriate for secondary amines like those resulting from the coupling of Aib.[3] A positive result indicates incomplete coupling.

Troubleshooting Workflow:

TroubleshootingWorkflow start Low Peptide Yield test_cleavage Perform Test Cleavage & MS Analysis start->test_cleavage aggregation Suspect Peptide Aggregation start->aggregation coupling_test Perform Chloranil Test test_cleavage->coupling_test incomplete_coupling Incomplete Coupling Detected coupling_test->incomplete_coupling recouple Implement Recoupling Strategy incomplete_coupling->recouple Yes final_cleavage Proceed with Final Cleavage incomplete_coupling->final_cleavage No change_reagent Switch to a More Potent Coupling Reagent recouple->change_reagent optimize_conditions Optimize Reaction Conditions change_reagent->optimize_conditions capping Cap Unreacted Amines optimize_conditions->capping change_solvent Change Synthesis Solvent (e.g., to NMP) aggregation->change_solvent

Caption: Troubleshooting workflow for low peptide yield.

Possible Causes and Solutions:

Possible Cause Solution
Incomplete Coupling Double Couple: Perform the coupling step twice to drive the reaction to completion.[6]
Insufficient Reagent Reactivity Switch to a more potent coupling reagent: If using a standard reagent, switch to HATU, HCTU, or COMU.[2][6]
Suboptimal Reaction Conditions Extend Reaction Time: Increase the coupling reaction time to allow for the sterically hindered amino acid to react. Increase Temperature: For very difficult couplings, consider raising the reaction temperature, especially if using microwave synthesis.[7] Increase Reagent Concentration: Use a higher concentration of the amino acid and coupling reagents.[6]
Peptide Aggregation Change Solvent: Switch from DMF to N-methyl-2-pyrrolidone (NMP), which can better solvate aggregating peptide chains.[8]
Formation of Deletion Sequences Capping: After the coupling step, "cap" any unreacted N-terminal amines with acetic anhydride to prevent the formation of deletion peptides in subsequent steps.[9]
Problem: High Levels of Racemization

Possible Causes and Solutions:

Possible Cause Solution
Over-activation of the Carboxylic Acid Reduce Pre-activation Time: Minimize the time the amino acid is in its highly reactive state before adding it to the resin. In-situ activation is often preferred.[2]
Use of a Strong Base Use a Weaker Base: Consider using N-methylmorpholine (NMM) or collidine instead of DIPEA.[1]
Inappropriate Coupling Reagent Choose a Reagent Known for Low Racemization: Phosphonium-based reagents like PyBOP or PyAOP are generally associated with lower levels of racemization.[1] Reagents based on HOAt (like HATU) or Oxyma (like COMU) are also superior to HOBt-based reagents in suppressing racemization.[2]
Prolonged Reaction at Elevated Temperature Optimize Temperature and Time: If using heat, find the optimal balance of the shortest time required to achieve a good yield at a given temperature.[1]

Quantitative Data on Coupling Reagent Performance

The following table summarizes the performance of different coupling reagents in the synthesis of peptides containing the sterically hindered α-aminoisobutyric acid (Aib).

Coupling ReagentAdditiveBaseSolventReaction TimeYield/PurityReference
HATU HOAt (optional)DIPEA/NMMDMF1-2 hoursHigh[3]
COMU -DIPEADMF1-2 hoursHigh, comparable to HATU[2][3]
HBTU HOBtDIPEADMF>2 hoursModerate to High[7]
PyBOP -DIPEADMF/DCM1-2 hoursHigh[4]
DIC Oxyma-DMF4-6 hoursHigh[8]

Note: This table is a synthesis of data from multiple sources, and reaction conditions may vary. "High" yield/purity generally refers to crude purities sufficient for subsequent purification.

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-Aib-OH using HATU

This protocol is recommended for incorporating Aib and other alpha-methylated amino acids where high coupling efficiency is required.

Materials:

  • Fmoc-protected alpha-methylated amino acid (4 equivalents)

  • HATU (3.9 equivalents)

  • HOAt (4 equivalents, optional but recommended)

  • N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (8 equivalents)

  • Dimethylformamide (DMF)

  • Resin with a free N-terminal amine

Workflow Diagram:

ProtocolWorkflow start Start Protocol resin_prep 1. Resin Preparation (Swell and Fmoc Deprotect) start->resin_prep activation 2. Amino Acid Activation (Dissolve Fmoc-AA, HATU, HOAt in DMF) resin_prep->activation add_base 3. Add Base (Add DIPEA/NMM, pre-activate for 1-2 min) activation->add_base coupling 4. Coupling Reaction (Add activated mixture to resin, agitate for 1-2 hours) add_base->coupling monitoring 5. Monitor Completion (Perform Chloranil test) coupling->monitoring incomplete Incomplete? monitoring->incomplete recouple Recouple incomplete->recouple Yes washing 6. Wash Resin (Wash with DMF and DCM) incomplete->washing No recouple->coupling end Proceed to Next Cycle washing->end

Caption: Workflow for HATU-mediated coupling of Fmoc-Aib-OH.

Procedure:

  • Resin Preparation:

    • Swell the resin (e.g., Rink Amide resin) in DMF for at least 1 hour.

    • Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF.

    • Wash the resin thoroughly with DMF and DCM.[3]

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve the Fmoc-alpha-methylated amino acid (4 eq.), HATU (3.9 eq.), and optionally HOAt (4 eq.) in DMF.

    • Add DIPEA or NMM (8 eq.) to the solution to begin pre-activation.

    • Allow the mixture to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.[3]

  • Coupling Reaction and Monitoring:

    • Agitate the reaction mixture for 1-2 hours at room temperature. For very difficult couplings, the reaction time can be extended.

    • Monitor the completion of the coupling reaction using the chloranil test.

    • If the coupling is incomplete, a second coupling (recoupling) can be performed by repeating steps 2 and 3.[3]

  • Washing:

    • After the coupling is complete, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.[3]

Protocol 2: Microwave-Assisted Coupling of a Hindered Amino Acid

This protocol provides a general guideline for using microwave irradiation to improve coupling efficiency.

Materials:

  • Fmoc-protected hindered amino acid (4 equivalents)

  • Coupling reagent (e.g., HATU, 3.9 equivalents or COMU, 3.9 equivalents)

  • Additive (e.g., HOAt, 4 equivalents, if using HATU)

  • Base (e.g., DIPEA, 8 equivalents)

  • DMF

  • Microwave-compatible reaction vessel

Procedure:

  • Resin Preparation:

    • Swell the resin in DMF in a microwave-compatible reaction vessel.

  • Fmoc-Deprotection:

    • Add a 20% solution of piperidine in DMF to the resin.

    • Irradiate in a microwave peptide synthesizer for 3-5 minutes at a controlled temperature (e.g., 75°C).

    • Wash the resin thoroughly with DMF.[1]

  • Coupling:

    • In a separate vial, dissolve the Fmoc-protected hindered amino acid, coupling reagent, and any additive in DMF.

    • Add the base to the amino acid solution and briefly mix.

    • Add the activated amino acid solution to the deprotected resin.

    • Irradiate in the microwave synthesizer for 5-10 minutes at a controlled temperature (e.g., 80-90°C).[1]

  • Washing:

    • Wash the resin with DMF to remove excess reagents.

  • Confirmation:

    • Perform a chloranil test to confirm the completion of the coupling. If the test is positive, a second coupling may be necessary.[1]

References

Preventing racemization of DL-alpha-Methylleucine during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing racemization during the synthesis of DL-alpha-Methylleucine.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of this compound synthesis?

A1: Racemization is the process by which an enantiomerically pure or enriched starting material converts into a mixture of equal parts of both enantiomers (a racemate), leading to a loss of stereochemical integrity at the alpha-carbon. In the synthesis of a specific enantiomer of alpha-Methylleucine (either L- or D-), racemization is an undesirable side reaction that can significantly reduce the yield of the desired product and complicate purification.

Q2: What is the primary mechanism of racemization for alpha-methylated amino acids like alpha-Methylleucine?

A2: The primary mechanism of racemization for alpha-amino acids, including alpha-methylated ones, involves the removal of the alpha-proton by a base to form a planar carbanion or enolate intermediate.[1][2] This intermediate is achiral. Subsequent reprotonation can occur from either face of the planar intermediate with equal probability, resulting in a mixture of both D and L enantiomers. The presence of the alpha-methyl group can, under certain conditions, influence the rate of this process.

Q3: Why is it important to control racemization during the synthesis of alpha-Methylleucine derivatives for pharmaceutical applications?

A3: In pharmaceutical development, the two enantiomers of a chiral drug can have significantly different pharmacological activities and metabolic fates. One enantiomer may be therapeutically active, while the other could be inactive or even cause undesirable side effects. Therefore, controlling stereochemistry and preventing racemization is critical to ensure the safety and efficacy of the final drug product.

Q4: What are the key factors that promote racemization during the synthesis of alpha-methylated amino acids?

A4: Several factors can promote racemization:

  • Strong Bases: The presence of strong bases readily abstracts the alpha-proton, facilitating the formation of the planar carbanion intermediate.[3]

  • High Temperatures: Increased temperatures provide the necessary energy to overcome the activation barrier for proton abstraction and increase the rate of racemization.[4]

  • Prolonged Reaction Times: Longer exposure to conditions that favor racemization will result in a greater degree of stereochemical scrambling.

  • Solvent Polarity: The polarity of the solvent can influence the stability of the intermediates and transition states involved in racemization.

  • Protecting Groups: The nature of the protecting groups on the amino and carboxyl functionalities can affect the acidity of the alpha-proton and thus the susceptibility to racemization.

Troubleshooting Guide: Preventing Racemization

This guide addresses specific issues that may be encountered during the synthesis of this compound, focusing on common synthetic routes where racemization is a concern.

Problem Potential Cause Recommended Solution
Loss of enantiomeric purity after alkylation of a leucine derivative. The base used for deprotonation is too strong or used in excess, leading to racemization of the starting material or product.Use a milder base such as lithium diisopropylamide (LDA) at low temperatures (-78 °C). Use of a chiral auxiliary can help direct the stereochemical outcome of the alkylation.
Racemization observed during the hydrolysis of a hydantoin or nitrile intermediate. Harsh acidic or basic hydrolysis conditions (high temperature, prolonged heating) are causing racemization of the final amino acid product.Optimize hydrolysis conditions by using lower temperatures and shorter reaction times. Stepwise hydrolysis under milder conditions may be beneficial. For hydantoins, consider enzymatic hydrolysis which can be highly stereoselective.
Inconsistent stereochemical outcomes between batches. Variations in reaction temperature, reaction time, or the quality and stoichiometry of reagents.Strictly control reaction parameters. Ensure accurate temperature monitoring and control. Use freshly prepared and accurately measured reagents.
Difficulty in separating enantiomers after a racemic synthesis. The chosen resolution method is not optimal for alpha-Methylleucine.For the resolution of this compound, consider diastereomeric salt formation with a chiral resolving agent like tartaric acid derivatives or (R)-alpha-methylbenzylamine. Chiral chromatography (HPLC) with a suitable chiral stationary phase is also a powerful separation technique.

Experimental Protocols

General Protocol for Strecker Synthesis of this compound

The Strecker synthesis is a classic method for preparing racemic alpha-amino acids.[3][5][6][7]

  • Imine Formation: Methyl isobutyl ketone (1 equivalent) is reacted with ammonia (or an ammonium salt like ammonium chloride) to form the corresponding imine in situ.

  • Cyanide Addition: A source of cyanide, such as potassium cyanide or sodium cyanide, is added to the reaction mixture. The cyanide ion attacks the imine carbon to form an alpha-aminonitrile. This reaction is typically carried out in a suitable solvent like aqueous ethanol.

  • Hydrolysis: The resulting alpha-aminonitrile is hydrolyzed to the carboxylic acid. This is usually achieved by heating with a strong acid (e.g., concentrated HCl) or a strong base (e.g., NaOH solution). This step needs to be carefully monitored to minimize side reactions and potential racemization of the final product, although in the context of preparing the DL-mixture, this is the desired outcome.

General Protocol for Synthesis via a Hydantoin Intermediate

This method, often referred to as the Bucherer-Bergs synthesis, provides a route to racemic alpha-methylated amino acids.[1][8][9]

  • Hydantoin Formation: Methyl isobutyl ketone (1 equivalent) is reacted with potassium cyanide (or sodium cyanide) and ammonium carbonate in a suitable solvent (e.g., aqueous ethanol). The mixture is typically heated under pressure. This one-pot reaction forms 5-(2-methylpropyl)-5-methylhydantoin.

  • Hydrolysis: The hydantoin ring is hydrolyzed to yield the desired this compound. This is typically achieved by heating with a strong base, such as barium hydroxide or sodium hydroxide solution, followed by acidification. As with the Strecker synthesis, the harsh hydrolysis conditions ensure the formation of the racemic mixture.

Data Presentation

While specific quantitative data for the racemization of this compound under various conditions is not extensively available in the literature, the following table summarizes the general effects of key parameters on amino acid racemization based on established principles.

Parameter Condition Effect on Racemization Rate Reference
Temperature IncreaseIncreases[4]
pH Highly acidic or basicIncreases[1]
Base Strength Stronger baseIncreases[3]
Solvent Polar aproticCan increaseGeneral principle
Metal Ions Presence of certain metal ions (e.g., Cu2+)Can catalyze racemization[1]

Visualizations

Signaling Pathways and Experimental Workflows

racemization_mechanism cluster_start Chiral alpha-Methylleucine cluster_intermediate Achiral Intermediate cluster_product Racemic Mixture Start L- or D-alpha-Methylleucine Intermediate Planar Carbanion/Enolate Start->Intermediate + Base - H+ Product This compound Intermediate->Product + H+ troubleshooting_workflow Start Racemization Detected in alpha-Methylleucine Synthesis Check_Base Is a strong base used? Start->Check_Base Check_Temp Is the reaction temperature high? Check_Base->Check_Temp No Solution_Base Use a weaker base or chiral auxiliary at low temp. Check_Base->Solution_Base Yes Check_Time Is the reaction time prolonged? Check_Temp->Check_Time No Solution_Temp Lower the reaction temperature. Check_Temp->Solution_Temp Yes Solution_Time Optimize and shorten the reaction time. Check_Time->Solution_Time Yes End Racemization Minimized Check_Time->End No Solution_Base->End Solution_Temp->End Solution_Time->End

References

Technical Support Center: Improving Solubility of Peptides Containing Hydrophobic Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the complete solubilization of synthetic peptides is a critical first step for reliable experimental results. Peptides with a high content of hydrophobic amino acids are notoriously difficult to dissolve in aqueous solutions, often leading to aggregation and inaccurate concentration measurements. This technical support center provides practical troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address these challenges.

Frequently Asked Questions (FAQs)

Q1: Why is my synthetic peptide, which is rich in hydrophobic amino acids, not dissolving in aqueous buffers like PBS or Tris?

A1: The solubility of a peptide is largely dictated by its amino acid composition. Hydrophobic amino acids, such as Leucine (L), Isoleucine (I), Valine (V), Phenylalanine (F), Methionine (M), and Tryptophan (W), have nonpolar side chains that do not readily interact with water molecules.[1][2] When a peptide sequence contains a high proportion of these residues (typically >50%), it will have limited solubility in aqueous solutions.[1][3] This can lead to the formation of aggregates through intermolecular hydrophobic interactions.[4] Other contributing factors include the peptide's overall length, its net charge at a given pH, and its propensity to form secondary structures like β-sheets.[2][4]

Q2: What is the recommended first step when trying to dissolve a new hydrophobic peptide?

A2: Always start by attempting to dissolve a small test amount of the peptide in sterile, distilled water.[5] This initial step helps to conserve your valuable peptide stock.[5] If the peptide is charged (acidic or basic), it may dissolve in an aqueous solution with an adjusted pH.[2] However, for peptides with a high hydrophobic content, water alone is often insufficient.[1]

Q3: Can I use sonication or heating to improve the solubility of my hydrophobic peptide?

A3: Yes, both sonication and gentle heating can be effective methods to aid in the dissolution of hydrophobic peptides. Sonication can help to break up peptide aggregates.[1][2] It is recommended to use brief pulses of sonication (e.g., 3 cycles of 10 seconds) while keeping the sample on ice to prevent excessive heating.[1] Gentle warming (less than 40°C) can also increase the kinetic energy and improve solubility; however, prolonged or excessive heating should be avoided as it can lead to peptide degradation.[6]

Q4: When should I consider using organic co-solvents, and which ones are most common?

A4: If a hydrophobic peptide does not dissolve in aqueous solutions, the use of organic co-solvents is the next logical step.[2][7] The most commonly used organic solvents for this purpose are dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile (ACN).[1][6] The general approach is to first dissolve the peptide in a minimal amount of the organic solvent and then slowly add the aqueous buffer to the desired final concentration while vortexing.[2][6]

Q5: Are there limitations to using organic co-solvents in biological assays?

A5: Absolutely. Organic solvents can be toxic to cells and may interfere with your experimental system.[2][7] It is crucial to determine the maximum tolerated concentration of the chosen solvent for your specific assay. For most cell-based assays, the final concentration of DMSO should be kept below 1%, with many sensitive cell lines requiring concentrations as low as 0.1%.[8][9] Always include a vehicle control (buffer with the same concentration of the organic solvent) in your experiments to account for any solvent-induced effects.

Troubleshooting Guide

Issue EncounteredPossible CauseRecommended Solution
Lyophilized peptide appears as a gel or is difficult to break apart. The peptide has a high propensity to form intermolecular hydrogen bonds, leading to gel formation. This is common in peptides with a high proportion (>75%) of residues like D, E, H, K, N, Q, R, S, T, and Y.[6]Treat the peptide as you would a highly hydrophobic peptide. Attempt to dissolve it in a small amount of an appropriate organic solvent (DMSO, DMF) before adding the aqueous buffer.[6]
Peptide dissolves initially in an organic solvent but precipitates when the aqueous buffer is added. The final concentration of the organic solvent is too low to maintain the peptide's solubility in the aqueous buffer.Try a different organic solvent or a higher initial concentration of the organic solvent before dilution. Alternatively, consider lyophilizing the peptide again and attempting to redissolve it in a different solvent system.[1][6] If the issue persists, the peptide sequence may need to be modified to improve its intrinsic solubility.[6]
Peptide solution is cloudy or contains visible particulates after attempting to dissolve it. The peptide is not fully dissolved and has formed aggregates.Centrifuge the solution to pellet any undissolved material before use.[2] For future attempts, try using sonication, gentle warming, or a stronger organic solvent.[1][2][6] The addition of denaturing agents like 6M urea or 6M guanidine hydrochloride can also be considered, but their compatibility with downstream applications is limited.[10]
Inconsistent results are observed in biological assays using the peptide. Incomplete solubilization is leading to an inaccurate concentration of the active peptide in solution.Re-evaluate the solubilization protocol. Perform a solubility test with a small amount of the peptide to determine the optimal solvent and concentration.[5] Ensure the peptide is fully dissolved before use in any assay.

Quantitative Data Summary

Maximum Tolerated Concentration of Common Organic Solvents in Cell-Based Assays

The following table summarizes the generally accepted maximum tolerated concentrations of common organic solvents in various cell lines. It is crucial to determine the specific tolerance for your cell line and assay.

SolventMaximum Tolerated Concentration (v/v)Cell Line ExamplesReferences
Dimethyl Sulfoxide (DMSO) 0.1% - 1.0%Many cell lines will tolerate up to 1%, but some are sensitive to concentrations as low as 0.1%.[8][9][11]
Ethanol 0.5% - 2.0%Generally less toxic than DMSO, with some cell lines tolerating up to 2%.[11][12]
Dimethylformamide (DMF) ~0.1%Generally more toxic than DMSO and ethanol.[9][12]
Acetonitrile (ACN) < 50% (for ESI-LC/MS)Toxicity in cell culture is a concern and should be empirically determined. For analytical methods, the concentration can be higher.[6]
Impact of PEGylation on Hydrophobic Peptide Solubility (Hypothetical Data)

PEGylation, the covalent attachment of polyethylene glycol (PEG) chains, can dramatically improve the solubility of hydrophobic peptides.[13] The following table provides a hypothetical example of the expected increase in solubility.

PeptideModificationSolubility in PBS (mg/mL)Fold Increase in Solubility
Hydrophobic Peptide XUnmodified0.1-
Hydrophobic Peptide XPEGylated (mPEG24)5.050

Experimental Protocols

Protocol 1: Step-by-Step Peptide Solubility Testing

This protocol outlines a systematic approach to determine the optimal solvent for a hydrophobic peptide.

Materials:

  • Lyophilized hydrophobic peptide

  • Sterile, distilled water

  • Dimethyl sulfoxide (DMSO)

  • Dimethylformamide (DMF)

  • Acetonitrile (ACN)

  • 10% Acetic Acid solution

  • 10% Ammonium Hydroxide solution

  • Vortex mixer

  • Sonicator bath

  • Small, sterile microcentrifuge tubes

Procedure:

  • Initial Assessment: Before opening the vial, centrifuge it briefly to collect all the lyophilized powder at the bottom.[1]

  • Test Aliquot: Weigh out a small, known amount of the peptide (e.g., 1 mg) into a microcentrifuge tube.[14]

  • Aqueous Screen:

    • Add a small volume of sterile, distilled water (e.g., 100 µL) to the peptide.

    • Vortex thoroughly for 30 seconds.

    • If the peptide does not dissolve, sonicate for 3 cycles of 10 seconds, keeping the tube on ice in between cycles.[1]

    • If the peptide remains insoluble, proceed to the next step.

  • pH Adjustment (for charged peptides):

    • If the peptide has a net positive charge (basic), add 10% acetic acid dropwise while vortexing.[15]

    • If the peptide has a net negative charge (acidic), add 10% ammonium hydroxide dropwise while vortexing.[15]

    • Observe for dissolution. If it remains insoluble, proceed to the next step.

  • Organic Solvent Screen:

    • To a fresh, dry aliquot of the peptide, add a minimal volume (e.g., 10-20 µL) of DMSO.

    • Vortex thoroughly. If the peptide dissolves, proceed to step 6.

    • If it does not dissolve in DMSO, repeat this step with DMF and then ACN on separate aliquots.

  • Aqueous Dilution:

    • Once the peptide is dissolved in the organic solvent, slowly add your desired aqueous buffer (e.g., PBS, Tris) dropwise while continuously vortexing.[2]

    • Observe the solution for any signs of precipitation. If the solution remains clear, the peptide is soluble under these conditions.

    • If precipitation occurs, the solubility limit in that final buffer composition has been exceeded.

Protocol 2: Solubility Rescue for Aggregated Peptides

This protocol is for situations where a peptide has already aggregated out of solution.

Materials:

  • Aggregated peptide solution

  • Trifluoroacetic acid (TFA)

  • Hexafluoroisopropanol (HFIP)

  • Nitrogen or argon gas source

  • Lyophilizer

Procedure:

  • Solvent Removal: If the peptide is in an aqueous buffer, lyophilize it to remove the solvent.

  • Dissolution in Strong Acid:

    • Add a small volume of 100% TFA to the dried, aggregated peptide.

    • Vortex until the peptide is fully dissolved.

  • Solvent Evaporation: Gently evaporate the TFA under a stream of nitrogen or argon gas.

  • HFIP Treatment (Optional but recommended):

    • Add a small volume of HFIP to the dried peptide residue and vortex until dissolved.

    • Evaporate the HFIP under a stream of nitrogen or argon gas.

  • Re-dissolution: Attempt to re-dissolve the treated peptide using the appropriate solvent system determined from Protocol 1. The acid treatment should have disrupted the aggregates, making the peptide more amenable to solubilization.[16]

Visualizing Workflows and Concepts

dot { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#4285F4"];

start [label="Start with Lyophilized\nHydrophobic Peptide", shape=ellipse, fillcolor="#FBBC05"]; test_h2o [label="Dissolve small aliquot\nin sterile dH₂O"]; vortex_sonicate [label="Vortex and Sonicate"]; is_soluble1 [label="Soluble?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ph_adjust [label="Adjust pH\n(if peptide is charged)"]; is_soluble2 [label="Soluble?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; organic_solvent [label="Dissolve in minimal\norganic solvent (DMSO, DMF, ACN)"]; is_soluble3 [label="Soluble?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; add_buffer [label="Slowly add aqueous\nbuffer with vortexing"]; is_soluble4 [label="Soluble?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; success [label="Peptide Solubilized", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; fail [label="Consider Peptide\nModification or\nAlternative Strategy", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> test_h2o; test_h2o -> vortex_sonicate; vortex_sonicate -> is_soluble1; is_soluble1 -> success [label="Yes"]; is_soluble1 -> ph_adjust [label="No"]; ph_adjust -> is_soluble2; is_soluble2 -> success [label="Yes"]; is_soluble2 -> organic_solvent [label="No"]; organic_solvent -> is_soluble3; is_soluble3 -> add_buffer [label="Yes"]; is_soluble3 -> fail [label="No"]; add_buffer -> is_soluble4; is_soluble4 -> success [label="Yes"]; is_soluble4 -> fail [label="No\n(Precipitation)"]; }

Caption: Decision workflow for solubilizing hydrophobic peptides.

Caption: Strategies for peptide modification to improve solubility.

References

Technical Support Center: Strategies for Peptides with DL-alpha-Methylleucine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on managing and reducing the aggregation of synthetic peptides incorporating DL-alpha-Methylleucine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it impact peptide structure?

This compound is a non-proteinogenic amino acid characterized by a methyl group on its alpha-carbon.[1] This modification introduces significant steric hindrance, which restricts the conformational flexibility of the peptide backbone.[2][3] Unlike standard amino acids, the presence of the alpha-methyl group can disrupt typical hydrogen bonding patterns and stabilize specific secondary structures, such as helices or turns.[2] This reduced conformational variability is a valuable tool in drug design for enhancing stability against enzymatic degradation.[1][3]

Q2: Why do peptides containing this compound aggregate?

Peptide aggregation is a process where peptide molecules self-associate to form larger assemblies, ranging from soluble oligomers to insoluble fibrils or amorphous precipitates.[4] While the conformational constraints imposed by this compound can disrupt the formation of β-sheet structures that often drive aggregation, two main factors can still promote it:[5]

  • Increased Hydrophobicity: The additional methyl group increases the hydrophobicity of the residue, which can strengthen hydrophobic interactions between peptide chains, a primary cause of aggregation.[6]

  • Sequence Context: The overall amino acid sequence remains a critical factor. If the peptide contains other hydrophobic or aggregation-prone regions (APRs), the presence of this compound may not be sufficient to prevent self-association.[7]

Q3: What are the common signs of peptide aggregation during experiments?

Signs of aggregation can manifest at different stages:

  • During Solid-Phase Peptide Synthesis (SPPS): The resin may fail to swell properly, or it may shrink.[8][9] You may observe slow or incomplete coupling and deprotection reactions, which can be detected by real-time UV monitoring as flattened and broadened peaks.[5][9]

  • In Solution: The most obvious sign is the formation of a visible precipitate, cloudiness (turbidity), or a gel-like substance.[10] This can lead to a loss of active peptide from the solution, confounding experimental results.[4]

Q4: How can I determine the optimal solvent for my peptide?

Before dissolving the entire sample, it is crucial to assess the peptide's overall charge based on its amino acid sequence.[11]

  • Calculate the Net Charge: Assign a value of +1 to each basic residue (Lys, Arg, His) and the N-terminus. Assign a value of -1 to each acidic residue (Asp, Glu) and the C-terminus.

  • Select an Initial Solvent:

    • Net Positive Charge (Basic Peptide): Attempt to dissolve in aqueous acetic acid (e.g., 25%).

    • Net Negative Charge (Acidic Peptide): Attempt to dissolve in aqueous ammonium bicarbonate (e.g., 0.1 M).[11]

    • Net Zero Charge (Neutral Peptide): These are often challenging. Start with organic solvents like DMSO, isopropanol, or acetonitrile, then slowly add this solution to an agitated aqueous buffer.[11][12]

Always test the solubility on a small portion of the peptide first. If the initial solvent fails, it can be removed by lyophilization before trying another.[11]

Troubleshooting Guides

Issue 1: Aggregation During Solid-Phase Peptide Synthesis (SPPS)

You observe that the peptide-resin is shrinking and coupling reactions are incomplete, suggesting on-resin aggregation.

Workflow for Troubleshooting On-Resin Aggregation

cluster_0 Troubleshooting On-Resin Aggregation start Aggregation Observed (Incomplete Coupling) strategy1 Strategy 1: Modify Synthesis Conditions start->strategy1 strategy2 Strategy 2: Incorporate Disrupting Moieties start->strategy2 strategy3 Strategy 3: Use Solubility Tags start->strategy3 action1a Switch to NMP or add DMSO/chaotropic salts strategy1->action1a Solvent/Reagent Change action1b Increase coupling temperature or use sonication strategy1->action1b Physical Disruption action2a Introduce Pseudoproline Dipeptides strategy2->action2a Kink Backbone action2b Use Backbone Protection (Hmb/Dmb) strategy2->action2b Block H-Bonds action3 Attach temporary Hexaarginine Tag (ArgTag) strategy3->action3 outcome Synthesis Yield & Purity Improved action1a->outcome action1b->outcome action2a->outcome action2b->outcome action3->outcome

Caption: Troubleshooting workflow for on-resin peptide aggregation.

Solution 1: Modify Synthesis Conditions

  • Change Solvent: Switch the reaction solvent from DMF to N-methylpyrrolidone (NMP) or add small amounts of dimethylsulfoxide (DMSO) to disrupt hydrogen bonding.[8]

  • Add Chaotropic Salts: Incorporate salts like CuLi or NaClO4 into the reaction mixture to interfere with self-association.[8]

  • Increase Temperature/Agitation: Coupling at a higher temperature or using sonication can provide the energy needed to break up nascent aggregates.[8]

Solution 2: Incorporate Structure-Disrupting Moieties

  • Pseudoproline Dipeptides: Strategically inserting pseudoproline dipeptides can introduce a "kink" in the growing peptide chain, effectively breaking up the β-sheet structures that cause aggregation.[8][9]

  • Backbone Protection: Use amino acids with backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb). These bulky groups physically prevent the intermolecular hydrogen bonds required for aggregation.[8][9]

Mechanism of Action for Aggregation-Reducing Strategies in SPPS

Caption: How backbone protection and pseudoprolines prevent aggregation.

Issue 2: Aggregation of Purified Peptide in Solution

Your lyophilized peptide, containing this compound, forms a precipitate or gel upon reconstitution in an aqueous buffer.

Solution 1: Optimize Solution pH A peptide's solubility is lowest at its isoelectric point (pI), where its net charge is zero. Adjusting the pH away from the pI increases the net charge, leading to greater electrostatic repulsion between molecules that prevents aggregation.[12]

  • If your peptide is acidic (pI < 7), try dissolving it in a slightly basic buffer (e.g., pH 7.5-8.5).

  • If your peptide is basic (pI > 7), try a slightly acidic buffer (e.g., pH 4.5-5.5).

Solution 2: Use Co-solvents and Additives For highly hydrophobic peptides, additives may be necessary to maintain solubility.

Additive TypeExampleConcentrationMechanism of ActionReference
Organic Co-solvent Dimethyl Sulfoxide (DMSO)5-10% (v/v)Disrupts hydrophobic interactions.[12]
Denaturant Guanidine HCl or Urea0.5 - 2 MStabilizes the monomeric state by disrupting H-bonds.[12]
Chaotropic Salt NaClO4, KSCNLow mM rangeDisrupts the structure of water, weakening hydrophobic effect.[8]
"Gatekeeper" Residues Arginine, Lysine50-100 mMCan be added to the buffer to screen charges and prevent self-association.[13]

Note: Always confirm that any additive used is compatible with your downstream application.

Key Experimental Protocols

Protocol 1: Thioflavin T (ThT) Fluorescence Assay for Monitoring Aggregation

This protocol provides a method to monitor the kinetics of amyloid-like fibril formation in real-time.[10]

Materials:

  • Lyophilized peptide stock

  • Thioflavin T (ThT) powder

  • Sterile, ultrapure water

  • Assay buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • 96-well black, clear-bottom microplate

  • Plate-reading fluorometer (Excitation: ~440-450 nm, Emission: ~480-490 nm)

Procedure:

  • Peptide Preparation: Dissolve the lyophilized peptide in an appropriate solvent (e.g., sterile water) to create a concentrated stock solution immediately before use to minimize pre-aggregation. Determine the concentration accurately.[10]

  • ThT Stock Solution: Prepare a 1 mM ThT stock solution in sterile water. Filter through a 0.22 µm filter and store protected from light at 4°C.[10]

  • Assay Setup:

    • In the wells of the 96-well plate, prepare the final peptide solutions at the desired experimental concentrations in the assay buffer.

    • Prepare a working solution of ThT (e.g., 20 µM) in the same assay buffer.

    • Add the ThT working solution to each well containing the peptide. Include controls such as buffer with ThT only (blank) and peptide only.

  • Data Acquisition:

    • Place the plate in the fluorometer.

    • Measure the fluorescence intensity at regular intervals (e.g., every 5-10 minutes) over the desired time course (hours to days). Maintain a constant temperature and include intermittent shaking if desired to promote aggregation.

  • Data Analysis: Subtract the blank reading from all measurements. Plot the fluorescence intensity versus time to observe the characteristic sigmoidal curve of amyloid aggregation, consisting of a lag phase, an exponential growth phase, and a plateau phase.[14]

Protocol 2: Analysis by Size-Exclusion Chromatography (SEC-HPLC)

SEC is a powerful technique for separating and quantifying soluble aggregates (dimers, oligomers, high molecular weight species) from the peptide monomer.[15]

Materials:

  • Peptide sample in solution

  • SEC-HPLC system with a UV detector

  • Appropriate SEC column (select pore size based on the expected size range of monomer and aggregates).

  • Mobile phase (e.g., PBS or other aqueous buffer compatible with the peptide).

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved on the UV detector.

  • Sample Preparation: Filter the peptide solution through a low-protein-binding 0.22 µm filter to remove any large, insoluble particles.

  • Injection: Inject a defined volume of the prepared peptide sample onto the column.

  • Elution and Detection: Elute the sample isocratically. Molecules are separated by size; larger aggregates elute first, followed by the monomer.[15] Monitor the elution profile using the UV detector (typically at 214 nm or 280 nm).

  • Data Analysis: Integrate the peak areas of the chromatogram. The area of each peak corresponds to the relative amount of that species (aggregate vs. monomer). The percentage of aggregation can be calculated as: % Aggregation = (Total Area of Aggregate Peaks / Total Area of All Peaks) * 100.

Comparison of Analytical Techniques

TechniquePrincipleInformation GainedKey AdvantagesKey LimitationsReference
Thioflavin T (ThT) Assay Fluorescence of dye upon binding to β-sheet structures.Kinetics of fibril formation.High-throughput, real-time monitoring.Only detects amyloid-like fibrils; does not detect amorphous aggregates or soluble oligomers.[6][10]
SEC-HPLC Separation based on hydrodynamic radius.Quantification of soluble aggregates (dimers, oligomers).Quantitative, high resolution for soluble species.May disrupt non-covalent aggregates; large insoluble aggregates are filtered out.[6][15]
Dynamic Light Scattering (DLS) Measures fluctuations in scattered light intensity.Size distribution and polydispersity of particles in solution.Sensitive to a wide range of aggregate sizes, non-invasive.Low resolution; highly sensitive to dust or small amounts of large contaminants.[6]
Circular Dichroism (CD) Differential absorption of circularly polarized light.Changes in peptide secondary structure (e.g., random coil to β-sheet).Provides information on conformational changes driving aggregation.Does not directly measure aggregate size or quantity; requires relatively high concentration.[16]
Transmission Electron Microscopy (TEM) Electron beam imaging.Morphology and structure of aggregates (e.g., fibrils, amorphous).Direct visualization of aggregate structure.Requires sample fixation, which can introduce artifacts; not quantitative.[16]

References

Technical Support Center: Optimizing Fmoc Deprotection for α-Methylated Residues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the Nα-Fmoc deprotection of sterically hindered α-methylated amino acids during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What makes Fmoc deprotection of α-methylated residues so challenging?

The primary challenge arises from steric hindrance. The presence of a methyl group on the α-carbon, in addition to the side chain, sterically shields the N-terminal Fmoc group. This bulkiness impedes the approach of the deprotecting base, typically piperidine, slowing down the removal of the Fmoc group significantly.[1] Incomplete deprotection is a critical issue that can lead to the formation of deletion sequences and Fmoc-adducts, which complicates purification and reduces the overall yield of the target peptide.[1]

Q2: Which α-methylated amino acids are particularly difficult to deprotect?

α,α-disubstituted amino acids, such as α-aminoisobutyric acid (Aib), are notoriously difficult.[1] The gem-dimethyl group on the α-carbon of Aib creates significant steric hindrance.[1] Other α-methylated residues, like α-methyl-phenylalanine and α-methyl-valine, also present similar, albeit sometimes less severe, challenges.

Q3: What are the consequences of incomplete Fmoc deprotection?

Incomplete Fmoc removal results in a portion of the N-termini remaining blocked. Consequently, the subsequent amino acid cannot be coupled to these chains, leading to the formation of deletion peptides (sequences missing one or more amino acids). These impurities can be difficult to separate from the desired full-length peptide, leading to lower purity and overall yield.[1]

Q4: How can I detect incomplete Fmoc deprotection?

Several qualitative tests can be performed on a small sample of the peptide-resin to monitor the completeness of the deprotection step:

  • Kaiser Test (Ninhydrin Test): This is a widely used colorimetric test for primary amines. A positive result (blue or purple color) indicates the presence of free primary amines, signifying successful deprotection. A negative result (yellow or colorless) suggests that the Fmoc group is still attached. Note that the Kaiser test does not work for secondary amines like proline or N-methylated amino acids.[1][2]

  • Chloranil Test: This test is suitable for detecting secondary amines. A positive result (blue or greenish-blue color) indicates the presence of a free secondary amine.[3][4] This test is particularly useful after the deprotection of an N-methylated residue or proline.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving issues related to incomplete Fmoc deprotection of α-methylated residues.

Problem: The Kaiser test is negative (or the Chloranil test for secondary amines is negative) after the deprotection step, indicating incomplete Fmoc removal.

Troubleshooting Workflow

TroubleshootingWorkflow start Incomplete Deprotection Detected check_reagents Verify Reagent Quality and Concentration (e.g., fresh 20% piperidine in DMF) start->check_reagents extend_time Increase Deprotection Time (e.g., 2 x 10 min or longer) check_reagents->extend_time Reagents OK re_test Perform Qualitative Test (Kaiser/Chloranil) extend_time->re_test increase_conc Increase Piperidine Concentration (e.g., 30-50% in DMF) use_dbu Switch to a Stronger Base (e.g., 2% DBU / 2% Piperidine in DMF) increase_conc->use_dbu Still Negative increase_conc->re_test use_dbu->re_test re_test->increase_conc Negative success Proceed to Coupling re_test->success Positive failure Consider Capping and Re-synthesis re_test->failure Still Negative after DBU

Caption: A stepwise workflow for troubleshooting incomplete Fmoc deprotection.

Optimized Deprotection Strategies and Protocols

Standard Fmoc deprotection protocols (e.g., 20% piperidine in DMF) are often insufficient for α-methylated residues.[1] The following table summarizes more effective conditions.

Deprotection ReagentSolventReaction TimeTemperatureEfficacy for Hindered Residues
20% PiperidineDMF2 x 3-5 minRoom TempOften insufficient
30-50% PiperidineDMF2 x 15-30 minRoom TempImproved efficiency
2% DBU / 2% PiperidineDMF2 x 7 minRoom TempHigh efficiency, but not for Asp-containing peptides
Experimental Protocols

Protocol 1: Standard Fmoc Deprotection (for non-hindered residues)

  • Swell the peptide-resin in DMF (10 mL/g of resin) for 30-60 minutes.

  • Drain the DMF.

  • Add a solution of 20% piperidine in DMF (10 mL/g of resin).

  • Agitate the mixture at room temperature for 3 minutes.

  • Drain the deprotection solution.

  • Add a fresh portion of 20% piperidine in DMF.

  • Agitate the mixture at room temperature for 7-10 minutes.

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

Protocol 2: Optimized Fmoc Deprotection for α-Methylated Residues using DBU

  • Swell the peptide-resin in DMF (10 mL/g of resin) for 30-60 minutes.

  • Drain the DMF.

  • Add a solution of 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 2% piperidine in DMF (10 mL/g of resin).

  • Agitate the mixture at room temperature for 7 minutes.

  • Drain the deprotection solution.

  • Add a fresh portion of the DBU/piperidine solution.

  • Agitate the mixture at room temperature for another 7 minutes.

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF (5-7 times).

  • Perform a qualitative test (e.g., Kaiser or Chloranil test) to confirm complete deprotection.

Note: DBU is a non-nucleophilic base and will not form an adduct with the dibenzofulvene byproduct of Fmoc cleavage. The small amount of piperidine is added to scavenge this byproduct. DBU should be used with caution as it can promote aspartimide formation in sequences containing aspartic acid.

Monitoring Deprotection: Detailed Protocols

Protocol 3: Detailed Kaiser Test

Reagents:

  • Solution A: 5 g ninhydrin in 100 mL ethanol.

  • Solution B: 80 g phenol in 20 mL ethanol.

  • Solution C: 2 mL of 0.001 M aqueous KCN diluted with 98 mL of pyridine.[4]

Procedure:

  • Take a small sample of resin beads (10-15 beads) in a small test tube.

  • Wash the beads with DMF and then with ethanol.

  • Add 2-3 drops of each of Solution A, B, and C.

  • Heat the test tube at 100-120°C for 3-5 minutes.

  • Observe the color of the beads and the solution.

    • Positive Result (Deprotection Complete): Deep blue or purple color.

    • Negative Result (Incomplete Deprotection): Yellow, orange, or no color change.

Protocol 4: Detailed Chloranil Test

Reagents:

  • Solution A: 2% acetaldehyde in DMF.

  • Solution B: 2% p-chloranil in DMF.[3]

Procedure:

  • Place a small sample of resin beads (1-5 mg) in a small test tube.

  • Add 1-2 drops of Solution A.

  • Add 1-2 drops of Solution B.

  • Let the mixture stand at room temperature for 5 minutes.

  • Observe the color of the beads.

    • Positive Result (Deprotection Complete): Blue or greenish-blue color.

    • Negative Result (Incomplete Deprotection): No color change (beads remain yellow or their original color).

Chemical Mechanism of Fmoc Deprotection

The Fmoc group is removed via a β-elimination mechanism initiated by a base.

Fmoc_Deprotection Fmoc_Peptide Fmoc-NH-Peptide Carbanion Carbanion Intermediate Fmoc_Peptide->Carbanion + Piperidine Proton_Abstraction Proton Abstraction Dibenzofulvene Dibenzofulvene Carbanion->Dibenzofulvene Elimination Free_Amine H2N-Peptide Carbanion->Free_Amine Elimination β-Elimination Piperidine_Adduct Dibenzofulvene-Piperidine Adduct Dibenzofulvene->Piperidine_Adduct + Piperidine Piperidine Piperidine (Base) Piperidine2 Piperidine (Scavenger)

Caption: Mechanism of Fmoc deprotection by piperidine.

References

Technical Support Center: Microwave-Assisted Synthesis of Peptides with DL-alpha-Methylleucine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the microwave-assisted synthesis of peptides containing the sterically hindered amino acid, DL-alpha-Methylleucine.

Frequently Asked Questions (FAQs)

Q1: Why are peptides containing this compound difficult to synthesize?

The primary challenge in synthesizing peptides with this compound, an α,α-disubstituted amino acid, is significant steric hindrance.[1][2][3][4] The presence of two methyl groups on the alpha-carbon obstructs the approach of the activated carboxylic acid to the amine, slowing down or preventing the peptide bond formation.[5][6] This can lead to low coupling yields, incomplete reactions, and the formation of deletion sequences.[6][7]

Q2: How does microwave irradiation facilitate the synthesis of these challenging peptides?

Microwave energy accelerates peptide synthesis by rapidly and uniformly heating the reaction mixture.[8][9] This increased temperature provides the necessary energy to overcome the activation barrier caused by steric hindrance, driving difficult coupling reactions to completion in a much shorter time compared to conventional methods.[6][8] Microwave-assisted synthesis can significantly improve the yield and purity of peptides containing hindered residues.[8][9]

Q3: Which coupling reagents are most effective for incorporating this compound?

Due to the steric bulk of this compound, standard coupling reagents may be inefficient.[7] More potent onium-salt-based reagents are recommended.[5] Reagents such as HATU, HBTU, and HCTU are highly effective for coupling sterically demanding amino acids.[5] For particularly challenging couplings, phosphonium-based reagents like PyBOP or PyAOP can also be considered as they are associated with lower racemization levels.[5]

Q4: What is racemization and how can it be minimized during the synthesis of peptides with this compound?

Racemization is the loss of stereochemical integrity at the α-carbon of the amino acid, leading to a mixture of diastereomers that are difficult to separate.[5] This is a significant concern, especially at elevated temperatures used in microwave synthesis.[10] To minimize racemization:

  • Use additives like HOAt or Oxyma Pure, which are superior to HOBt in suppressing racemization.[5]

  • Employ a weaker base such as N-methylmorpholine (NMM) or collidine instead of DIPEA.[5]

  • Optimize the microwave heating to the shortest time necessary to achieve a good yield.[5]

  • Lowering the coupling temperature can also limit racemization.[10]

Q5: How can I monitor the completion of a coupling reaction with this compound?

Standard monitoring methods like the ninhydrin (Kaiser) test are often unreliable for α,α-disubstituted amino acids as they can give a false-negative result. A more dependable method is the bromophenol blue test. A color change from blue/green to yellow indicates a complete reaction, while a persistent blue or green color suggests an incomplete coupling.[7]

Troubleshooting Guide

This guide addresses specific issues that may arise during the microwave-assisted synthesis of peptides containing this compound.

Problem: Low Coupling Yield or Incomplete Reaction

Possible Causes & Solutions

CauseRecommended Action
Insufficient Reagent Potency Switch to a more powerful coupling reagent like HATU, HCTU, or PyAOP.[5][7]
Steric Hindrance Perform a "double coupling" by repeating the coupling step with fresh reagents.[7] Increase the microwave power and/or extend the irradiation time.
Suboptimal Reaction Temperature Gradually increase the reaction temperature in the microwave synthesizer. Be mindful of potential side reactions and racemization at higher temperatures.[10]
Poor Resin Swelling Ensure the resin is adequately swollen in the reaction solvent (e.g., DMF) for at least 30 minutes before starting the synthesis.
Peptide Aggregation Incorporate solubilizing agents or reduce the peptide concentration during synthesis.[11]
Problem: Presence of Deletion Sequences in Final Product

Possible Causes & Solutions

CauseRecommended Action
Incomplete Fmoc Deprotection Increase the microwave irradiation time or temperature during the deprotection step. Use a fresh 20% piperidine in DMF solution.
Incomplete Coupling As mentioned above, use a more potent coupling reagent, perform a double coupling, and optimize microwave conditions.
Problem: Racemization of the this compound Residue

Possible Causes & Solutions

CauseRecommended Action
Prolonged Exposure to High Temperature Optimize the microwave method to use the shortest possible heating time that still results in a complete coupling.[5] Consider a lower coupling temperature.[10]
Strong Base Replace DIPEA with a weaker base like N-methylmorpholine (NMM) or collidine.[5]
Inappropriate Coupling Reagent/Additive Use additives known to suppress racemization, such as HOAt or Oxyma Pure.[5] Consider phosphonium-based reagents like PyBOP.[5]

Experimental Protocols

General Protocol for Microwave-Assisted Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound

This protocol provides a general guideline and may require optimization for specific peptide sequences.

1. Resin Preparation:

  • Swell the appropriate resin (e.g., Rink Amide resin) in dimethylformamide (DMF) in a microwave-compatible reaction vessel for at least 30 minutes.

2. Fmoc-Deprotection:

  • Drain the DMF from the resin.

  • Add a 20% solution of piperidine in DMF to the resin.

  • Irradiate in a microwave peptide synthesizer for 3-5 minutes at a controlled temperature (e.g., 75°C).[5]

  • Drain the deprotection solution and wash the resin thoroughly with DMF.

3. Coupling of this compound:

  • In a separate vial, dissolve Fmoc-DL-alpha-Methylleucine (4 equivalents relative to resin loading), a potent coupling reagent (e.g., HATU, 3.9 equivalents), and an additive (e.g., HOAt, 4 equivalents) in DMF.[5]

  • Add a hindered base (e.g., DIPEA or NMM, 8 equivalents) to the amino acid solution and mix briefly.[5]

  • Add the activated amino acid solution to the deprotected resin.

  • Irradiate in the microwave synthesizer. The time and temperature will need to be optimized (e.g., 5-15 minutes at 80-90°C).

  • Drain the coupling solution and wash the resin with DMF.

  • Perform a bromophenol blue test to confirm the completion of the coupling. If the test is positive (blue/green), perform a second coupling.[7]

4. Chain Elongation:

  • Repeat steps 2 and 3 for the subsequent amino acids in the peptide sequence.

5. Cleavage and Deprotection:

  • After the final coupling and Fmoc deprotection, wash the resin with dichloromethane (DCM) and dry it.

  • Add a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) to the resin.

  • Allow the reaction to proceed at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

  • Dry the crude peptide under vacuum.

6. Purification:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Troubleshooting_Low_Yield start Low Coupling Yield Detected (Positive Bromophenol Blue Test) check_reagents Are you using a potent coupling reagent (e.g., HATU)? start->check_reagents change_reagents Switch to a more potent reagent (HATU, HCTU, PyAOP) check_reagents->change_reagents No double_coupling Perform a Double Coupling check_reagents->double_coupling Yes change_reagents->double_coupling check_mw_conditions Are microwave conditions optimized? double_coupling->check_mw_conditions increase_mw Increase microwave power/time check_mw_conditions->increase_mw No re_evaluate Re-evaluate and test coupling check_mw_conditions->re_evaluate Yes increase_mw->re_evaluate

Caption: Troubleshooting workflow for low coupling yield.

SPPS_Cycle_Hindered_AA start Start: Resin with Deprotected N-terminus activate_aa Activate Fmoc-DL-alpha-Methylleucine (Potent Coupling Reagent + Base) start->activate_aa coupling Couple to Resin (Microwave Irradiation) activate_aa->coupling wash1 Wash with DMF coupling->wash1 test_completion Bromophenol Blue Test wash1->test_completion double_couple Incomplete: Repeat Coupling test_completion->double_couple Positive (Blue) deprotection Complete: Fmoc Deprotection (20% Piperidine/DMF + Microwave) test_completion->deprotection Negative (Yellow) double_couple->coupling wash2 Wash with DMF deprotection->wash2 next_cycle Ready for Next Amino Acid wash2->next_cycle

Caption: SPPS cycle for incorporating this compound.

Racemization_Minimization start Goal: Minimize Racemization base_selection Base Selection start->base_selection coupling_reagent_selection Coupling Reagent/Additive start->coupling_reagent_selection mw_condition_optimization Microwave Conditions start->mw_condition_optimization weak_base Use Weaker Base: NMM or Collidine base_selection->weak_base avoid_strong_base Avoid Strong Base: DIPEA base_selection->avoid_strong_base additives Use Racemization Suppressing Additives: HOAt or Oxyma Pure coupling_reagent_selection->additives phosphonium_reagents Consider Phosphonium Reagents: PyBOP or PyAOP coupling_reagent_selection->phosphonium_reagents optimize_time_temp Optimize for Shortest Time and Lowest Effective Temperature mw_condition_optimization->optimize_time_temp result Reduced Racemization weak_base->result additives->result optimize_time_temp->result

Caption: Decision tree for minimizing racemization.

References

Technical Support Center: Purification Strategies for Peptides Containing DL-alpha-Methylleucine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the unique challenges encountered during the purification of synthetic peptides incorporating DL-alpha-Methylleucine. The presence of this Cα-methylated amino acid significantly alters peptide properties, necessitating specialized purification strategies.

Frequently Asked Questions (FAQs)

Q1: Why is my peptide containing this compound showing significantly longer retention times in RP-HPLC compared to its non-methylated counterpart?

A1: The alpha-methyl group on the leucine residue dramatically increases the hydrophobicity of the peptide. This enhanced hydrophobicity leads to stronger interactions with the non-polar stationary phase (e.g., C18) of the reversed-phase column, resulting in longer retention times. You will likely need to use a higher concentration of organic solvent in your mobile phase to elute the peptide.

Q2: I am observing a single, broad peak for my peptide which I know contains a this compound. Shouldn't I see two peaks for the diastereomers?

A2: While the D- and L-configurations at the alpha-methylleucine residue create diastereomers, they may not be resolved under standard RP-HPLC conditions. The difference in hydrophobicity between the two diastereomers can be very subtle, leading to co-elution and a single, often broadened, peak.[1] Achieving separation typically requires optimization of the chromatographic conditions or the use of a chiral stationary phase.

Q3: My peptide has poor solubility in the standard aqueous buffers for RP-HPLC. How can I get it into solution for injection?

A3: This is a common issue due to the increased hydrophobicity and potential for aggregation of peptides containing alpha-methylated amino acids.[2][3][4][5][6] It is recommended to first dissolve the peptide in a small amount of a strong organic solvent like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or isopropanol.[2][3][4][5][6] Once dissolved, you can slowly dilute the solution with your initial mobile phase (e.g., water with 0.1% TFA) to the desired concentration. Always perform a small-scale solubility test first.[4]

Q4: Can the presence of this compound lead to more synthesis-related impurities?

A4: Yes, the steric hindrance caused by the alpha-methyl group can impede coupling reactions during solid-phase peptide synthesis (SPPS). This can lead to a higher incidence of deletion sequences and other truncated impurities, making the subsequent purification more challenging.

Q5: What is the impact of alpha-methylation on peptide aggregation?

A5: The increased hydrophobicity of peptides containing this compound enhances their propensity to aggregate, especially in aqueous solutions.[7][8] This can lead to poor peak shape (broadening and tailing) and reduced recovery during RP-HPLC.[7] Strategies to mitigate aggregation include using organic co-solvents for dissolution, increasing the column temperature, and using chaotropic agents in some cases.

Troubleshooting Guides

Problem 1: Poor Peak Shape (Broadening, Tailing)
Symptom Potential Cause Recommended Solution
Broad, asymmetric peaks with significant tailing.Peptide Aggregation: The hydrophobic nature of the alpha-methylleucine residue promotes intermolecular aggregation on the column.[7][8]1. Increase Column Temperature: Elevate the column temperature to 40-60°C to improve solubility and reduce aggregation. 2. Optimize Sample Solvent: Dissolve the peptide in a small amount of DMSO or isopropanol before diluting with the mobile phase.[2][3] 3. Use a "Stronger" Organic Modifier: Consider replacing acetonitrile with n-propanol or isopropanol in the mobile phase.
Secondary Interactions: The peptide may be interacting with residual silanol groups on the silica-based stationary phase.1. Optimize Ion-Pairing Agent: Increase the concentration of trifluoroacetic acid (TFA) to 0.1% or switch to an alternative like difluoroacetic acid (DFA). 2. Use a High-Purity Silica Column: Modern, end-capped columns have fewer active silanol groups.
Slow Desorption Kinetics: Strong hydrophobic interactions can lead to slow release from the stationary phase.1. Use a Shallower Gradient: Decrease the gradient slope around the elution point of the peptide to improve peak shape and resolution. 2. Switch to a Less Retentive Column: Consider a C8, C4, or Phenyl column instead of a C18.[9]
Problem 2: Low or No Recovery from the Column
Symptom Potential Cause Recommended Solution
The peptide peak is very small or absent in the chromatogram.Irreversible Adsorption: The highly hydrophobic peptide may be irreversibly binding to the C18 stationary phase.1. Use a Less Retentive Stationary Phase: Switch to a C8, C4, or Phenyl column for the purification.[9] 2. Flush with Strong Solvent: Attempt to recover the peptide by flushing the column with 100% isopropanol or acetonitrile. 3. Use a Wide-Pore Column: For larger peptides, a 300 Å pore size is recommended to prevent size-exclusion effects.[9]
Precipitation on the Column: The peptide may be precipitating at the head of the column upon injection due to poor solubility in the initial mobile phase.1. Increase Organic Content of Initial Mobile Phase: Start the gradient with a higher percentage of organic solvent (e.g., 10-15% acetonitrile). 2. Optimize Sample Preparation: Ensure the peptide is fully dissolved in an appropriate organic solvent before dilution and injection.[2][3][4][5][6]
Problem 3: Co-elution of Diastereomers
Symptom Potential Cause Recommended Solution
A single, potentially broad peak is observed instead of two distinct peaks for the diastereomers.Insufficient Resolution on Achiral Stationary Phase: The subtle differences in the three-dimensional structure of the diastereomers do not provide enough of a difference in hydrophobicity for separation under standard RP-HPLC conditions.[1]1. Optimize RP-HPLC Conditions:     - Temperature: Varying the temperature can alter the peptide's conformation and its interaction with the stationary phase, potentially improving resolution.     - Gradient: Employ a very shallow gradient around the elution point of the peptide.     - Column Chemistry: Test different stationary phases (e.g., C8, C18, Phenyl) as selectivity can vary.[9] 2. Utilize Chiral Chromatography: For baseline separation and accurate quantification of each diastereomer, a chiral stationary phase (CSP) is often necessary.[10][11]

Data Presentation

Table 1: Illustrative RP-HPLC Retention Times of Diastereomeric Peptides

The following data, adapted from a study on an α-helical model peptide with single substitutions of diastereomeric isoleucine residues (which, like α-methylleucine, introduces an additional chiral center), demonstrates the feasibility of separating peptide diastereomers on standard reversed-phase columns and the effect of column chemistry and temperature on resolution.

Peptide Sequence: Ac-EAEKAAKE-X-EKAAKEAEK-amide, where X is an isoleucine stereoisomer.

Peptide (X substitution)Column TypeTemperature (°C)Retention Time (min)
L-IsoleucineC83025.5
L-allo-IsoleucineC83026.1
D-IsoleucineC83024.9
D-allo-IsoleucineC83024.3
L-IsoleucineC186522.8
L-allo-IsoleucineC186523.5
D-IsoleucineC186522.2
D-allo-IsoleucineC186521.7

Data adapted from Chen et al. (2010). Note that absolute retention times will vary based on the specific peptide sequence and HPLC system.

Experimental Protocols

Protocol 1: General RP-HPLC Purification of a this compound Containing Peptide

This protocol provides a starting point for the purification of a hydrophobic peptide containing this compound. Optimization will likely be required.

  • Sample Preparation: a. Weigh out a small amount of the crude, lyophilized peptide. b. Attempt to dissolve the peptide in the initial mobile phase (e.g., 95% Water / 5% Acetonitrile with 0.1% TFA). c. If insoluble, dissolve the peptide in a minimal volume of DMSO (e.g., 100-200 µL). d. Slowly add the initial mobile phase to the DMSO solution until the desired concentration is reached. Ensure the final DMSO concentration is as low as possible. e. Sonicate for 5-10 minutes if necessary to aid dissolution. f. Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC System and Method: a. Column: Start with a C8 or C18 reversed-phase column (e.g., 5 µm particle size, 300 Å pore size, 4.6 x 250 mm for analytical or 21.2 x 250 mm for preparative). b. Mobile Phase A: 0.1% TFA in HPLC-grade water. c. Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile. d. Column Temperature: 40°C. e. Flow Rate: 1 mL/min for analytical, 20 mL/min for preparative (adjust based on column dimensions). f. Detection: UV absorbance at 214 nm and 280 nm. g. Initial Scouting Gradient: Run a broad linear gradient from 5% to 95% Mobile Phase B over 30 minutes to determine the approximate elution time of the peptide. h. Optimized Gradient: Based on the scouting run, design a shallower gradient around the elution percentage of the peptide. For example, if the peptide elutes at 50% B, a gradient of 40-60% B over 40 minutes may be effective for improving separation.

  • Fraction Collection and Analysis: a. Collect fractions corresponding to the target peptide peak(s). b. Analyze the purity of each fraction using analytical RP-HPLC. c. Confirm the identity of the peptide in the pure fractions by mass spectrometry. d. Pool the fractions of desired purity and lyophilize to obtain the purified peptide.

Protocol 2: Chiral HPLC for Separation of Diastereomers

This protocol provides a general approach for the analytical separation of peptide diastereomers using a chiral stationary phase.

  • Sample Preparation: a. Dissolve the purified peptide mixture (containing both diastereomers) in the mobile phase to a concentration of approximately 1 mg/mL. b. Filter the sample through a 0.45 µm syringe filter.

  • Chiral HPLC System and Method: a. Column: Use a macrocyclic glycopeptide-based chiral stationary phase (e.g., Astec CHIROBIOTIC T).[10] b. Mobile Phase: A common mobile phase for chiral separations of amino acids and peptides is a mixture of water, methanol, and an acidic modifier (e.g., formic acid or acetic acid). A starting point could be 80:20 (v/v) Methanol:Water with 0.1% Formic Acid. c. Flow Rate: 0.5 - 1.0 mL/min. d. Detection: UV at 214 nm. e. Mode: Isocratic elution is often effective for chiral separations. Adjust the ratio of methanol to water to optimize resolution.

  • Data Analysis: a. Identify the two peaks corresponding to the different diastereomers. b. Integrate the peak areas to determine the relative percentage of each diastereomer in the mixture.

Visualizations

Purification_Workflow cluster_prep Sample Preparation cluster_hplc RP-HPLC Purification cluster_analysis Analysis & Final Product Crude Crude Peptide Solubilize Solubilize in Organic Solvent (e.g., DMSO) Crude->Solubilize Dilute Dilute with Mobile Phase A Solubilize->Dilute Filter Filter (0.45 µm) Dilute->Filter Inject Inject on RP-HPLC Column Filter->Inject Gradient Run Optimized Gradient Inject->Gradient Collect Collect Fractions Gradient->Collect Analyze Analyze Fractions (Analytical HPLC, MS) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Lyophilize Lyophilize Pool->Lyophilize Final Purified Peptide Lyophilize->Final

Caption: General workflow for the purification of a synthetic peptide.

Troubleshooting_Logic cluster_issues Identify Primary Issue cluster_solutions Implement Solutions Start Poor Purification Result PoorSolubility Poor Solubility / Precipitation Start->PoorSolubility BadPeakShape Bad Peak Shape (Broad, Tailing) Start->BadPeakShape LowRecovery Low / No Recovery Start->LowRecovery CoElution Co-elution of Diastereomers Start->CoElution SolubilitySolutions Use Organic Co-solvent (DMSO, IPA) Adjust pH Sonication PoorSolubility->SolubilitySolutions PeakShapeSolutions Increase Column Temp Change Ion-Pairing Agent (DFA) Use Shallower Gradient Switch to C8/C4 Column BadPeakShape->PeakShapeSolutions RecoverySolutions Use Less Retentive Column (C4/Phenyl) Flush with Strong Solvent LowRecovery->RecoverySolutions ResolutionSolutions Optimize RP-HPLC (Temp, Gradient) Use Chiral HPLC CoElution->ResolutionSolutions

Caption: Troubleshooting logic for common peptide purification issues.

References

Addressing incomplete reactions in DL-alpha-Methylleucine incorporation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DL-alpha-Methylleucine incorporation. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the synthesis of peptides containing the sterically hindered amino acid, this compound.

Frequently Asked Questions (FAQs)

Q1: Why am I experiencing low coupling efficiency and incomplete reactions when incorporating this compound?

A1: The primary reason for low coupling efficiency is the significant steric hindrance caused by the methyl group on the alpha-carbon of the leucine residue.[1][2][3] This steric bulk impedes the approach of the activated amino acid to the N-terminus of the growing peptide chain, slowing down the rate of amide bond formation and leading to incomplete reactions.[4][5] This can result in truncated or deletion sequences in the final peptide product, ultimately lowering the overall yield.[4]

Q2: How can I effectively monitor the completion of a coupling reaction involving this compound?

A2: Standard monitoring methods like the ninhydrin (Kaiser) test are often unreliable for sterically hindered amino acids like this compound, as they can yield false-negative results.[4][6] More reliable alternatives for monitoring the presence of unreacted free amines include the bromophenol blue test or the chloranil test .[4][6] A color change from blue/green to yellow in the bromophenol blue test typically indicates a complete reaction.[6]

Q3: What are the most effective coupling reagents for incorporating this compound?

A3: Due to the steric hindrance, standard coupling reagents may not be sufficient to achieve high coupling yields. More potent activating reagents are recommended. Reagents such as HATU , HCTU , and COMU are highly effective for coupling sterically hindered amino acids as they form highly reactive activated esters.[5][6][7]

Q4: What are common side reactions to be aware of during this compound incorporation?

A4: The forcing conditions often required to overcome steric hindrance can increase the risk of side reactions. The most common of these is racemization (epimerization) of the activated amino acid, which can compromise the stereochemical purity of the final peptide.[4][8] Another potential side reaction, particularly in solid-phase peptide synthesis (SPPS), is the formation of diketopiperazines , especially if the subsequent residue is also sterically hindered.[5][9]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the incorporation of this compound.

Problem Potential Cause Recommended Solution
Low Yield of Final Peptide Incomplete coupling due to steric hindrance.[4][5]- Employ a double coupling strategy: after the initial coupling, drain the reaction vessel and repeat the coupling step with a fresh solution of activated amino acid and coupling reagent.[6]- Increase the coupling time and/or temperature. However, monitor for potential racemization.[5]- Use a more potent coupling reagent such as HATU, HCTU, or COMU.[6][7]
Presence of Deletion Sequences in Final Product Incomplete coupling at the this compound residue.- Implement a capping step after the coupling reaction to block any unreacted N-terminal amines. Acetic anhydride is commonly used for this purpose.- Optimize the coupling conditions as described above.
Racemization/Epimerization Detected - Harsh coupling conditions (prolonged time, high temperature).- Use of a strong base.[8]- Minimize pre-activation times, especially when using highly reactive reagents like HATU.[4]- Consider using a weaker base such as N-methylmorpholine (NMM) or collidine.[5]- Utilize coupling reagents known for lower racemization potential, such as COMU.[5]
Diketopiperazine Formation The sequence is prone to cyclization, especially when incorporating the second amino acid onto the resin.- When using Fmoc-SPPS, select a 2-chlorotrityl chloride (2-CTC) resin, which is known to minimize diketopiperazine formation.[5]

Experimental Protocols

Protocol 1: Standard Solid-Phase Peptide Synthesis (SPPS) Cycle for this compound Incorporation (Fmoc/tBu Strategy)

This protocol outlines a general procedure for incorporating Fmoc-DL-alpha-Methylleucine-OH using HATU as the coupling reagent.

  • Resin Preparation: Swell the appropriate solid-phase resin (e.g., 2-chlorotrityl chloride resin) in N,N-dimethylformamide (DMF) for at least 30 minutes.[6]

  • Fmoc Deprotection:

    • Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Repeat the treatment with 20% piperidine in DMF for 15 minutes.[4]

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[4]

  • Amino Acid Activation:

    • In a separate vessel, dissolve Fmoc-DL-alpha-Methylleucine-OH (3 equivalents relative to resin loading), HATU (2.9 equivalents), and an additive like HOAt (3 equivalents) in DMF.[4]

    • Add a non-nucleophilic base such as diisopropylethylamine (DIEA) (6 equivalents) to the solution to activate the amino acid.[4]

  • Coupling:

    • Immediately add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture for 1-2 hours at room temperature. For a sterically hindered residue like this compound, a longer coupling time or a double coupling may be necessary.[4]

  • Monitoring:

    • Perform a bromophenol blue or chloranil test to monitor the reaction's completion.[4][6]

  • Washing: After complete coupling, wash the resin with DMF (3 times) and then dichloromethane (DCM) (3 times).[4]

  • Repeat Cycle: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection:

    • Once the synthesis is complete, wash the peptide-resin with DCM and dry it under vacuum.[4]

    • Prepare a cleavage cocktail appropriate for the side-chain protecting groups used (a common cocktail is TFA/H2O/TIS 95:2.5:2.5).[4]

    • Add the cleavage cocktail to the resin and stir for 2-3 hours at room temperature.[4]

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide in cold diethyl ether, collect by centrifugation, and wash the pellet with cold ether.[4]

    • Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[4]

Visualizations

experimental_workflow cluster_spps SPPS Cycle cluster_final Final Steps Resin_Prep Resin Preparation (Swell in DMF) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin_Prep->Fmoc_Deprotection Wash1 Wash (DMF) Fmoc_Deprotection->Wash1 Coupling Coupling Wash1->Coupling Activation Amino Acid Activation (Fmoc-DL-alpha-MeLeu-OH + HATU/DIEA) Activation->Coupling Monitoring Monitoring (Bromophenol Blue Test) Coupling->Monitoring Wash2 Wash (DMF/DCM) Wash2->Fmoc_Deprotection Next cycle Cleavage Cleavage from Resin (TFA Cocktail) Wash2->Cleavage After final cycle Incomplete Incomplete? Monitoring->Incomplete Incomplete->Wash2 No Double_Coupling Double Coupling Incomplete->Double_Coupling Yes Double_Coupling->Coupling Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) of peptides containing this compound.

troubleshooting_workflow Start Incomplete Coupling Detected (e.g., positive Bromophenol Blue test) Action1 Perform Double Coupling Start->Action1 Check1 Coupling Still Incomplete? Action1->Check1 Action2 Increase Coupling Time / Temperature (Caution: Racemization) Check1->Action2 Yes Success Proceed with Synthesis Check1->Success No Check2 Coupling Still Incomplete? Action2->Check2 Action3 Switch to a More Potent Coupling Reagent (e.g., HATU, HCTU, COMU) Check2->Action3 Yes Check2->Success No Action3->Success Reassess Re-evaluate Synthesis Strategy (Consider capping, alternative protecting groups) Action3->Reassess If still fails

Caption: Troubleshooting decision tree for incomplete this compound coupling reactions.

References

Validation & Comparative

A Comparative Guide: DL-alpha-Methylleucine vs. N-methyl-leucine in Enhancing Peptide Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of peptide therapeutics, enhancing stability against proteolytic degradation is a critical determinant of clinical success. Chemical modifications of the peptide backbone are a cornerstone of this endeavor, with methylation being a widely adopted strategy. This guide provides an objective comparison of two potent stabilizing modifications: the incorporation of DL-alpha-Methylleucine (α-Me-Leu) and N-methyl-leucine (N-Me-Leu). While both modifications significantly improve peptide half-life, they do so through distinct mechanisms that influence peptide conformation and, potentially, bioactivity. This document summarizes available experimental data, provides detailed experimental protocols, and offers visual aids to inform the rational design of next-generation peptide drugs.

Introduction: Two Orthogonal Approaches to Peptide Stabilization

Native peptides are often hampered by their susceptibility to enzymatic degradation, limiting their therapeutic window. Methylation, the addition of a methyl group to the amino acid structure, offers a powerful solution to this challenge. The two primary strategies discussed here, N-methylation and α-methylation of leucine, represent two distinct approaches to bolstering peptide stability.[1]

  • N-methylation , in the case of N-methyl-leucine, involves the substitution of the hydrogen atom on the amide nitrogen with a methyl group. This modification directly protects the adjacent peptide bond from proteolytic cleavage through steric hindrance.[2][3][4]

  • α-methylation , as seen in this compound, involves the replacement of the α-hydrogen with a methyl group. This modification introduces a significant conformational constraint on the peptide backbone, often promoting the formation of stable secondary structures like α-helices, which are inherently more resistant to proteolysis.[1]

This guide will delve into the quantitative effects of these modifications on peptide stability and conformation, supported by experimental evidence.

Quantitative Comparison of Stability Enhancement

While direct head-to-head comparative studies on the same peptide scaffold are limited in the available literature, we can infer the relative efficacy of each modification from independent studies. The following tables summarize the typical stability enhancements observed upon incorporation of N-methylated and α-methylated amino acids.

Table 1: Proteolytic Stability of N-Methylated Peptides

Parent PeptideModificationAssay ConditionHalf-life (t½)Fold Increase in StabilityReference
Unmodified PeptideNoneHuman Serum~0.8 hours-Illustrative Data[5]
N,N-Dimethyl-Valine PeptideN,N-dimethylationHuman Serum~18 hours~22.5Illustrative Data[5]
Antimicrobial Peptide (TA4)N-Methyl-LysineHuman Serum~1.5 hours~1.5[6]
GnRH[D-Lys6]-GnRHRat55 ± 11 min~9-27[6]

Note: Data presented is illustrative and highlights the general trend of increased stability with N-methylation. The actual enhancement is sequence and position-dependent.[5]

Table 2: Proteolytic Stability of α-Methylated Peptides

Parent PeptideModificationAssay ConditionObservationReference
Model Peptideα-Tfm-amino acid at P1α-ChymotrypsinAbsolute stability[7]
Model Peptideα-Tfm-amino acid at P2 & P'2α-ChymotrypsinConsiderable proteolytic stability[7]
β-peptidesβ-amino acid incorporationVarious peptidasesSuperior stability profile[8]

Note: Quantitative half-life data for α-methyl-leucine specifically is scarce in the provided results. The data for other α-substituted amino acids suggests a significant increase in proteolytic resistance.

Conformational Effects: A Tale of Two Constraints

The structural consequences of N-methylation versus α-methylation are fundamentally different and play a crucial role in their stabilizing effects and overall impact on peptide function.

N-methyl-leucine: The primary conformational effect of N-methylation is local. It restricts the rotation around the Cα-N bond and can influence the cis/trans isomerization of the peptide bond it is part of.[9] This can lead to a more pre-organized and rigid backbone, which can be advantageous for receptor binding. However, the removal of the amide proton, a hydrogen bond donor, can also disrupt secondary structures like α-helices if placed at a critical position.

This compound: In contrast, α-methylation has a more profound and often global effect on peptide conformation. The steric bulk of the α-methyl group significantly restricts the allowable φ and ψ dihedral angles of the peptide backbone, strongly favoring the formation of helical structures (α-helix or 310-helix).[1] This induced helicity not only contributes to increased proteolytic resistance but can also be engineered to enhance target binding affinity.

Experimental Protocols

For researchers aiming to evaluate these modifications, the following detailed protocols for peptide synthesis and stability assessment are provided.

Solid-Phase Peptide Synthesis (SPPS)

4.1.1. Synthesis of Peptides Containing N-methyl-leucine

The incorporation of N-methylated amino acids presents synthetic challenges due to the steric hindrance of the secondary amine, which can lead to slower coupling reactions.

  • Resin: Rink Amide resin is a suitable solid support.

  • Amino Acid Activation: Use potent coupling reagents like HATU or HCTU (4 equivalents) with a non-nucleophilic base such as DIPEA (8 equivalents).

  • Coupling: Allow for longer coupling times (e.g., 2 hours) or perform a double coupling to ensure complete reaction.

  • Monitoring: The Kaiser test is unreliable for secondary amines. Use a more appropriate test like the bromophenol blue test to monitor coupling completion.

  • Deprotection: Use a standard 20% piperidine in DMF solution for Fmoc removal.

  • Cleavage: A standard cleavage cocktail of TFA/TIS/water (95:2.5:2.5) can be used.

4.1.2. Synthesis of Peptides Containing this compound

The synthesis of peptides with α,α-disubstituted amino acids also requires optimized conditions due to steric hindrance.

  • Resin: 2-chlorotrityl chloride resin is often used for the first amino acid attachment.

  • Amino Acid Activation: Similar to N-methylated amino acids, use of powerful activating agents like HATU or HCTU is recommended.

  • Coupling: Extended coupling times and/or double coupling are often necessary.

  • Monitoring: The Kaiser test can be used to monitor the deprotection of the preceding amino acid.

  • Deprotection: Standard Fmoc deprotection protocols are applicable.

  • Cleavage: Cleavage from 2-chlorotrityl chloride resin is typically achieved with a mild solution of TFA in DCM to avoid side reactions.

In Vitro Enzymatic Degradation Assay

This assay is crucial for quantifying the stability of modified peptides in a biologically relevant matrix.

  • Materials:

    • Test peptides (modified and unmodified controls)

    • Pooled human serum or plasma

    • Phosphate-buffered saline (PBS), pH 7.4

    • Acetonitrile (ACN) with 0.1% Trifluoroacetic Acid (TFA) for quenching and protein precipitation

    • Incubator at 37°C

    • Centrifuge

    • HPLC-UV or LC-MS system for analysis

  • Procedure:

    • Peptide Solution Preparation: Prepare stock solutions of the peptides in an appropriate solvent (e.g., DMSO) and dilute to the final concentration (typically 10-100 µM) in pre-warmed human serum or plasma (e.g., 25% v/v in PBS).

    • Incubation: Incubate the peptide-serum mixture at 37°C.

    • Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

    • Quenching: Immediately add the aliquot to a tube containing ice-cold ACN with 0.1% TFA to stop the enzymatic reaction and precipitate serum proteins.

    • Centrifugation: Centrifuge the samples at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.

    • Analysis: Analyze the supernatant for the remaining intact peptide using a validated RP-HPLC method with UV detection or LC-MS for more specific quantification.

    • Data Analysis: Calculate the percentage of intact peptide remaining at each time point relative to the t=0 sample. The half-life (t½) can be determined by fitting the data to a one-phase exponential decay curve.

Conformational Analysis by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique to assess the secondary structure of peptides in solution.

  • Sample Preparation: Dissolve the purified peptides in an appropriate buffer (e.g., phosphate buffer, pH 7.4) or a helix-inducing solvent like 2,2,2-trifluoroethanol (TFE) to a concentration of approximately 0.1-0.2 mg/mL.

  • Data Acquisition:

    • Use a quartz cuvette with a path length of 1 mm.

    • Record spectra from approximately 190 to 260 nm.

    • Average multiple scans to improve the signal-to-noise ratio.

  • Data Analysis:

    • An α-helical structure is characterized by a positive peak around 195 nm and two negative peaks at approximately 208 and 222 nm.

    • A random coil structure typically shows a strong negative peak around 200 nm.

    • The mean residue ellipticity can be calculated to quantify the helical content.

Visualizing Workflows and Mechanisms

To further clarify the concepts and procedures discussed, the following diagrams are provided in the DOT language for Graphviz.

Peptide_Synthesis_Workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_analysis Analysis Resin Resin Swelling Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling Amino Acid Coupling (N-Me-Leu or α-Me-Leu) Deprotection1->Coupling Wash1 Washing Coupling->Wash1 Repeat Repeat Cycle Wash1->Repeat Repeat->Deprotection1 Deprotection2 Final Fmoc Deprotection Repeat->Deprotection2 Final Cycle Cleavage Cleavage from Resin Deprotection2->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spectrometry Purification->Characterization

Caption: General workflow for the solid-phase synthesis of modified peptides.

Stability_Assay_Workflow Start Peptide Incubation in Serum (37°C) Time_Points Aliquots taken at various time points Start->Time_Points Quench Quench with ACN/TFA & Protein Precipitation Time_Points->Quench Centrifuge Centrifugation Quench->Centrifuge Analyze LC-MS or HPLC Analysis of Supernatant Centrifuge->Analyze Data Data Analysis (Half-life calculation) Analyze->Data

Caption: Workflow for an in vitro enzymatic degradation assay.

Mechanism_of_Stabilization cluster_n_methyl N-methyl-leucine cluster_alpha_methyl This compound N_Me_Leu N-methyl-leucine Steric hindrance at the amide nitrogen protects the peptide bond. Alpha_Me_Leu This compound Conformational constraint on the backbone induces a stable helical structure. Protease Proteolytic Enzyme Protease->N_Me_Leu Blocked Protease->Alpha_Me_Leu Resistant

Caption: Mechanisms of proteolytic stability enhancement.

Conclusion: A Strategic Choice in Peptide Design

Both N-methyl-leucine and this compound are powerful tools for enhancing the proteolytic stability of therapeutic peptides. The choice between these two modifications is not merely about maximizing half-life but involves a strategic consideration of the desired conformational properties and potential impact on biological activity.

  • N-methyl-leucine is a reliable choice for directly protecting a specific cleavage site with minimal perturbation to the overall peptide structure, although it can disrupt hydrogen bonding in secondary structures.

  • This compound is ideal for inducing a more rigid, helical conformation, which can be beneficial for both stability and receptor interaction, but may lead to more significant changes in the peptide's overall topology.

Ultimately, the optimal choice will depend on the specific peptide sequence, its target, and the desired pharmacokinetic and pharmacodynamic profile. The experimental protocols provided in this guide offer a framework for researchers to empirically determine the most suitable modification for their therapeutic candidates.

References

A Comparative Guide to DL-alpha-Methylleucine and Other Leucine Analogs in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between leucine analogs is critical for designing experiments and interpreting results. This guide provides a comprehensive comparison of DL-alpha-Methylleucine and other key leucine analogs, focusing on their performance in crucial cellular assays. The information is supported by experimental data and detailed protocols to aid in your research endeavors.

This comparison guide delves into the functional characteristics of this compound alongside other widely used leucine analogs such as 2-aminobicyclo[1][1][2]heptane-2-carboxylic acid (BCH), Gabapentin, and Pregabalin. The primary focus is on their impact on two key cellular processes: the activation of the mTORC1 signaling pathway, a central regulator of cell growth and metabolism, and the inhibition of the L-type amino acid transporter 1 (LAT1), which is crucial for the transport of large neutral amino acids.

Comparative Analysis of Leucine Analogs: mTORC1 Activation and LAT1 Inhibition

The efficacy of various leucine analogs can be quantitatively assessed by determining their half-maximal effective concentration (EC50) for activating downstream components of the mTORC1 pathway, such as p70S6 Kinase (p70S6K), and their half-maximal inhibitory concentration (IC50) for blocking leucine transport through LAT1. The following tables summarize the available quantitative data for a selection of leucine analogs.

Table 1: Comparative Efficacy of Leucine Analogs on mTORC1 Pathway Activation

CompoundAssayTargetCell TypeEC50/Fold ChangeReference
L-LeucineWestern Blotp-p70S6K (Thr389)Human Myotubes~2.0-fold increase[3]
L-LeucineWestern Blotp-mTOR (Ser2448)Human Myotubes~1.3-fold increase[3]
This compoundWestern Blotp-p70S6KAdipocytesWeak agonist activity[4]
GabapentinWestern BlotPI3K/Akt/mTOR pathwayPC12 cellsActivation observed[2]
Pregabalin---Data not available-
BCH-mTORC1 signalingC2C12 myotubesInhibition of BCAA uptake may limit signaling[5]

Table 2: Comparative Potency of Leucine Analogs on LAT1 Inhibition

CompoundAssaySubstrateCell Type/SystemIC50Reference
BCH[¹⁴C]-L-Leucine uptakeL-LeucineKB cells75.3 ± 6.7 µM[1]
BCH[¹⁴C]-L-Leucine uptakeL-LeucineSaos2 cells78.8 ± 3.5 µM[1]
JPH203 (KYT-0353)[¹⁴C]-L-Leucine uptakeL-LeucineHT-29 cells0.06 µM[1]
Gabapentin[³H]-Gabapentin uptakeGabapentinTREx HEK-hLAT1 cells-[6]
This compound---Data not available-

Note: The inhibitory activity of these compounds can vary significantly depending on the cell type, substrate used, and assay conditions.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the molecular interactions and experimental procedures discussed, the following diagrams have been generated using the Graphviz DOT language.

Leucine-Mediated mTORC1 Signaling Pathway

The mTORC1 pathway is a critical signaling cascade that responds to amino acid availability, particularly leucine, to regulate protein synthesis and cell growth.

mTORC1_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Leucine Leucine LAT1 LAT1 Transporter Leucine->LAT1 Enters cell Sestrin2 Sestrin2 LAT1->Sestrin2 Binds to GATOR2 GATOR2 Sestrin2->GATOR2 Releases inhibition GATOR1 GATOR1 GATOR2->GATOR1 Inhibits RagA_B_GTP RagA/B-GTP GATOR1->RagA_B_GTP GAP activity for RagA/B mTORC1_inactive Inactive mTORC1 RagA_B_GTP->mTORC1_inactive Recruits to Lysosome RagC_D_GDP RagC/D-GDP RagC_D_GDP->mTORC1_inactive Recruits to Lysosome mTORC1_active Active mTORC1 mTORC1_inactive->mTORC1_active Activation at Lysosome p70S6K p70S6K mTORC1_active->p70S6K Phosphorylates _4E_BP1 4E-BP1 mTORC1_active->_4E_BP1 Phosphorylates Protein_Synthesis Protein Synthesis p70S6K->Protein_Synthesis Promotes _4E_BP1->Protein_Synthesis Relieves inhibition of

Caption: Leucine-induced mTORC1 signaling pathway.

Experimental Workflow: Comparative Analysis of mTORC1 Activation

The following workflow outlines the key steps in comparing the effects of different leucine analogs on the activation of the mTORC1 pathway using Western blotting.

mTOR_Activation_Workflow cluster_setup Cell Culture & Treatment cluster_processing Sample Processing cluster_analysis Western Blot Analysis cluster_data Data Analysis A Seed C2C12 myoblasts B Differentiate into myotubes A->B C Starve cells (amino acid-free media) B->C D Treat with Leucine Analogs (e.g., this compound, BCH) C->D E Lyse cells and collect protein D->E F Quantify protein concentration (BCA assay) E->F G SDS-PAGE and transfer to membrane F->G H Incubate with primary antibodies (p-p70S6K, total p70S6K) G->H I Incubate with secondary antibody H->I J Detect signal (chemiluminescence) I->J K Quantify band intensity J->K L Normalize phosphorylated protein to total protein K->L M Compare fold change vs. control L->M

Caption: Workflow for comparing mTORC1 activation by leucine analogs.

Experimental Workflow: Competitive Inhibition of LAT1-mediated Transport

This workflow details the process of a competitive inhibition assay to determine the IC50 of leucine analogs on LAT1-mediated transport of a radiolabeled substrate.

LAT1_Inhibition_Workflow cluster_setup Cell Preparation cluster_treatment Inhibition Assay cluster_measurement Quantification cluster_analysis Data Analysis A Seed LAT1-expressing cells (e.g., HT-29) B Wash cells with uptake buffer A->B C Incubate with increasing concentrations of Leucine Analog B->C D Add radiolabeled substrate (e.g., [14C]-L-Leucine) C->D E Incubate for a defined time D->E F Stop uptake and wash cells E->F G Lyse cells F->G H Measure radioactivity (scintillation counting) G->H I Normalize to protein content H->I J Plot % inhibition vs. log[Inhibitor] I->J K Calculate IC50 value J->K

Caption: Workflow for LAT1 competitive inhibition assay.

Detailed Experimental Protocols

mTORC1 Activation Assay via Western Blotting

This protocol outlines the key steps for assessing the phosphorylation status of mTORC1 downstream targets in response to treatment with leucine analogs.

1. Cell Culture and Treatment:

  • Cell Line: C2C12 myoblasts are a suitable model.

  • Seeding: Seed cells in 6-well plates and grow to ~80% confluency in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).

  • Differentiation: To induce differentiation into myotubes, switch to DMEM with 2% horse serum for 4-6 days.

  • Starvation: Prior to treatment, starve the myotubes in amino acid-free media for 2-4 hours to reduce basal signaling.

  • Treatment: Treat cells with varying concentrations of this compound or other leucine analogs for 30-60 minutes. Include a positive control (L-Leucine) and a vehicle control.

2. Protein Extraction and Quantification:

  • Wash cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each sample using a BCA protein assay.

3. SDS-PAGE and Immunoblotting:

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

  • Incubate the membrane with primary antibodies against phosphorylated p70S6K (e.g., at Thr389) and total p70S6K overnight at 4°C.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

4. Data Analysis:

  • Quantify the intensity of the protein bands using densitometry software.

  • Normalize the signal from the phosphorylated protein to the corresponding total protein for each sample.

  • Calculate the fold change in phosphorylation relative to the vehicle-treated control.

LAT1 Competitive Inhibition Assay

This protocol describes a method to determine the inhibitory potency of leucine analogs on LAT1-mediated transport.

1. Cell Culture:

  • Cell Line: A cell line with high LAT1 expression, such as HT-29 human colon cancer cells, is recommended.

  • Seeding: Plate cells in 24-well plates and grow to confluency.

2. Uptake Assay:

  • Wash the cells with a sodium-free uptake buffer (e.g., choline-based buffer) to isolate the activity of sodium-independent transporters like LAT1.

  • Pre-incubate the cells for 10-15 minutes with varying concentrations of the test compound (e.g., this compound, BCH).

  • Initiate the uptake by adding a fixed concentration of a radiolabeled LAT1 substrate, such as [¹⁴C]-L-Leucine.

  • Incubate for a short, defined period (e.g., 1-5 minutes) at 37°C to measure initial transport rates.

  • Stop the uptake by rapidly washing the cells with ice-cold uptake buffer.

3. Quantification:

  • Lyse the cells in a suitable lysis buffer (e.g., 0.1 M NaOH).

  • Measure the radioactivity in the cell lysates using a scintillation counter.

  • Determine the protein concentration in each well to normalize the uptake data.

4. Data Analysis:

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

This comprehensive guide provides a foundational understanding of how to compare this compound with other leucine analogs in key cellular assays. By utilizing the provided data, diagrams, and protocols, researchers can better design and interpret their experiments in the pursuit of novel scientific discoveries and therapeutic advancements.

References

A Comparative Guide to Validating DL-alpha-Methylleucine Incorporation via Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise incorporation of non-canonical amino acids such as DL-alpha-Methylleucine is a critical step in protein engineering and drug design. This guide provides an objective comparison of mass spectrometry-based validation techniques with alternative methods, supported by experimental data and detailed protocols to ensure the structural integrity of the modified proteins.

The substitution of natural amino acids with synthetic counterparts like this compound offers a powerful tool to enhance the therapeutic properties of proteins, modulate their structure and function, and introduce novel biochemical functionalities. However, the successful incorporation of these unnatural amino acids (UAAs) requires rigorous analytical validation to confirm their presence at the desired position and to quantify the efficiency of incorporation. Mass spectrometry has emerged as the gold standard for this purpose due to its high sensitivity, accuracy, and ability to provide sequence-specific information.[1]

Quantitative Comparison of Incorporation Efficiency

The efficiency of UAA incorporation can vary depending on the expression system, the specific UAA, and the engineered aminoacyl-tRNA synthetase/tRNA pair utilized. While precise quantitative data for this compound incorporation is not extensively published, the following table illustrates how such data is typically presented, based on studies of similar UAAs. Mass spectrometry allows for the determination of the percentage of the target protein that has successfully incorporated the UAA.

MethodTarget ProteinUnnatural Amino AcidReported Incorporation Efficiency (%)Reference
LC-MS/MSRecombinant GFPp-Azido-L-phenylalanine~85%Fictional Data
MALDI-TOF MSMyoglobinp-Benzoyl-L-phenylalanine~70%Fictional Data
LC-MS/MSThioredoxinN-epsilon-acetyl-L-lysine>95%Fictional Data

Note: The data in this table is representative and intended to illustrate the format of quantitative comparison. Actual incorporation efficiencies for this compound will vary.

Mass Spectrometry for Validating this compound Incorporation

Mass spectrometry (MS) is the cornerstone for confirming the molecular weight of a synthesized peptide or protein, thereby verifying the incorporation of this compound. The addition of a methyl group to leucine results in a mass increase of 14.02 Da. Both "top-down" and "bottom-up" proteomics strategies can be employed for this validation.

Top-down proteomics involves the analysis of intact proteins. High-resolution mass spectrometers can detect the mass shift corresponding to the incorporation of this compound, providing a rapid confirmation of its presence.

Bottom-up proteomics , the more common approach, involves the enzymatic digestion of the protein into smaller peptides prior to MS analysis. This method not only confirms incorporation but can also pinpoint the exact location of the UAA within the protein sequence through tandem mass spectrometry (MS/MS).

Experimental Workflow for LC-MS/MS Validation

cluster_0 Sample Preparation cluster_1 Mass Spectrometry Analysis cluster_2 Data Analysis Protein_Purification Protein Purification Enzymatic_Digestion Enzymatic Digestion (e.g., Trypsin) Protein_Purification->Enzymatic_Digestion Peptide_Cleanup Peptide Cleanup (e.g., C18 desalting) Enzymatic_Digestion->Peptide_Cleanup LC_Separation LC Separation Peptide_Cleanup->LC_Separation MS1_Scan MS1 Scan (Intact Peptide Mass) LC_Separation->MS1_Scan MS2_Scan MS/MS Scan (Peptide Fragmentation) MS1_Scan->MS2_Scan Database_Searching Database Searching MS2_Scan->Database_Searching Validation Validation of Incorporation Site Database_Searching->Validation Quantification Quantification of Incorporation Efficiency Validation->Quantification

Caption: A typical bottom-up proteomics workflow for the validation of UAA incorporation.

Comparison with Alternative Methods

While mass spectrometry is the most definitive method, other techniques can provide complementary evidence of UAA incorporation.

TechniquePrincipleInformation ProvidedAdvantagesLimitations
Mass Spectrometry Measures mass-to-charge ratio of ionized molecules.Confirms incorporation, identifies location, and quantifies efficiency.High sensitivity, high accuracy, provides sequence-specific information.Requires specialized equipment and expertise.
NMR Spectroscopy Measures the magnetic properties of atomic nuclei.Provides detailed 3D structural information of the protein.Can confirm incorporation and assess structural perturbations.Lower sensitivity than MS, requires larger amounts of pure protein, complex data analysis.[2][3][4][5][6][7][8]
Western Blot with Click Chemistry Antibody-based detection following bio-orthogonal ligation.Confirms the presence of the UAA in the protein.Relatively simple and widely available technique.Does not provide site-specific information or quantitative efficiency; requires the UAA to have a bio-orthogonal handle.[9]
Edman Degradation Sequential removal and identification of amino acids from the N-terminus.Can determine the amino acid sequence.Well-established method.Unsuitable for N-methylated or other modified amino acids, less sensitive than MS.

Detailed Experimental Protocols

Protocol 1: In-solution Digestion for Bottom-Up Proteomics
  • Protein Denaturation, Reduction, and Alkylation:

    • Resuspend the purified protein containing this compound in a denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5).

    • Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 5 mM and incubating at 37°C for 1 hour.

    • Alkylate cysteine residues by adding iodoacetamide to a final concentration of 15 mM and incubating in the dark at room temperature for 30 minutes.

  • Enzymatic Digestion:

    • Dilute the sample with 100 mM Tris-HCl (pH 8.5) to reduce the urea concentration to less than 2 M.

    • Add trypsin at a 1:50 (enzyme:protein) ratio and incubate at 37°C overnight.

  • Peptide Desalting:

    • Acidify the digest with trifluoroacetic acid (TFA) to a final concentration of 0.1%.

    • Desalt the peptides using a C18 StageTip or ZipTip.

    • Elute the peptides with a solution of 50% acetonitrile and 0.1% TFA.

    • Dry the eluted peptides in a vacuum centrifuge.

Protocol 2: LC-MS/MS Analysis
  • Sample Resuspension: Resuspend the dried peptides in a solution compatible with liquid chromatography (e.g., 0.1% formic acid in water).

  • LC Separation: Inject the peptide sample onto a reverse-phase liquid chromatography (LC) system coupled to a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument). Separate the peptides using a gradient of increasing acetonitrile concentration.

  • Mass Spectrometry Analysis:

    • Acquire MS1 scans to determine the mass-to-charge ratio of the intact peptides.

    • Select precursor ions for fragmentation and acquire MS/MS scans to determine the amino acid sequence of the peptides.

Protocol 3: Data Analysis
  • Database Searching: Search the acquired MS/MS spectra against a protein database that includes the sequence of the target protein with the potential this compound modification. The mass of this compound must be added to the search parameters.

  • Validation: Manually inspect the MS/MS spectra of peptides identified with the this compound modification to ensure that the fragment ions match the expected fragmentation pattern.

  • Quantification: Determine the incorporation efficiency by comparing the peak intensities of the modified and unmodified peptides in the MS1 scans.

Signaling Pathway and Experimental Logic

The incorporation of this compound is typically achieved through the use of an orthogonal translation system (OTS), which consists of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA. This system works in parallel to the endogenous translation machinery of the host cell.

cluster_OTS Orthogonal Translation System (OTS) cluster_Translation Cellular Translation Machinery aaRS Engineered aaRS aaRS_tRNA aaRS-tRNA Complex aaRS->aaRS_tRNA tRNA Orthogonal tRNA tRNA->aaRS UAA This compound UAA->aaRS Charged_tRNA Charged tRNA aaRS_tRNA->Charged_tRNA ATP -> AMP + PPi Ribosome Ribosome Charged_tRNA->Ribosome Protein Protein with this compound Ribosome->Protein mRNA mRNA with Amber Codon (TAG) mRNA->Ribosome

Caption: The logical workflow of unnatural amino acid incorporation using an orthogonal translation system.

References

Unveiling the Structural Impact of DL-alpha-Methylleucine: An NMR-Based Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the conformational consequences of incorporating unnatural amino acids into peptides is paramount for rational drug design. This guide provides an objective comparison of the structural impact of DL-alpha-Methylleucine ((αMe)Leu) on peptide conformation, supported by a detailed analysis of Nuclear Magnetic Resonance (NMR) data and experimental protocols.

The introduction of an alpha-methyl group to an amino acid residue, such as in this compound, significantly restricts the conformational freedom of the peptide backbone. This steric hindrance favors the adoption of well-defined secondary structures, most notably helical conformations, which can have profound implications for a peptide's biological activity, stability, and membrane permeability. This analysis delves into the NMR spectroscopic evidence that elucidates these structural changes.

Conformational Preferences: A Shift Towards Helical Structures

The incorporation of α,α-disubstituted amino acids like (αMe)Leu is a well-established strategy to induce helical structures, such as 3₁₀-helices and α-helices, in peptides.[1] This is attributed to the steric hindrance imposed by the additional methyl group on the α-carbon, which restricts the available Ramachandran (φ, ψ) angles to the helical region.

In contrast, peptides containing the natural L-leucine residue often exist as a dynamic ensemble of conformations in solution, including random coils and transient helical structures. The degree of helicity in these native peptides is typically low and dependent on the surrounding amino acid sequence and solvent conditions.

Comparative NMR Data Analysis

¹Hα Chemical Shifts

The chemical shift of the α-proton (¹Hα) is sensitive to the peptide's secondary structure. In a random coil conformation, the ¹Hα chemical shifts of most amino acids are found in a narrow range. However, upon formation of a helical structure, these chemical shifts are systematically shifted to lower frequency (upfield).

ResidueTypical ¹Hα Chemical Shift (ppm) in Random CoilExpected ¹Hα Chemical Shift (ppm) in Helical Conformation
L-Leucine~4.35Downfield shift is less pronounced
This compoundNot Applicable (No Hα)Not Applicable (No Hα)

Note: this compound lacks an α-proton, so a direct comparison of this parameter is not possible. However, the chemical shifts of neighboring residues can provide evidence of helical induction. The downfield shift of the NH proton of the residue following the (αMe)Leu residue is a strong indicator of a helical turn.

³J(HN,Hα) Coupling Constants

The three-bond coupling constant between the amide proton (HN) and the α-proton (Hα), denoted as ³J(HN,Hα), is a powerful indicator of the backbone dihedral angle φ.

  • Helical Conformations (α-helix and 3₁₀-helix): Typically exhibit small ³J(HN,Hα) values, generally in the range of 3-6 Hz.

  • Extended or β-sheet Conformations: Show larger ³J(HN,Hα) values, typically between 8-10 Hz.

  • Random Coil: An average of these values is observed, usually around 6-8 Hz.

PeptideExpected ³J(HN,Hα) (Hz)Implied Conformation
Peptide with L-Leucine6 - 8Predominantly random coil with some conformational averaging
Peptide with this compound3 - 6 (for neighboring residues)Predominantly helical
Nuclear Overhauser Effect (NOE) Data

NOE spectroscopy provides information about through-space proximities between protons that are less than 5 Å apart. The pattern of NOE connectivities is highly characteristic of specific secondary structures.

  • Helical Structures:

    • dNN(i, i+1): Strong sequential NOEs between the amide protons of adjacent residues.

    • dαN(i, i+3) and dαβ(i, i+3): Medium-range NOEs indicative of an α-helix.

    • dαN(i, i+2): Characteristic of a 3₁₀-helix.

  • Extended Structures:

    • Strong dαN(i, i+1): NOEs between the α-proton of one residue and the amide proton of the next are dominant.

PeptideExpected Dominant NOE ConnectivitiesInferred Structure
Peptide with L-LeucineStrong sequential dαN(i, i+1)Extended or random coil
Peptide with this compoundStrong sequential dNN(i, i+1) and medium-range dαN(i, i+3) or dαN(i, i+2)Helical (α-helix or 3₁₀-helix)

Experimental Protocols

Peptide Synthesis

Peptides containing this compound can be synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry.[1][2]

Materials:

  • Fmoc-protected amino acids (including Fmoc-DL-alpha-Methylleucine-OH)

  • Rink Amide resin

  • Coupling reagents (e.g., HBTU, HOBt)

  • Base (e.g., DIPEA)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.

  • Amino Acid Coupling: Couple the desired Fmoc-protected amino acid to the resin using a coupling reagent and a base.

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.

NMR Spectroscopy

Sample Preparation:

  • Dissolve the purified peptide in a suitable NMR solvent (e.g., H₂O/D₂O 9:1 or a mixture of an organic solvent like TFE-d₂ and water to promote helicity).

  • The concentration of the peptide should typically be in the range of 1-5 mM.

  • Add a chemical shift reference standard (e.g., DSS or TSP).

NMR Experiments:

  • 1D ¹H NMR: To obtain a general overview of the sample and assess purity and folding.

  • 2D TOCSY (Total Correlation Spectroscopy): To identify the spin systems of the individual amino acid residues.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons and determine the secondary structure. A mixing time of 200-400 ms is typically used for peptides of this size.

  • 2D COSY (Correlation Spectroscopy): To identify scalar-coupled protons and aid in resonance assignment.

  • (Optional) 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To assign the chemical shifts of the carbon atoms.

Visualizing the Impact: Experimental Workflow and Structural Consequences

The following diagrams illustrate the experimental workflow for NMR analysis and the logical relationship between the incorporation of this compound and its structural impact.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_nmr NMR Analysis cluster_analysis Structural Analysis synthesis Solid-Phase Peptide Synthesis purification RP-HPLC Purification synthesis->purification characterization Mass Spectrometry purification->characterization sample_prep Sample Preparation characterization->sample_prep nmr_acq 1D & 2D NMR Acquisition (TOCSY, NOESY, COSY) sample_prep->nmr_acq data_proc Data Processing & Assignment nmr_acq->data_proc structure_calc Structure Calculation (NOE restraints, Dihedral angles) data_proc->structure_calc comparison Comparative Analysis structure_calc->comparison structural_impact start Incorporate this compound steric_hindrance Increased Steric Hindrance at α-Carbon start->steric_hindrance restricted_phi_psi Restricted φ/ψ Dihedral Angles steric_hindrance->restricted_phi_psi helical_conformation Induction of Helical Conformation (3₁₀- or α-helix) restricted_phi_psi->helical_conformation altered_activity Altered Biological Activity (e.g., Receptor Binding) helical_conformation->altered_activity increased_stability Increased Proteolytic Stability helical_conformation->increased_stability

References

A Comparative Guide to Alpha-Methylated and Other Non-Canonical Amino Acids in Peptide Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of non-canonical amino acids into peptide sequences has emerged as a powerful tool to enhance their therapeutic properties. This guide provides an objective comparison of alpha-methylated amino acids against other widely used non-canonical amino acids, such as N-methylated and D-amino acids. The following sections present supporting experimental data, detailed methodologies for key experiments, and visual representations of relevant biological pathways and workflows to aid researchers in the rational design of peptide-based therapeutics.

Introduction to Non-Canonical Amino Acids in Peptide Design

Peptides offer high specificity and low toxicity as therapeutic agents, but their application is often limited by poor metabolic stability and low membrane permeability.[1] The introduction of non-canonical amino acids—amino acids not found among the 20 common proteinogenic amino acids—is a key strategy to overcome these hurdles.[2][3] Among the various modifications, alpha-methylation, N-methylation, and the use of D-amino acids are prominent strategies to improve the pharmacokinetic and pharmacodynamic profiles of peptide drugs.[4][5]

Alpha-Methylated Amino Acids: The substitution of the alpha-hydrogen with a methyl group introduces steric hindrance that restricts the conformational flexibility of the peptide backbone.[1] This often promotes the formation of stable secondary structures like helices and turns, which can lead to higher receptor binding affinity and specificity.[1] This conformational constraint also contributes to increased resistance to enzymatic degradation.

N-Methylated Amino Acids: Replacing the hydrogen atom of the peptide bond's amide nitrogen with a methyl group imparts significant resistance to enzymatic degradation by proteases, which rely on hydrogen bonding with the peptide backbone for recognition and cleavage.[1] Furthermore, by removing a hydrogen bond donor, N-methylation can increase a peptide's lipophilicity, potentially enhancing its ability to cross cell membranes.[1][6]

D-Amino Acids: As enantiomers of the naturally occurring L-amino acids, D-amino acids are not readily recognized by proteases, leading to a significant increase in peptide stability.[7][8] The incorporation of D-amino acids can also induce specific secondary structures, such as turns, and can be used to probe and modify peptide-receptor interactions.[2]

Comparative Analysis of Key Performance Metrics

The choice between alpha-methylation, N-methylation, or D-amino acid substitution depends on the desired properties of the peptide therapeutic. The following tables summarize the quantitative effects of these modifications on proteolytic stability, receptor binding affinity, and membrane permeability.

Proteolytic Stability

The introduction of non-canonical amino acids is a widely recognized strategy to significantly enhance a peptide's resistance to enzymatic degradation, thereby increasing its in vivo half-life.

Peptide/ModificationEnzyme(s)Half-life (t½) of Unmodified PeptideHalf-life (t½) of Modified PeptideFold Increase in StabilityReference
Antimicrobial Peptide (TA4)Serum Proteases~40% remaining after 1h100% remaining after 8h>12[9]
Antimicrobial Lipopeptide (C10:0-A2)Serum Proteases~20% remaining after 1h100% remaining after 8h>20[9]
Antimicrobial Peptide (Pep05)Plasma Proteases< 1h> 24h (DP06, all L-Lys/Arg to D-Lys/Arg)>24[10]
Somatostatin AnalogHuman Serum5.2h (SRIF)>200h (Octreotide with D-Phe, D-Trp)>38[11]
G-protein-binding peptideTrypsin~2.5 min> 42 h> 1000[1]
Antimicrobial Peptide (Polybia-MPI)Trypsin< 6h> 6h (D-MPI)>1[12]
Receptor Binding Affinity

The impact of non-canonical amino acid incorporation on receptor binding is highly context-dependent, influenced by the specific residue being modified and its role in the peptide-receptor interaction.

Peptide/AnalogModificationReceptor SubtypeBinding Affinity (Ki, nM) of Unmodified PeptideBinding Affinity (Ki, nM) of Modified PeptideChange in AffinityReference
Somatostatin AnalogNα-Methylation at IAmp(9)sst(1)(Parent Compound 4)(Compound 10)Increase[13]
Somatostatin AnalogNα-Methylation at Phe(6)sst(1)(Parent Compound 4)(Compound 7)Decrease (2- to >5-fold loss)[13]
Somatostatin AnalogD-Trp8 substitutionSSTR2(SRIF)0.019 (Peptide 2)Significant Increase[11]
MDM2 AntagonistD-amino acid peptide (PMIγ)MDM2(L-peptide)52.8 (Kd)High Affinity[14]
GABARAP-selective peptideL-peptideGABARAP-2.6 (Kd)High Affinity[15]
Membrane Permeability

N-methylation generally increases the passive permeability of peptides by reducing the number of hydrogen bond donors and increasing lipophilicity. The effects of alpha-methylation and D-amino acid substitution are more variable and depend on the overall change in the peptide's conformation and physicochemical properties.

PeptideModificationAssayPermeability (Papp, 10⁻⁶ cm/s) of Unmodified PeptidePermeability (Papp, 10⁻⁶ cm/s) of Modified PeptideFold Increase in PermeabilityReference
Cyclic HexapeptideTriple-N-methylationCaco-2(Parent Peptide)4(Data not for direct comparison)[16]
Various PeptidesTerminal Alkyne TagPAMPA(Untagged)SimilarNo Significant Change[17]
Lysine Methyl EsterEsterificationModel Membrane(Lysine)Permeates Rapidly (P = 10⁻² cm s⁻¹)Significant Increase[18]
Hydrophobic Amino AcidsSide ChainModel Membrane(Hydrophilic Amino Acids)100-fold higher100[18]

Experimental Protocols

Detailed methodologies are crucial for the accurate synthesis and evaluation of peptides containing non-canonical amino acids.

Synthesis of Peptides with Non-Canonical Amino Acids

Solid-Phase Peptide Synthesis (SPPS): This is the standard method for chemically synthesizing peptides. The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to a solid resin support.

  • Materials: Fmoc-protected amino acids (L-, D-, alpha-methylated, or N-methylated), rink amide resin, coupling reagents (e.g., HBTU, HATU), DIPEA, DMF, piperidine, TFA, cleavage cocktail reagents (e.g., phenol, water, TIPS).[19]

  • Procedure:

    • Resin Swelling: The resin is swelled in DMF.

    • Deprotection: The Fmoc protecting group on the resin or the last coupled amino acid is removed using a solution of piperidine in DMF.

    • Coupling: The next Fmoc-protected amino acid is activated with a coupling reagent and a base (DIPEA) and then added to the resin to form a peptide bond. For sterically hindered amino acids like N-methylated or alpha-methylated residues, stronger coupling reagents like HATU may be required, and double coupling may be necessary.

    • Washing: The resin is washed with DMF and other solvents to remove excess reagents and byproducts.

    • Repeat: The deprotection and coupling steps are repeated for each amino acid in the sequence.

    • Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail containing TFA.

    • Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protease Stability Assay

This assay determines the half-life of a peptide in the presence of proteolytic enzymes.

  • Materials: Purified peptide, desired protease (e.g., trypsin, chymotrypsin) or biological matrix (e.g., human serum, plasma), buffer (e.g., PBS, pH 7.4), quenching solution (e.g., TFA).

  • Procedure:

    • Peptide Incubation: The peptide is incubated in a solution containing the protease or biological matrix at a physiological temperature (e.g., 37°C).[7]

    • Time-Point Sampling: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).

    • Quenching: The enzymatic reaction in each aliquot is stopped by adding a quenching solution like TFA.

    • Analysis: The amount of intact peptide remaining at each time point is quantified by RP-HPLC or LC-MS.

    • Data Analysis: The percentage of intact peptide is plotted against time, and the half-life (t½) is calculated by fitting the data to a one-phase exponential decay model.

Receptor Binding Assay (Competitive Radioligand Binding)

This assay measures the affinity of a peptide for its receptor by competing with a radiolabeled ligand.

  • Materials: Cell membranes or purified receptors, radiolabeled ligand with known affinity, unlabeled competitor peptides (test peptides), assay buffer, filter plates, scintillation fluid or gamma counter.

  • Procedure:

    • Incubation: A constant concentration of the radiolabeled ligand and varying concentrations of the unlabeled competitor peptide are incubated with the receptor preparation.

    • Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration through filter plates.

    • Quantification: The amount of radioactivity retained on the filters, representing the bound radioligand, is measured.

    • Data Analysis: The concentration of the competitor peptide that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.[20]

Membrane Permeability Assays

Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that predicts passive membrane permeability.

  • Materials: 96-well filter plates, 96-well acceptor plates, artificial membrane solution (e.g., lecithin in dodecane), buffer solutions (e.g., PBS), test peptides.[21]

  • Procedure:

    • Membrane Coating: The filter plate is coated with the artificial membrane solution.

    • Assay Setup: The acceptor plate is filled with buffer, and the filter plate (donor plate) is placed on top. The test peptide is added to the donor wells.

    • Incubation: The plate sandwich is incubated at room temperature for a defined period (e.g., 4-18 hours).

    • Quantification: The concentration of the peptide in both the donor and acceptor wells is determined by LC-MS or another suitable analytical method.

    • Calculation: The apparent permeability coefficient (Papp) is calculated.

Caco-2 Cell Permeability Assay: This cell-based assay is considered the gold standard for in vitro prediction of human intestinal absorption as it accounts for both passive and active transport mechanisms.

  • Materials: Caco-2 cells, Transwell inserts, cell culture medium, transport buffer (e.g., Hanks' Balanced Salt Solution), test peptides.[3]

  • Procedure:

    • Cell Culture: Caco-2 cells are seeded on Transwell inserts and cultured for approximately 21 days to form a differentiated monolayer.

    • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

    • Permeability Assay: The test peptide is added to the apical (A) or basolateral (B) side of the monolayer. Samples are taken from the opposite compartment at various time points.

    • Quantification: The concentration of the peptide in the collected samples is determined by LC-MS.

    • Calculation: The apparent permeability coefficient (Papp) is calculated for both apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) transport. The efflux ratio (Papp(B-A) / Papp(A-B)) can be calculated to assess the involvement of active efflux transporters.

Visualization of Signaling Pathways and Workflows

Diagrams created using Graphviz (DOT language) illustrate key concepts and experimental processes.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_assays Performance Assays cluster_analysis Data Analysis synthesis Solid-Phase Peptide Synthesis (SPPS) purification RP-HPLC Purification synthesis->purification characterization Mass Spectrometry purification->characterization stability Proteolytic Stability Assay characterization->stability binding Receptor Binding Assay characterization->binding permeability Membrane Permeability Assay characterization->permeability half_life Calculate Half-life (t½) stability->half_life ki_ic50 Determine Ki / IC50 binding->ki_ic50 papp Calculate Papp permeability->papp

Workflow for the comparative study of non-canonical amino acid-containing peptides.

somatostatin_signaling cluster_receptor Somatostatin Receptor (SSTR) cluster_membrane Cell Membrane cluster_cytosol Cytosol SSTR SSTR2/5 AC Adenylate Cyclase SSTR->AC Inhibits K_channel K+ Channel SSTR->K_channel Activates Ca_channel Ca2+ Channel SSTR->Ca_channel Inhibits SHP1 SHP-1 SSTR->SHP1 Activates cAMP cAMP AC->cAMP Converts ATP to Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Leads to Hormone\nSecretion Hormone Secretion Ca_channel->Hormone\nSecretion Reduces Ca2+ influx, decreasing PKA Protein Kinase A cAMP->PKA Activates PKA->Hormone\nSecretion Promotes Anti-proliferative\nEffects Anti-proliferative Effects SHP1->Anti-proliferative\nEffects Mediates SSA Somatostatin Analog (e.g., Octreotide) SSA->SSTR Binds Hyperpolarization->Ca_channel Inhibits

References

Enhancing Proteolytic Resistance: A Comparative Guide to DL-alpha-Methylleucine and Other Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of peptides is often limited by their susceptibility to proteolytic degradation, leading to a short in vivo half-life. Enhancing proteolytic resistance is therefore a critical aspect of peptide drug development. This guide provides a comparative analysis of DL-alpha-Methylleucine, a non-canonical amino acid, against other common strategies for improving peptide stability. The information presented is supported by experimental data and detailed methodologies to assist researchers in selecting the most appropriate strategy for their specific application.

The Challenge of Proteolytic Degradation

Peptides are readily recognized and cleaved by a vast array of proteases and peptidases present in biological fluids and tissues. This enzymatic degradation curtails their bioavailability and therapeutic efficacy. To overcome this, various chemical modifications can be introduced into the peptide sequence to sterically hinder protease access or alter the peptide backbone in a way that is no longer recognized by these enzymes.

This compound: A Promising Tool for Stability

This compound is an alpha-methylated amino acid, meaning a methyl group is added to the alpha-carbon of the leucine residue. This modification introduces steric hindrance that can significantly impede the approach of proteolytic enzymes to the adjacent peptide bonds, thereby enhancing the peptide's resistance to degradation. Studies have shown that the incorporation of α-methylated amino acids can confer protease resistance, which may be advantageous over other methods like the use of D-amino acids, as it can help maintain biological activity while improving stability[1].

Comparative Analysis of Stability Enhancement Strategies

Several methods are employed to increase the proteolytic stability of peptides. The following table summarizes the key characteristics and provides illustrative quantitative data for comparison. It is important to note that the efficacy of each method is highly dependent on the specific peptide sequence and the location of the modification.

Modification StrategyMechanism of ActionIllustrative Half-Life ImprovementKey Considerations
This compound (Cα-methylation) Introduces steric hindrance at the alpha-carbon, restricting backbone flexibility and protease access.5 to 10-fold increaseCan influence peptide conformation and receptor binding affinity. May require specialized synthesis protocols.
D-Amino Acid Substitution Replaces L-amino acids with their non-natural D-enantiomers, which are not recognized by most proteases.> 8-fold increase in serumCan sometimes alter or abolish biological activity if the stereochemistry is critical for receptor interaction.
N-Terminal Acetylation / C-Terminal Amidation Blocks the terminal ends of the peptide, protecting them from exopeptidases.2 to 5-fold increasePrimarily effective against amino- and carboxypeptidases; does not protect against endopeptidases.
Cyclization (Head-to-Tail, Side-Chain) Creates a cyclic peptide structure that is conformationally constrained and less accessible to proteases.Variable, can be significantCan dramatically alter peptide conformation and may be synthetically challenging.
PEGylation Covalent attachment of polyethylene glycol (PEG) chains, which provides a protective shield against proteases.> 10-fold increaseIncreases hydrodynamic volume, which can reduce renal clearance but may also hinder tissue penetration.
N-Methylation Adds a methyl group to the amide nitrogen of the peptide bond, disrupting hydrogen bonding patterns recognized by proteases.~1.5-fold increase in serumCan increase lipophilicity and membrane permeability, but may also alter peptide conformation.

Experimental Protocols

Accurate assessment of proteolytic stability is crucial for comparing the efficacy of different modification strategies. Below are detailed protocols for key experiments.

Protocol 1: In Vitro Peptide Stability Assay in Human Serum

This assay determines the rate of peptide degradation in a biologically relevant matrix.

Materials:

  • Test peptide and unmodified control peptide

  • Pooled human serum

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution (e.g., acetonitrile with 1% trifluoroacetic acid)

  • Incubator or water bath at 37°C

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system

Procedure:

  • Preparation: Thaw pooled human serum at 37°C and centrifuge to remove any precipitates. Prepare stock solutions of the test and control peptides in an appropriate solvent (e.g., water or DMSO).

  • Incubation: Dilute the peptide stock solutions into the pre-warmed human serum to a final concentration of 10-100 µM. Ensure the final concentration of any organic solvent is minimal (<1%) to avoid denaturing serum proteins.

  • Time-Course Sampling: At designated time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes), withdraw an aliquot of the peptide-serum mixture.

  • Quenching: Immediately add the aliquot to a tube containing the quenching solution to stop enzymatic activity and precipitate serum proteins.

  • Protein Precipitation: Vortex the mixture and incubate on ice for at least 10 minutes. Centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes to pellet the precipitated proteins.

  • Analysis: Carefully collect the supernatant and analyze the remaining amount of the intact peptide using a validated HPLC or LC-MS method[2][3][4].

  • Data Analysis: The percentage of the remaining peptide at each time point is calculated relative to the amount at time 0. The half-life (t½) is then determined by plotting the percentage of remaining peptide against time and fitting the data to a first-order decay model.

Protocol 2: Protease-Specific Degradation Assay

This assay evaluates the stability of a peptide against a specific protease.

Materials:

  • Test peptide and unmodified control peptide

  • Specific protease (e.g., trypsin, chymotrypsin)

  • Assay buffer appropriate for the protease (e.g., Tris-HCl, pH 8.0 for trypsin)

  • Quenching solution (e.g., a specific protease inhibitor or strong acid)

  • Incubator or water bath at 37°C

  • HPLC or LC-MS system

Procedure:

  • Reaction Setup: Prepare a solution of the peptide in the assay buffer at a known concentration.

  • Enzyme Addition: Add the protease to the peptide solution to initiate the reaction. The enzyme-to-substrate ratio should be optimized for the specific peptide and protease (e.g., 1:100 w/w).

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time-Course Sampling and Quenching: At various time points, withdraw aliquots and immediately add them to the quenching solution to stop the reaction.

  • Analysis: Analyze the samples by HPLC or LC-MS to quantify the amount of remaining intact peptide.

  • Data Analysis: Determine the rate of degradation and the half-life of the peptide in the presence of the specific protease.

Visualizing Workflows and Pathways

Experimental Workflow for Proteolytic Stability Assay

The following diagram illustrates the general workflow for an in vitro proteolytic stability assay.

Proteolytic Stability Assay Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Peptide_Stock Peptide Stock Solution Incubation Incubate at 37°C Peptide_Stock->Incubation Serum Human Serum Serum->Incubation Quenching Quench Reaction Incubation->Quenching Time Points Precipitation Protein Precipitation Quenching->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Analysis HPLC / LC-MS Analysis Centrifugation->Analysis Data Data Analysis (Half-life) Analysis->Data

Workflow for an in vitro proteolytic stability assay.
Sustained Signaling Through Enhanced Stability

A peptide agonist with enhanced proteolytic stability can lead to prolonged activation of its target receptor, such as a G protein-coupled receptor (GPCR), resulting in sustained downstream signaling. The diagram below illustrates a simplified GPCR signaling pathway leading to the activation of the Mitogen-Activated Protein Kinase (MAPK) cascade. A more stable peptide agonist would lead to a more prolonged signal at each step of this pathway.

Sustained GPCR Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Peptide Stable Peptide Agonist GPCR GPCR Peptide->GPCR Prolonged Binding G_Protein G Protein GPCR->G_Protein Activation Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger MAPKKK MAPKKK Second_Messenger->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK MAPKK->MAPK Phosphorylation Transcription_Factor Transcription Factor MAPK->Transcription_Factor Translocation Gene_Expression Gene Expression Transcription_Factor->Gene_Expression

Sustained GPCR signaling pathway activation.

Conclusion

The incorporation of this compound represents a potent strategy for enhancing the proteolytic resistance of therapeutic peptides. Its ability to confer stability through steric hindrance at the alpha-carbon offers a valuable alternative to other methods such as D-amino acid substitution or PEGylation. The choice of stabilization strategy will ultimately depend on a careful consideration of the peptide's sequence, its intended therapeutic application, and the potential impact of the modification on its biological activity and pharmacokinetic profile. The experimental protocols and comparative data presented in this guide provide a framework for researchers to make informed decisions in the design and development of more stable and effective peptide-based therapeutics.

References

A Comparative Guide: DL-alpha-Methylleucine versus Proline in Constraining Peptide Conformation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic introduction of conformational constraints is a cornerstone of modern peptide and peptidomimetic drug design. By reducing the inherent flexibility of peptides, researchers can enhance metabolic stability, increase receptor affinity and selectivity, and improve oral bioavailability. Among the arsenal of tools available, the incorporation of proline and α,α-disubstituted amino acids, such as DL-alpha-Methylleucine, represents two powerful and distinct strategies to achieve conformational rigidity.

This guide provides an objective comparison of the conformational effects of this compound and proline on peptide structure. The information herein is supported by experimental data from nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, and circular dichroism (CD) spectroscopy to inform the rational design of novel peptide therapeutics.

Fundamental Differences in Structure and Constraint

The conformational constraints imposed by proline and this compound arise from fundamentally different structural modifications.

  • Proline: The side chain of proline is cyclized back onto its own backbone nitrogen, forming a rigid five-membered pyrrolidine ring. This unique structure severely restricts the backbone dihedral angle phi (φ) to a narrow range of approximately -60° to -75°.[1] While the peptide bond preceding proline (the Xaa-Pro bond) can adopt both cis and trans conformations, the energy barrier between these states is lower than for other amino acids, making the cis conformation significantly more accessible.[2][3][4]

  • This compound: As an α,α-disubstituted amino acid, this compound features a methyl group in place of the α-hydrogen. This gem-dimethyl substitution introduces significant steric hindrance, which restricts the allowable combinations of the backbone dihedral angles phi (φ) and psi (ψ). Generally, α-methylated amino acids favor helical conformations, such as the 310-helix or α-helix. Unlike proline, the peptide bond involving the nitrogen of an α-methylated amino acid does not have an amide proton, preventing it from acting as a hydrogen bond donor.

Comparative Analysis of Conformational Parameters

The distinct structural features of proline and this compound lead to different effects on key peptide conformational parameters. The following table summarizes these differences based on data from NMR, X-ray crystallography, and computational studies. Note: Data for this compound is primarily inferred from studies on the broader class of α-methylated amino acids due to the limited availability of direct comparative studies.

ParameterProlineThis compound (inferred)
Backbone Dihedral Angle (φ) Highly restricted to ~ -60° to -75°Restricted to helical regions (α and 310)
Backbone Dihedral Angle (ψ) More flexible, but influenced by φRestricted to helical regions (α and 310)
Cis/Trans Isomerization (Xaa-Iaa bond) Significant population of cis isomer (~5-30%)Strongly favors trans isomer
Hydrogen Bonding Capability (Backbone NH) Acts as a hydrogen bond acceptor onlyNo hydrogen bond donor capability
Preferred Secondary Structure Induces β-turns and polyproline II (PPII) helices; acts as a helix breakerPromotes formation of 310- and α-helices
Side Chain Flexibility Limited due to the cyclic structureLeucine side chain retains its rotational freedom

Impact on Peptide Secondary Structure

The choice between incorporating proline or this compound has profound and predictable consequences for the resulting secondary structure of a peptide.

Proline is well-known as a potent inducer of β-turns , which are critical for the folding and function of many proteins and peptides. The fixed φ angle and the propensity for a cis Xaa-Pro peptide bond facilitate the sharp reversal of the peptide backbone required for a turn. Furthermore, sequences of multiple proline residues can adopt a unique, extended helical structure known as a polyproline II (PPII) helix .[5] This conformation is crucial for many protein-protein interactions. However, within an α-helix, proline acts as a "helix breaker" because its rigid structure introduces a kink and it cannot participate in the helical hydrogen bonding network.[6]

In contrast, This compound and other α-methylated amino acids are strong helix inducers . The steric bulk of the additional methyl group forces the peptide backbone into the tighter turns of a 310-helix or the canonical α-helix . This property is invaluable in the design of stabilized helical peptides, which are important for targeting intracellular protein-protein interactions.

Experimental Protocols

The conformational effects of these amino acids are primarily elucidated through a combination of spectroscopic and structural techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for studying peptide conformation in solution.

Objective: To determine the three-dimensional structure of a peptide, including backbone and side-chain dihedral angles, and to quantify the populations of cis and trans isomers.

Methodology:

  • Sample Preparation:

    • Synthesize the peptide of interest using standard solid-phase peptide synthesis (SPPS) protocols.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity.

    • Dissolve the peptide in a deuterated solvent (e.g., D₂O, DMSO-d₆, or a mixture) to a concentration of 0.1-5 mM.[7]

    • Add an internal standard, such as DSS or TSP, for chemical shift referencing.

  • Data Acquisition:

    • Acquire a series of one- and two-dimensional NMR spectra. Key experiments include:

      • 1D ¹H: To assess overall sample quality and folding.

      • 2D TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual amino acid residues.[7]

      • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.[7] The relative intensities of NOE cross-peaks can be used to distinguish between cis and trans isomers around the Xaa-Pro or Xaa-α-MeLeu bond.

      • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To resolve overlapping proton signals and aid in resonance assignment, particularly for methyl groups.[7] The chemical shifts of proline Cβ and Cγ are sensitive to the cis/trans isomerization state.[8][9]

  • Data Analysis:

    • Resonance Assignment: Assign all proton and carbon signals to their respective atoms in the peptide sequence.

    • Restraint Generation:

      • Derive distance restraints from the intensities of NOE cross-peaks.

      • Derive dihedral angle restraints (φ, ψ) from scalar coupling constants (e.g., ³J(HNHα)) measured from high-resolution 1D or 2D spectra.

    • Structure Calculation: Use the experimental restraints in molecular dynamics or simulated annealing calculations to generate an ensemble of 3D structures consistent with the NMR data.

X-ray Crystallography

X-ray crystallography provides a high-resolution, static picture of the peptide conformation in the solid state.

Objective: To determine the precise atomic coordinates of the peptide and to unambiguously define its secondary structure and intermolecular interactions.

Methodology:

  • Crystallization:

    • Screen a wide range of conditions (e.g., pH, temperature, precipitant type and concentration) to find conditions that yield well-ordered crystals. Vapor diffusion (hanging drop or sitting drop) is the most common method.

  • Data Collection:

    • Mount a single crystal and expose it to a monochromatic X-ray beam.

    • Collect diffraction data as the crystal is rotated.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain electron density maps.

    • Build an atomic model of the peptide into the electron density map.

    • Refine the model to achieve the best fit with the experimental data.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique for assessing the overall secondary structure content of a peptide in solution.

Objective: To estimate the percentage of α-helix, β-sheet, β-turn, and random coil conformations in a peptide.

Methodology:

  • Sample Preparation:

    • Dissolve the purified peptide in a suitable buffer (e.g., phosphate buffer) that does not have a high absorbance in the far-UV region.[10]

    • Accurately determine the peptide concentration.

  • Data Acquisition:

    • Record the CD spectrum in the far-UV region (typically 190-260 nm) using a spectropolarimeter.[11]

  • Data Analysis:

    • The shape and magnitude of the CD spectrum are characteristic of different secondary structures:

      • α-helix: Strong negative bands around 222 nm and 208 nm, and a strong positive band around 192 nm.

      • β-sheet: A negative band around 218 nm and a positive band around 195 nm.

      • Polyproline II (PPII) helix: A weak positive band around 228 nm and a strong negative band around 206 nm.[12][13]

      • Random coil: A strong negative band below 200 nm.

    • Use deconvolution algorithms to estimate the percentage of each secondary structure element.

Visualizing the Impact: Workflow and Structural Logic

The following diagrams illustrate the experimental workflow for comparing peptide conformations and the logical relationship between amino acid structure and the resulting conformational constraints.

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_analysis Conformational Analysis cluster_data Data Interpretation peptide_synthesis Solid-Phase Peptide Synthesis (Pro- or aMeLeu-containing) purification RP-HPLC Purification peptide_synthesis->purification nmr NMR Spectroscopy (TOCSY, NOESY, HSQC) purification->nmr xray X-ray Crystallography purification->xray cd Circular Dichroism purification->cd structure_calc 3D Structure Calculation (Dihedral Angles, Distances) nmr->structure_calc crystal_structure High-Resolution 3D Structure xray->crystal_structure secondary_structure Secondary Structure (% Helix, Turn, etc.) cd->secondary_structure comparison Comparative Analysis of Proline vs. aMeLeu Effects structure_calc->comparison secondary_structure->comparison crystal_structure->comparison

Caption: Experimental workflow for comparing peptide conformations.

structural_logic cluster_proline Proline cluster_amleu This compound pro_structure Cyclic Side Chain pro_phi Restricted φ Angle (~-65°) pro_structure->pro_phi pro_cis Accessible cis-Peptide Bond pro_structure->pro_cis pro_turn β-Turn / PPII Helix pro_phi->pro_turn pro_cis->pro_turn amleu_structure α,α-Disubstitution (Steric Hindrance) amleu_phi_psi Restricted (φ, ψ) Space amleu_structure->amleu_phi_psi amleu_hbond No Amide H-bond Donor amleu_structure->amleu_hbond amleu_helix 3(10)- / α-Helix amleu_phi_psi->amleu_helix amleu_hbond->amleu_helix

Caption: Structural basis for conformational constraints.

Conclusion and Outlook

Both proline and this compound are powerful tools for constraining peptide conformations, but they achieve this through distinct mechanisms, leading to different and predictable structural outcomes.

  • Proline is the residue of choice for inducing β-turns and polyproline II helices , making it ideal for mimicking receptor-bound loop conformations or disrupting helical structures.

  • This compound , as a representative of α-methylated amino acids, is a potent helix promoter , best suited for stabilizing α-helical or 310-helical structures, which is often a key requirement for cell penetration and targeting intracellular protein-protein interactions.

The choice between these two conformationally constraining elements will depend on the specific goals of the peptide design. If a rigid, well-defined turn is desired, proline is often the superior choice. If the goal is to induce and stabilize helicity, this compound presents a compelling alternative. Future research involving the direct comparison of these two residues within the same peptide backbone using a combination of NMR, X-ray crystallography, and CD spectroscopy will further refine our understanding and expand the molecular toolkit for rational peptide drug design.

References

Unraveling the Receptor Interactions of DL-alpha-Methylleucine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuances of receptor binding affinity is paramount for designing effective therapeutics. This guide provides a comparative analysis of DL-alpha-Methylleucine's impact on receptor binding, drawing from available scientific information. Due to a lack of specific quantitative binding data for this compound in the public domain, this guide will focus on the broader context of alpha-methylated amino acids and the parent amino acid, Leucine, to infer potential interactions and provide a framework for future research.

Executive Summary

This compound is a synthetic derivative of the essential amino acid Leucine, characterized by a methyl group addition at the alpha-carbon. While this modification is known to influence the pharmacological properties of amino acids and peptides, specific data on this compound's receptor binding affinity remains elusive in currently available literature. This guide, therefore, explores the known effects of Leucine on various receptors and signaling pathways, and discusses how alpha-methylation could theoretically modulate these interactions. The primary aim is to provide a foundational understanding for researchers looking to investigate the pharmacological profile of this compound.

Introduction to this compound

This compound is a branched-chain amino acid that has been utilized in various research contexts, including studies on protein synthesis and metabolism[1]. The introduction of a methyl group at the alpha-carbon can sterically hinder enzymatic degradation and alter the molecule's conformational flexibility, which in turn can affect its interaction with protein binding sites, including receptors.

Potential Receptor Targets and Signaling Pathways

Based on the known pharmacology of its parent compound, Leucine, several receptor systems and signaling pathways are of interest for investigating the effects of this compound.

Glutamate Receptors

Leucine has been shown to modulate glutamate receptor function. For instance, studies have indicated that Leucine can influence the binding of glutamate to its receptors in the brain[2]. Glutamate receptors are broadly classified into ionotropic (iGluRs) and metabotropic (mGluRs) receptors, both of which are critical for excitatory neurotransmission[3][4].

  • Ionotropic Glutamate Receptors (iGluRs): These include NMDA, AMPA, and kainate receptors, which are ligand-gated ion channels[5]. Alterations in the binding affinity of ligands to these receptors can have profound effects on synaptic plasticity and neuronal excitability.

  • Metabotropic Glutamate Receptors (mGluRs): These are G-protein coupled receptors that modulate synaptic transmission and neuronal excitability through second messenger signaling cascades[3][6][7].

The alpha-methylation of Leucine could potentially alter its affinity and efficacy at these receptors compared to native Leucine.

The mTOR Signaling Pathway

Leucine is a well-established activator of the mechanistic target of rapamycin (mTOR) signaling pathway, which is a central regulator of cell growth, proliferation, and metabolism. The interaction of Leucine with components of the mTORC1 complex is a key step in this activation. It is plausible that this compound could also interact with this pathway, and its alpha-methylation might influence the potency and duration of this interaction.

Comparative Data (Hypothetical Framework)

In the absence of direct experimental data for this compound, the following table provides a hypothetical framework for how its receptor binding affinity could be compared to Leucine and other relevant ligands. This table is intended to guide future experimental design.

CompoundTarget ReceptorRadioligandKi (nM)Fold Difference vs. LeucineReference
L-LeucineGlutamate Receptor (Subtype X)[3H]GlutamateValue1xHypothetical
This compound Glutamate Receptor (Subtype X)[3H]GlutamateTo be determinedTo be determinedHypothetical
Known AgonistGlutamate Receptor (Subtype X)[3H]GlutamateValueValueLiterature
Known AntagonistGlutamate Receptor (Subtype X)[3H]GlutamateValueValueLiterature

Experimental Protocols

To determine the receptor binding affinity of this compound, standard radioligand binding assays can be employed. The following provides a generalized protocol.

Radioligand Binding Assay Protocol

This protocol outlines a competitive binding assay to determine the inhibition constant (Ki) of this compound for a target receptor.

Materials:

  • Cell membranes or tissue homogenates expressing the target receptor.

  • Radiolabeled ligand (e.g., [3H]glutamate) specific for the target receptor.

  • Unlabeled this compound.

  • Unlabeled reference compounds (e.g., L-Leucine, known agonists/antagonists).

  • Assay buffer (composition will be receptor-dependent).

  • Filtration apparatus (e.g., Brandel cell harvester).

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Prepare membranes from cells or tissues known to express the receptor of interest.

  • Assay Setup: In a 96-well plate, add a fixed concentration of the radioligand to each well.

  • Competition: Add increasing concentrations of the unlabeled test compound (this compound) or reference compounds to the wells. Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known saturating ligand).

  • Incubation: Add the membrane preparation to each well and incubate at a specific temperature for a time sufficient to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant[8].

Visualizing Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for a competitive binding assay and a simplified representation of a potential signaling pathway.

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_separation Separation & Measurement cluster_analysis Data Analysis prep_radioligand Prepare Radioligand incubation Incubate Radioligand, Competitor, and Membranes prep_radioligand->incubation prep_competitor Prepare Competitor (this compound) prep_competitor->incubation prep_membranes Prepare Receptor Membranes prep_membranes->incubation filtration Filter to Separate Bound and Free Ligand incubation->filtration counting Scintillation Counting filtration->counting analysis Calculate IC50 and Ki counting->analysis

Fig. 1: Experimental workflow for a competitive radioligand binding assay.

signaling_pathway Ligand This compound Receptor Glutamate Receptor Ligand->Receptor Binds G_Protein G-Protein Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Fig. 2: Simplified hypothetical signaling pathway for this compound.

Conclusion and Future Directions

While direct comparative data on the receptor binding affinity of this compound is currently unavailable, this guide provides a rational starting point for its pharmacological investigation. Based on the known activities of Leucine, promising avenues for research include the systematic evaluation of this compound's effects on glutamate receptors and the mTOR signaling pathway. The experimental protocols and conceptual frameworks presented here are intended to facilitate such studies. Further research is crucial to elucidate the specific molecular targets of this compound and to understand how alpha-methylation impacts its biological activity, which will be vital for assessing its potential as a therapeutic agent.

References

A Comparative Analysis of Fluorinated Leucine and DL-alpha-Methylleucine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of non-canonical amino acids, fluorinated leucine and DL-alpha-methylleucine have emerged as valuable tools for researchers and drug development professionals. Their unique structural modifications offer distinct advantages in modulating peptide and protein properties, from enhancing metabolic stability to influencing biological activity. This guide provides a comprehensive, data-driven comparison of these two leucine analogs to inform their strategic application in research and therapeutic development.

Physicochemical Properties: A Tale of Two Modifications

The introduction of fluorine atoms or a methyl group at the alpha-carbon significantly alters the physicochemical properties of the parent amino acid, leucine. These changes have profound implications for their behavior in biological systems. 5,5,5-Trifluoroleucine exhibits increased hydrophobicity due to the presence of the trifluoromethyl group, a property that can enhance protein stability. In contrast, the alpha-methylation of this compound introduces steric hindrance and removes the acidic alpha-proton, which can impact its reactivity and interactions with enzymes.

Property5,5,5-TrifluoroleucineThis compoundReference
Molecular Formula C6H10F3NO2C7H15NO2[1]
Molecular Weight 185.14 g/mol 145.20 g/mol [1]
LogP (Predicted) Not available1.53[1]
pKa (Predicted) Not available2.59 (acidic), 9.89 (basic)[2]
Boiling Point (Predicted) Not available236.0 °C[2]
Melting Point Not available300 °C[2]

Metabolic Stability: Resisting the Proteolytic Machinery

A primary application of non-canonical amino acids in drug development is to enhance the metabolic stability of peptide-based therapeutics. Both fluorination and alpha-methylation have been shown to confer resistance to proteolytic degradation.

Incorporating fluorinated leucine into peptides can significantly increase their stability against enzymatic cleavage. The strong electron-withdrawing nature of fluorine can alter the electronic properties of the adjacent peptide bond, making it less susceptible to hydrolysis by proteases.[3]

Similarly, the presence of a methyl group at the alpha-carbon in this compound provides steric hindrance that can prevent proteases from accessing and cleaving the peptide bond. This modification has been shown to dramatically increase the half-life of peptides in biological matrices.[3]

While direct comparative quantitative data is limited, studies on related N-methylated amino acids suggest a significant enhancement in stability.

ParameterFluorinated Leucine-Containing PeptidesThis compound-Containing Peptides
Proteolytic Stability Increased resistance to various proteases.[3]Significantly increased half-life in serum and other biological matrices (inferred from N-methylated amino acids).[3]

Biological Activity: Modulating Cellular Processes

Both fluorinated leucine and this compound can influence fundamental cellular processes such as protein synthesis and signaling pathways.

This compound is also known to be involved in protein synthesis and metabolic processes.[4] It is suggested to act as a substrate in metabolic studies and can be used in protein engineering.[4] Leucine is a known activator of the mTOR signaling pathway, a central regulator of cell growth and proliferation. While it is plausible that this compound may also modulate this pathway, direct experimental evidence and quantitative data on its effects are currently lacking.

Biological EffectFluorinated LeucineThis compound
Protein Synthesis Can be incorporated into proteins; may act as an inhibitor.Utilized in protein synthesis studies.[4]
mTOR Signaling Potential to modulate, but specific effects are not well-documented.Likely to interact with the pathway, but direct evidence is limited.

Experimental Protocols

To facilitate further research and direct comparison, detailed experimental protocols for key assays are provided below.

Metabolic Stability Assay (Liver Microsomes)

This assay assesses the susceptibility of a compound to metabolism by liver enzymes.

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_compound Prepare Test Compound (e.g., in DMSO) mix Combine Microsomes, Buffer, and Compound prep_compound->mix prep_microsomes Thaw Liver Microsomes (e.g., human, rat) prep_microsomes->mix prep_buffer Prepare Incubation Buffer (e.g., phosphate buffer, pH 7.4) prep_buffer->mix prep_nadph Prepare NADPH Regenerating System start_reaction Initiate Reaction with NADPH prep_nadph->start_reaction preincubate Pre-incubate at 37°C mix->preincubate preincubate->start_reaction incubate Incubate at 37°C with Shaking (take samples at time points) start_reaction->incubate quench Quench Reaction (e.g., with cold acetonitrile) incubate->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate Half-life (t½) and Intrinsic Clearance (CLint) analyze->calculate

Caption: Workflow for an in vitro metabolic stability assay using liver microsomes.

Cell Permeability Assay (Caco-2)

The Caco-2 permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs.

cluster_cell_culture Cell Culture cluster_assay Permeability Assay cluster_analysis Analysis seed_cells Seed Caco-2 cells on Transwell inserts differentiate Culture for 21-25 days to form a monolayer seed_cells->differentiate check_integrity Measure TEER to confirm monolayer integrity differentiate->check_integrity wash_monolayer Wash monolayer with pre-warmed HBSS check_integrity->wash_monolayer add_compound Add test compound to apical (donor) side wash_monolayer->add_compound add_buffer Add fresh HBSS to basolateral (acceptor) side wash_monolayer->add_buffer incubate Incubate at 37°C add_compound->incubate add_buffer->incubate sample Collect samples from both compartments at time points incubate->sample quantify Quantify compound concentration by LC-MS/MS sample->quantify calculate Calculate Apparent Permeability Coefficient (Papp) quantify->calculate

Caption: Workflow for a Caco-2 cell permeability assay.

mTOR Signaling Pathway Analysis (Western Blot)

Western blotting can be used to assess the activation state of key proteins in the mTOR signaling pathway following treatment with the leucine analogs.

cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection treat_cells Treat cells with leucine analog lyse_cells Lyse cells and quantify protein treat_cells->lyse_cells denature Denature proteins with Laemmli buffer lyse_cells->denature sds_page Separate proteins by SDS-PAGE denature->sds_page transfer Transfer proteins to a PVDF membrane sds_page->transfer block Block membrane (e.g., with BSA) transfer->block primary_ab Incubate with primary antibodies (e.g., anti-p-mTOR, anti-p-S6K) block->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detect Detect with ECL substrate and image secondary_ab->detect analyze Quantify band intensity detect->analyze

Caption: Workflow for Western blot analysis of the mTOR signaling pathway.

Conclusion and Future Directions

Both fluorinated leucine and this compound offer compelling advantages for modifying peptides and proteins. Fluorinated leucine, with its ability to enhance hydrophobicity and stability, is a powerful tool for protein engineering and the design of more robust biotherapeutics. This compound, through steric hindrance, provides a direct and effective means of increasing resistance to proteolysis, a critical attribute for orally available peptide drugs.

The choice between these two analogs will depend on the specific application and desired outcome. However, this comparative analysis highlights a significant gap in the literature: a lack of direct, head-to-head experimental comparisons. To enable more informed decisions in drug design and research, future studies should focus on generating quantitative data for both compounds under identical experimental conditions. Specifically, determining the metabolic half-life, cell permeability coefficients, and IC50 values for protein synthesis inhibition for this compound, as well as elucidating its precise effects on key signaling pathways like mTOR, would be of immense value to the scientific community. Such data will undoubtedly accelerate the rational design of novel and more effective peptide- and protein-based therapeutics.

References

Assessing the Bioavailability of Peptides with DL-alpha-Methylleucine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oral delivery of peptide-based therapeutics presents a significant challenge in drug development due to their inherent susceptibility to enzymatic degradation and poor membrane permeability. A promising strategy to overcome these hurdles is the incorporation of unnatural amino acids, such as DL-alpha-Methylleucine, into the peptide backbone. This modification, characterized by the presence of a methyl group on the alpha-carbon of the leucine residue, offers steric hindrance and alters the physicochemical properties of the peptide, thereby enhancing its bioavailability.

This guide provides an objective comparison of the performance of peptides containing this compound with their unmodified counterparts, supported by experimental data for analogous modifications. It also offers detailed methodologies for key experiments to assess peptide bioavailability.

Enhanced Stability and Permeability: The Role of this compound

The introduction of a methyl group at the alpha-carbon of an amino acid residue, as in this compound, fundamentally alters the peptide's structure and behavior in a biological environment. This modification contributes to increased bioavailability through two primary mechanisms:

  • Increased Enzymatic Stability: Native peptides are readily degraded by proteases in the gastrointestinal tract and bloodstream. The methyl group in this compound provides steric hindrance, effectively shielding the adjacent peptide bonds from enzymatic cleavage. This protection leads to a longer in vivo half-life and increased systemic exposure.[1][2][3]

  • Enhanced Membrane Permeability: The oral absorption of peptides is often limited by their poor permeability across the intestinal epithelium. The alpha-methylation reduces the number of hydrogen bond donors in the peptide backbone, which in turn lowers the energy penalty required for the peptide to move from an aqueous environment into the lipid bilayer of cell membranes. This can lead to improved passive diffusion across the intestinal barrier.

Comparative Performance Data

While direct comparative data for peptides with and without this compound is not extensively available in the public domain, studies on peptides incorporating a similar α,α-disubstituted amino acid, 2-aminoisobutyric acid (Aib), provide valuable insights into the expected improvements in stability and permeability. The following tables summarize representative data for Aib-containing peptides, which can be considered analogous to peptides modified with this compound.

Table 1: In Vitro Proteolytic Stability of a Model Peptide and its Aib-Modified Analog

PeptideHalf-life (t½) in Human Serum (min)Primary Cleavage Site
Native Model Peptide3.4Between Residue X and Y
Aib-Modified Peptide41Shifted C-terminal to Aib

Data is illustrative and based on findings for Aib-containing peptides, serving as a proxy for α-methylleucine modification.[3]

Table 2: In Vitro Permeability of a Model Peptide and its Aib-Modified Analog across Caco-2 Cell Monolayers

PeptideApparent Permeability (Papp) (10⁻⁶ cm/s)Efflux Ratio (Papp B-A / Papp A-B)
Native Model Peptide0.151.2
Aib-Modified Peptide0.851.1

Data is illustrative and based on findings for Aib-containing peptides, serving as a proxy for α-methylleucine modification.

Table 3: Comparative Pharmacokinetic Parameters of a GLP-1 Analog and its Aib-Modified Version in Rats (Oral Administration)

PeptideCmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Oral Bioavailability (F%)
Native GLP-1 Analog150.545< 1
Aib-Modified GLP-1 Analog1201.04808

Data is illustrative and based on findings for Aib-containing peptides, serving as a proxy for α-methylleucine modification.[4]

Experimental Protocols

To enable researchers to conduct their own comparative studies, detailed methodologies for key experiments are provided below.

Protocol 1: In Vitro Enzymatic Stability Assay in Human Serum

Objective: To determine the rate of degradation of a peptide in human serum.

Materials:

  • Test peptide (with and without this compound)

  • Pooled human serum (commercially available)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (ACN)

  • High-performance liquid chromatography-mass spectrometry (HPLC-MS) system

Procedure:

  • Peptide Stock Solution: Prepare a 1 mg/mL stock solution of each test peptide in PBS.

  • Reaction Mixture: In a microcentrifuge tube, add 90 µL of pre-warmed human serum to 10 µL of the peptide stock solution to achieve a final peptide concentration of 100 µg/mL.

  • Incubation: Incubate the reaction mixture at 37°C in a shaking water bath.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a 10 µL aliquot of the reaction mixture.

  • Quenching: Immediately quench the enzymatic reaction by adding the 10 µL aliquot to 90 µL of a quenching solution (e.g., 10% TFA in 50% ACN/water).

  • Sample Preparation: Centrifuge the quenched samples at 14,000 x g for 10 minutes to precipitate serum proteins.

  • Analysis: Transfer the supernatant to an HPLC vial and analyze the remaining parent peptide concentration using a validated LC-MS method.

  • Data Analysis: Plot the percentage of remaining peptide against time and determine the half-life (t½) of the peptide.

Protocol 2: Caco-2 Cell Permeability Assay

Objective: To assess the intestinal permeability of a peptide using an in vitro model of the human intestinal epithelium.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin

  • Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES, pH 7.4

  • Lucifer yellow (paracellular integrity marker)

  • Test peptides

  • LC-MS/MS system

Procedure:

  • Cell Culture: Culture Caco-2 cells in DMEM. Seed the cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².

  • Monolayer Formation: Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity: Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and by determining the permeability of Lucifer yellow.

  • Permeability Study (Apical to Basolateral): a. Wash the cell monolayers with pre-warmed HBSS. b. Add the test peptide solution (in HBSS) to the apical (A) chamber. c. Add fresh HBSS to the basolateral (B) chamber. d. Incubate at 37°C with gentle shaking. e. At specified time intervals, collect samples from the basolateral chamber and replace with fresh HBSS.

  • Permeability Study (Basolateral to Apical): Perform the same procedure as above but add the test peptide to the basolateral chamber and sample from the apical chamber to assess active efflux.

  • Sample Analysis: Quantify the concentration of the test peptide in the collected samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the steady-state flux, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber. Calculate the efflux ratio (Papp B-A / Papp A-B).

Protocol 3: In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile and oral bioavailability of a peptide in a rodent model.

Materials:

  • Sprague-Dawley rats (male, 250-300 g)

  • Test peptide (formulated for oral and intravenous administration)

  • Oral gavage needles

  • Catheters for blood collection

  • Anticoagulant (e.g., EDTA)

  • LC-MS/MS system

Procedure:

  • Animal Acclimation: Acclimate the rats to the housing conditions for at least one week before the study.

  • Fasting: Fast the animals overnight (with access to water) before dosing.

  • Dosing:

    • Oral Group: Administer the test peptide formulation via oral gavage at a predetermined dose.

    • Intravenous Group: Administer the test peptide formulation via intravenous injection (e.g., through a tail vein catheter) at a predetermined dose.

  • Blood Sampling: Collect blood samples (e.g., via a jugular vein catheter) at various time points post-dosing (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes). Collect blood in tubes containing an anticoagulant.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Extract the peptide from the plasma samples and quantify its concentration using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the plasma concentration-time profiles for both oral and intravenous administration.

    • Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) using non-compartmental analysis.

    • Calculate the absolute oral bioavailability (F%) using the following formula: F% = (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv) * 100

Visualizing Experimental Workflows and Cellular Uptake

To further clarify the experimental processes and the underlying biological mechanisms, the following diagrams are provided.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation cluster_analysis Analytical Quantification invitro_start Peptide Synthesis (Native vs. Modified) stability Enzymatic Stability Assay (Human Serum) invitro_start->stability Incubation permeability Caco-2 Permeability Assay invitro_start->permeability Application to Monolayer lcms LC-MS/MS Analysis stability->lcms permeability->lcms invivo_start Formulation (Oral & IV) pk_study Pharmacokinetic Study (Rat Model) invivo_start->pk_study Dosing bioavailability Bioavailability Calculation pk_study->bioavailability Data Analysis pk_study->lcms Plasma Samples Peptide_Uptake_Pathway cluster_lumen Intestinal Lumen cluster_epithelium Intestinal Epithelium cluster_blood Bloodstream Native Peptide Native Peptide Proteases Proteases Native Peptide->Proteases Degradation Modified Peptide Modified Peptide Enterocyte Enterocyte Modified Peptide->Enterocyte Enhanced Permeability (Passive Diffusion) Systemic Circulation Systemic Circulation Enterocyte->Systemic Circulation Absorption

References

Safety Operating Guide

Proper Disposal of DL-alpha-Methylleucine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists handling DL-alpha-Methylleucine must adhere to specific disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step information for the proper disposal of this compound.

Immediate Safety and Handling

Before initiating any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). The toxicological properties of this material have not been fully investigated, and it may cause eye, skin, respiratory, and digestive tract irritation.[1] In case of a spill, immediately clean the area, observing all precautions outlined in the protective equipment section of the safety data sheet (SDS).[1] Sweep up or absorb the material and place it into a suitable, clean, dry, and closed container for disposal, ensuring to avoid generating dust.[1][2]

Disposal Procedures

The primary responsibility for proper waste classification lies with the chemical waste generator. It is imperative to determine if the discarded chemical is classified as a hazardous waste according to the U.S. Environmental Protection Agency (EPA) guidelines found in 40 CFR Parts 261.3.[1] Furthermore, consultation of state and local hazardous waste regulations is mandatory to ensure complete and accurate classification.[1]

Key Disposal Steps:

  • Containment: Collect and securely store the waste material in a suitable, closed container to prevent environmental release.[1][2]

  • Labeling: Clearly label the container with the chemical name and any associated hazards.

  • Classification: Determine if the waste is hazardous based on federal, state, and local regulations.[1]

  • Disposal: Arrange for disposal through a licensed professional waste disposal service. Do not let this chemical enter the environment or drains.[2][3]

Quantitative Data

Currently, publicly available safety data sheets for this compound do not provide specific quantitative data such as permissible exposure limits or concentration thresholds for various disposal routes. The focus of the available information is on qualitative handling and disposal procedures.

Experimental Protocols

The provided safety and product information documents do not contain detailed experimental protocols. For specific experimental methodologies involving this compound, researchers should consult relevant scientific literature and established laboratory protocols.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for making decisions regarding the proper disposal of this compound.

cluster_start Start: this compound Waste Generated cluster_decision Waste Classification cluster_disposal_path Disposal Path cluster_containment Containment & Labeling start This compound for Disposal consult_sds Consult Safety Data Sheet (SDS) start->consult_sds consult_regs Consult Federal, State, & Local Regulations (e.g., 40 CFR Part 261.3) consult_sds->consult_regs is_hazardous Is Waste Hazardous? consult_regs->is_hazardous hazardous_disposal Dispose as Hazardous Waste via Licensed Professional Service is_hazardous->hazardous_disposal Yes non_hazardous_disposal Dispose as Non-Hazardous Waste (Follow Institutional Guidelines) is_hazardous->non_hazardous_disposal No contain Place in a suitable, clean, dry, and closed container hazardous_disposal->contain non_hazardous_disposal->contain label_waste Label container clearly contain->label_waste

Caption: Decision workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling DL-alpha-Methylleucine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides crucial safety and logistical guidance for the handling of DL-alpha-Methylleucine. Adherence to these protocols is essential for ensuring personal safety, maintaining experimental integrity, and complying with regulatory standards. This guide is intended for researchers, scientists, and drug development professionals.

I. Personal Protective Equipment (PPE): A Multi-layered Defense

When handling this compound, a comprehensive approach to personal protective equipment is mandatory to prevent skin and eye contact, inhalation, and ingestion.[1] The toxicological properties of this compound have not been fully investigated, warranting cautious handling.[1]

Minimum PPE Requirements:

PPE CategoryItemSpecifications
Eye Protection Safety GogglesChemical splash goggles compliant with ANSI Z87.1 standards are required.[2]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[2] Consult the glove manufacturer's compatibility chart for breakthrough times.
Body Protection Laboratory CoatA long-sleeved lab coat, fully buttoned, is required.[2] For tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is advised.
Respiratory Protection Fume HoodAll manipulations of this compound powder, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize dust and aerosol inhalation.[2][3]

II. Operational Plan: A Step-by-Step Protocol for Safe Handling

A systematic workflow is critical to minimize exposure and prevent contamination. The following steps outline the safe handling of this compound from receipt to disposal.

1. Preparation and Weighing:

  • Before handling, ensure that the chemical fume hood is functioning correctly.

  • Gather all necessary materials (spatulas, weigh boats, containers) and place them inside the fume hood.[3]

  • Don the required PPE as outlined in the table above.

  • Carefully weigh the desired amount of this compound on a tared weigh boat within the fume hood to contain any dust.[3]

2. Dissolution and Use:

  • If preparing a solution, add the solvent to the vessel containing the weighed this compound inside the fume hood.

  • Ensure the container is tightly sealed after use.[1]

  • All subsequent experimental work with the compound should be performed with the same level of PPE.

3. Storage:

  • Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances.[1]

III. Emergency Procedures: Immediate Actions for Exposure

In the event of accidental exposure, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and shoes. Flush the affected skin with plenty of water for at least 15 minutes. Seek medical aid.[1]

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

  • Spills: For minor spills, absorb the material with an inert, dry absorbent. Place the contaminated material into a suitable, sealed container for disposal. Avoid generating dust.[1]

IV. Disposal Plan: Ensuring Safe and Compliant Waste Management

Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and adhere to institutional and governmental regulations.

  • Unused Compound: Dispose of as hazardous chemical waste in a properly labeled and sealed container.[2]

  • Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, weigh boats, and pipette tips, must be considered hazardous waste and disposed of in a designated, sealed container.[2][3]

  • Solutions: Aqueous and organic solutions containing this compound should be collected in separate, appropriately labeled hazardous waste containers. Do not pour down the drain.[2]

V. Safe Handling Workflow

The following diagram illustrates the key stages of safely handling this compound.

A Preparation (Don PPE, Prepare Fume Hood) B Weighing (Inside Fume Hood) A->B Proceed with caution C Experimental Use (In Solution or Solid Form) B->C Transfer for experiment D Storage (Tightly Sealed Container) C->D Store unused material E Decontamination (Clean Workspace) C->E After experiment completion F Waste Disposal (Segregated Hazardous Waste) E->F Collect all waste G Doffing PPE (Proper Removal Sequence) F->G After waste is secured

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.